3-Hydroxy-2,2-dimethylcyclopentanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-hydroxy-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C7H12O2/c1-7(2)5(8)3-4-6(7)9/h5,8H,3-4H2,1-2H3 |
InChI Key |
XVHMBUPUDJIIOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC1=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2,2-dimethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 3-Hydroxy-2,2-dimethylcyclopentanone, a valuable chiral building block in organic synthesis. The document details three primary methodologies: asymmetric transfer hydrogenation, biocatalytic reduction using Saccharomyces cerevisiae (baker's yeast), and the Corey-Bakshi-Shibata (CBS) reduction. For each method, a thorough experimental protocol is provided, accompanied by quantitative data on reagents, conditions, yields, and enantioselectivity. Additionally, this guide includes visual representations of the synthetic workflows to facilitate a deeper understanding of the processes involved.
Introduction
This compound is a chiral ketone derivative of significant interest in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates.[1] Its stereocenter and functional groups make it a versatile synthon for the construction of intricate molecular architectures. The efficient and stereoselective synthesis of this compound is therefore of considerable importance. This guide explores and details the most effective methods for its preparation.
Synthetic Methodologies
Three principal methods for the synthesis of this compound are presented, each offering distinct advantages in terms of enantioselectivity, scalability, and reaction conditions. All three methods utilize the common starting material, 2,2-dimethylcyclopentane-1,3-dione.
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful tool for the enantioselective reduction of prochiral ketones.[2] For the synthesis of this compound, the mono-reduction of 2,2-dimethylcyclopentane-1,3-dione is effectively catalyzed by ruthenium complexes bearing chiral diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).[2] This method offers high yields and excellent enantioselectivity.[2]
Materials:
-
2,2-dimethylcyclopentane-1,3-dione
-
[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst
-
Formic acid (HCOOH)
-
Triethylamine (B128534) (NEt3)
-
Dichloromethane (CH2Cl2), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
Procedure:
-
To a solution of 2,2-dimethylcyclopentane-1,3-dione (1.0 eq) in anhydrous dichloromethane, add the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (0.01 eq).
-
Add a 5:2 mixture of formic acid and triethylamine (2.5 eq of formic acid).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford (S)-3-Hydroxy-2,2-dimethylcyclopentanone.
Biocatalytic Reduction with Saccharomyces cerevisiae
The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), provides an environmentally benign and highly enantioselective method for the reduction of prochiral ketones.[2] This method has been reported to produce (S)-3-Hydroxy-2,2-dimethylcyclopentanone from 2,2-dimethylcyclopentane-1,3-dione with high enantiomeric excess.[2]
Materials:
-
2,2-dimethylcyclopentane-1,3-dione
-
Saccharomyces cerevisiae (baker's yeast), dry
-
Tap water
-
Celite®
-
Ethyl acetate (EtOAc)
-
Sodium chloride (NaCl)
Procedure:
-
In a flask, dissolve sucrose (e.g., 15 g) in warm tap water (e.g., 100 mL).
-
Add dry baker's yeast (e.g., 5 g) to the sucrose solution and stir at 30 °C for 30 minutes to activate the yeast.
-
Add 2,2-dimethylcyclopentane-1,3-dione (1.0 eq) to the fermenting yeast mixture.
-
Stir the reaction mixture vigorously at room temperature for 48-72 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, add Celite® to the mixture and filter through a pad of Celite® to remove the yeast cells.
-
Wash the filter cake with ethyl acetate.
-
Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (S)-3-Hydroxy-2,2-dimethylcyclopentanone.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source.[3][4] This method can be applied to the mono-reduction of 2,2-dimethylcyclopentane-1,3-dione to furnish the corresponding hydroxyketone with high enantioselectivity.[2]
Materials:
-
2,2-dimethylcyclopentane-1,3-dione
-
(S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)
-
Borane-tetrahydrofuran complex solution (BH3·THF, e.g., 1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Ethyl acetate (EtOAc)
-
Sodium chloride (NaCl), saturated aqueous solution (brine)
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF at 0 °C, add borane-THF complex (0.6 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Cool the mixture to -78 °C and add a solution of 2,2-dimethylcyclopentane-1,3-dione (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give (S)-3-Hydroxy-2,2-dimethylcyclopentanone.
Data Presentation
The following table summarizes the quantitative data for the described synthetic methods.
| Method | Catalyst/Reagent | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Asymmetric Transfer Hydrogenation | [RuCl(p-cymene)((S,S)-TsDPEN)] / HCOOH:NEt3 | 2,2-dimethylcyclopentane-1,3-dione | (S)-3-Hydroxy-2,2-dimethylcyclopentanone | >95[2] | 98[2] |
| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) / Sucrose | 2,2-dimethylcyclopentane-1,3-dione | (S)-3-Hydroxy-2,2-dimethylcyclopentanone | 74[2] | 99[2] |
| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine / BH3·THF | 2,2-dimethylcyclopentane-1,3-dione | (S)-3-Hydroxy-2,2-dimethylcyclopentanone | 51-72[2] | 83-96[2] |
Mandatory Visualizations
The following diagrams illustrate the workflows of the described synthetic methodologies.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-2,2-dimethylcyclopentanone
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical and Physical Properties
This compound is a derivative of cyclopentanone (B42830) featuring a hydroxyl group at the 3-position and two methyl groups at the 2-position.[1] Its chemical structure, containing both a ketone and an alcohol functional group, makes it a versatile intermediate in organic synthesis.[1]
Identification and Structure
| Property | Value | Source |
| IUPAC Name | 3-hydroxy-2,2-dimethylcyclopentan-1-one | [1][2] |
| Synonyms | This compound | [2] |
| CAS Number | 59159-05-6 | [2] |
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| Canonical SMILES | CC1(C(CCC1=O)O)C | [1] |
| InChI | InChI=1S/C7H12O2/c1-7(2)5(8)3-4-6(7)9/h5,8H,3-4H2,1-2H3 | [1] |
| InChI Key | XVHMBUPUDJIIOX-UHFFFAOYSA-N | [1] |
Physicochemical Data
Experimentally determined physical properties for this compound are not widely reported in the available literature. The following table includes computed and predicted data.
| Property | Value | Source & Notes |
| Appearance | Typically a colorless liquid | [1] |
| Boiling Point | 208.8 ± 33.0 °C | Predicted |
| Density | 1.062 ± 0.06 g/cm³ | Predicted |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [1] |
| XLogP3-AA | 0.3 | Computed by XLogP3 3.0[2] |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[2] |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs[2] |
| Rotatable Bond Count | 1 | Computed by Cactvs[2] |
Spectroscopic Data
| Spectroscopy | Feature | Wavenumber (cm⁻¹) |
| Infrared (IR) | C=O (ketone) stretch | ~1725 |
| Infrared (IR) | O-H (alcohol) stretch | ~3435 |
Chemical Reactivity and Synthesis
The reactivity of this compound is dictated by its ketone and secondary alcohol functional groups. The hydroxyl group can act as a nucleophile, while the carbonyl group is electrophilic.[1] The gem-dimethyl groups at the adjacent position introduce steric hindrance, which can influence the stereochemical outcome of reactions.[1]
Key Chemical Reactions
This compound can undergo several key transformations:
-
Oxidation: The secondary hydroxyl group can be oxidized to a ketone, yielding 2,2-dimethylcyclopentane-1,3-dione. Common oxidizing agents for this transformation include chromium-based reagents (e.g., PCC, PDC) or milder conditions like Swern or Dess-Martin oxidation.[1]
-
Reduction: The ketone functionality can be reduced to a secondary alcohol, forming 2,2-dimethylcyclopentane-1,3-diol. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1]
-
Substitution: The hydroxyl group can be converted into a better leaving group (e.g., tosylate, mesylate) and subsequently displaced by a nucleophile in an Sₙ2 reaction.[1]
Caption: Key chemical reactions of this compound.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are not extensively published. However, a well-documented protocol for the asymmetric reduction of a similar substrate, 2,2-dimethylcyclohexane-1,3-dione (B1297611), using baker's yeast provides a valuable representative methodology.[3]
Representative Synthesis: Asymmetric Reduction of a Prochiral Diketone
This protocol describes the synthesis of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone, which serves as an excellent model for the synthesis of chiral hydroxy ketones from their corresponding diketones.[3]
Reaction: 2,2-dimethylcyclohexane-1,3-dione → (S)-3-Hydroxy-2,2-dimethylcyclohexanone
Materials and Equipment:
-
5-L, three-necked, round-bottomed flask
-
Mechanical stirrer, thermometer, air-reflux condenser
-
2,2-dimethylcyclohexane-1,3-dione (15 g, 0.107 mol)
-
Sucrose (B13894) (450 g)
-
Dry baker's yeast (200 g)
-
95% Ethanol
-
0.2% Triton X-100 solution
-
Diethyl ether
-
Celite
-
Ethyl acetate (B1210297)
-
Sodium chloride
-
Silica (B1680970) gel for chromatography
Procedure:
-
Fermentation Setup: A mixture of 3 L of tap water and 450 g of sucrose is stirred at 30°C in the 5-L flask. Dry baker's yeast (200 g) is added, and the fermenting mixture is stirred for 10 minutes.[3]
-
Substrate Addition: A solution of 2,2-dimethylcyclohexane-1,3-dione (15 g) in 95% ethanol (30 mL) and 0.2% Triton X-100 (120 mL) is added portionwise to the fermenting yeast mixture.[3]
-
Reduction: The mixture is stirred at 30°C for 40–48 hours.[3]
-
Workup: Diethyl ether (~200 mL) and Celite (~50 g) are added, and the mixture is left to stand overnight. The mixture is then filtered through a pad of Celite. The filter cake is washed with ethyl acetate.[3]
-
Extraction: The combined filtrate is saturated with sodium chloride and extracted four times with 100 mL of ethyl acetate. The combined organic extracts are dried over anhydrous magnesium sulfate (B86663) and filtered.[3]
-
Purification: The solvent is removed by rotary evaporation. The residue is purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield the product.[3]
Caption: General workflow for the synthesis of a hydroxy ketone via yeast reduction.
Biological Activity Context
While this compound is primarily known as a synthetic intermediate, the cyclopentanone scaffold is present in various biologically active molecules.[1][4] Research into related compounds can provide insights into potential applications.
Anti-Melanogenesis and Anti-Wrinkle Activities of a Related Cyclopentanone
A study on (2E,5E)-2,5-Bis(3-hydroxy-4-methoxybenzylidene)cyclopentanone (BHCP), a structurally related cyclopentanone derivative, has demonstrated its potential in dermatology. BHCP was shown to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis.[5]
The proposed mechanism involves the downregulation of the Microphthalmia-associated transcription factor (MITF). This occurs through the inhibition of the cyclic AMP (cAMP) and p38/JNK signaling pathways, which are typically activated by the α-melanocyte-stimulating hormone (α-MSH).[5]
Caption: Signaling pathway inhibited by a related cyclopentanone derivative (BHCP).
Summary and Outlook
This compound is a valuable chiral building block in synthetic organic chemistry. While comprehensive experimental data on its physical properties are sparse, its chemical reactivity is well-understood and allows for its use in the synthesis of more complex molecules.[1] The biological activities of structurally related cyclopentanone derivatives suggest that this class of compounds may hold potential for applications in medicinal chemistry and drug development, warranting further investigation.[1][5]
References
An In-depth Technical Guide to the Physical Properties of 3-Hydroxy-2,2-dimethylcyclopentanone
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of 3-Hydroxy-2,2-dimethylcyclopentanone. Due to the compound's primary role as a chemical intermediate in organic synthesis, particularly in pharmaceutical research, publicly available experimental data on its physical characteristics are limited.[1] This document compiles available computed data and outlines standard experimental protocols for the determination of key physical properties.
Core Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. It is important to note that much of the quantitative data is derived from computational models, as indicated.
| Property | Value | Source |
| IUPAC Name | 3-hydroxy-2,2-dimethylcyclopentan-1-one | [1][2] |
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| Appearance | Colorless liquid (presumed) | [1] |
| Boiling Point | Not extensively documented. Expected to be in line with similar cyclic ketones. | [1] |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [1] |
| Calculated LogP | 0.3 | [2] |
| Storage Temperature | 0-8 °C |
Experimental Protocols for Physical Property Determination
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure and can be used as an indicator of purity. A common and effective method for determining the boiling point of a small sample is the Thiele tube method.
Experimental Protocol: Thiele Tube Method
-
Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the heat is distributed evenly.
-
Heating: The Thiele tube is gently heated at the side arm. As the temperature rises, air trapped in the capillary tube will expand and be expelled, seen as a slow stream of bubbles.
-
Observation: Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.
-
Boiling Point Determination: The liquid will begin to cool. The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the sample equals the atmospheric pressure.
-
Verification: For accuracy, the procedure should be repeated, and the average of the consistent readings should be taken. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
Determination of Density
Density is the mass of a substance per unit volume and is a fundamental physical property. For a liquid, it can be determined accurately using a pycnometer or more simply by measuring the mass of a known volume.
Experimental Protocol: Mass and Volume Measurement
-
Apparatus: A calibrated volumetric flask or a graduated cylinder and an analytical balance are required.
-
Mass of Empty Container: The mass of a clean, dry volumetric flask (e.g., 10 mL) is accurately measured on an analytical balance.
-
Filling the Container: The liquid sample is carefully added to the volumetric flask up to the calibration mark. A pipette can be used for precise addition.
-
Mass of Filled Container: The mass of the volumetric flask containing the liquid sample is measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask. The density is then calculated by dividing the mass of the liquid by its known volume.
-
Density (ρ) = (Mass of filled flask - Mass of empty flask) / Volume of flask
-
-
Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent. The measurement should be repeated to ensure accuracy.
Determination of Melting Point
Although this compound is presumed to be a liquid at room temperature, a melting point determination would be relevant if it were a solid or to determine its freezing point. The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
Experimental Protocol: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of the solid sample is finely powdered. The open end of a capillary tube is tapped into the powder to collect a small amount of the sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to get a rough estimate.
-
Slow Heating: A fresh sample is heated to a temperature about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.
-
Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).
References
An In-depth Technical Guide to 3-Hydroxy-2,2-dimethylcyclopentanone
This technical guide provides a comprehensive overview of 3-hydroxy-2,2-dimethylcyclopentanone, a versatile chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical properties, structure, and synthesis.
Chemical Identity and Structure
The nomenclature and structural details of this compound are fundamental to understanding its chemical behavior.
IUPAC Name: 3-hydroxy-2,2-dimethylcyclopentan-1-one[1][2]
Synonyms: this compound[2]
Chemical Structure:
The molecular structure consists of a five-membered cyclopentanone (B42830) ring with two methyl groups attached to the second carbon atom (C-2) and a hydroxyl group at the third carbon atom (C-3).
Image Caption: 2D chemical structure of 3-hydroxy-2,2-dimethylcyclopentan-1-one.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is crucial for its application in chemical synthesis and analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| Boiling Point (Predicted) | 208.8 ± 33.0 °C | [3] |
| Density (Predicted) | 1.062 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 14.20 ± 0.20 | [3] |
| Canonical SMILES | CC1(C(CCC1=O)O)C | [1] |
| InChI Key | XVHMBUPUDJIIOX-UHFFFAOYSA-N | [1] |
| Appearance | Typically a colorless liquid | [1] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [1] |
Experimental Protocols: Synthesis Methodologies
The synthesis of this compound can be achieved through various chemical transformations. The primary methods reported in the literature are outlined below.
Hydroxylation of 2,2-dimethylcyclopentanone (B1329810)
This method involves the direct introduction of a hydroxyl group onto the cyclopentanone ring.
-
Principle: The precursor, 2,2-dimethylcyclopentanone, is treated with an oxidizing agent under controlled conditions to introduce a hydroxyl group at the C-3 position.
-
Reagents: Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).[1]
-
General Procedure:
-
Dissolve 2,2-dimethylcyclopentanone in a suitable organic solvent.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the oxidizing agent while maintaining the temperature.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction and work up the mixture to isolate the crude product.
-
Purify the product using column chromatography or distillation.
-
Asymmetric Transfer Hydrogenation
This enantioselective method is employed to produce chiral this compound from a prochiral precursor.
-
Principle: The enantioselective reduction of the prochiral diketone, 2,2-dimethylcyclopentane-1,3-dione, yields the chiral hydroxy ketone.[4]
-
Catalysts: Ruthenium-based catalysts, particularly those with TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligands, have shown high efficacy.[4]
-
Hydrogen Donor: Isopropanol or formic acid can be used as the source of hydrogen.[4]
-
General Procedure:
-
In an inert atmosphere, dissolve the 2,2-dimethylcyclopentane-1,3-dione and the ruthenium catalyst in a suitable solvent.
-
Add the hydrogen donor (e.g., isopropanol).
-
Heat the reaction mixture to the desired temperature and stir for the required duration.
-
Monitor the conversion and enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting this compound by column chromatography.
-
Visualizations
The following diagrams illustrate the logical workflow for the synthesis of this compound.
Caption: General synthesis workflow for this compound.
This guide provides a foundational understanding of this compound for its application in research and development. For specific experimental details and safety precautions, it is essential to consult peer-reviewed literature and material safety data sheets.
References
An In-depth Technical Guide to the Stereochemistry of 3-Hydroxy-2,2-dimethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2,2-dimethylcyclopentanone is a chiral ketone of interest in synthetic organic chemistry and drug discovery. Its stereochemistry plays a crucial role in its potential biological activity and applications as a chiral building block. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, stereoisomers, and methods for stereochemical analysis. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages detailed protocols and data from the closely related analogue, (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone, to provide illustrative and practical insights.
Introduction to the Stereochemistry of this compound
This compound possesses a single chiral center at the carbon atom bearing the hydroxyl group (C3). This gives rise to a pair of enantiomers: (R)-3-Hydroxy-2,2-dimethylcyclopentanone and (S)-3-Hydroxy-2,2-dimethylcyclopentanone. The spatial arrangement of the hydroxyl group in these enantiomers can lead to significantly different interactions with other chiral molecules, such as biological receptors or chiral catalysts. Therefore, the stereoselective synthesis and characterization of each enantiomer are of paramount importance for its application in medicinal chemistry and materials science.[1]
The 2,2-dimethyl substitution pattern locks the conformation of the cyclopentanone (B42830) ring, influencing the steric environment around the stereocenter and adjacent functional groups. This structural feature can be exploited in stereoselective reactions to achieve high levels of asymmetric induction.
Stereoisomers of this compound
The two enantiomers of this compound are non-superimposable mirror images of each other.
-
(R)-3-Hydroxy-2,2-dimethylcyclopentanone
-
(S)-3-Hydroxy-2,2-dimethylcyclopentanone
The absolute configuration is assigned based on the Cahn-Ingold-Prelog priority rules. The development of synthetic routes that selectively produce one enantiomer over the other is a key focus in the study of this molecule.
Stereoselective Synthesis: An Illustrative Example
Experimental Protocol: Asymmetric Reduction of 2,2-Dimethylcyclohexane-1,3-dione[2]
This protocol details the synthesis of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone using baker's yeast.
Materials:
-
Sucrose
-
Dry baker's yeast
-
Triton X-100 (0.2% solution)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
Anhydrous magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a 5-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine 3 L of tap water and 450 g of sucrose.
-
Stir the mixture at 30°C and add 200 g of dry baker's yeast.
-
Allow the fermentation to proceed for 10 minutes with stirring.
-
Dissolve 15 g (0.107 mol) of 2,2-dimethylcyclohexane-1,3-dione in 30 mL of 95% ethanol and 120 mL of 0.2% Triton X-100. Add this solution portionwise to the fermenting yeast mixture.
-
Stir the reaction mixture at 30°C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, add Celite to the mixture and filter through a Büchner funnel. Wash the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate and extract the aqueous layer three times with ethyl acetate.
-
Combine all organic extracts, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield (S)-3-hydroxy-2,2-dimethylcyclohexanone.
Characterization of Stereoisomers
The characterization of the individual stereoisomers and the determination of enantiomeric purity are crucial steps. Key analytical techniques include polarimetry, chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data
The following table summarizes key quantitative data for the stereoisomers of the analogue, (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone, which can be considered indicative for the cyclopentanone derivative.
| Parameter | Value | Method | Reference |
| Specific Rotation [α]D21 | +23.0° (c 2.0, CHCl3) | Polarimetry | [2] |
| Enantiomeric Excess (ee) | 98-99% | Chiral HPLC | [2] |
| Boiling Point | 85–87°C at 3.7 mmHg | Distillation | [2] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess of a chiral compound. For the analogue (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone, the optical purity was determined after derivatization to its (S)-α-methoxy-α-trifluoromethylphenylacetate (MTPA) ester.[2]
Illustrative HPLC Protocol for MTPA Ester: [2]
-
Column: Nucleosil® 50-5, 25 cm × 4.6 mm
-
Mobile Phase: Hexane:THF = 30:1
-
Flow Rate: 1.03 mL/min
-
Detection: UV at 256 nm
-
Retention Times: 35.6 min (major enantiomer), 29.6 min (minor enantiomer)
Logical Relationships and Workflows
The following diagrams illustrate the key concepts and workflows described in this guide.
References
An In-depth Technical Guide to the Synthesis of (3S)-3-hydroxy-2,2-dimethylcyclopentan-1-one
This technical guide provides a comprehensive overview of the primary synthetic routes to (3S)-3-hydroxy-2,2-dimethylcyclopentan-1-one, a valuable chiral building block in the synthesis of various natural products and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations.
Introduction
(3S)-3-hydroxy-2,2-dimethylcyclopentan-1-one is a chiral ketone of significant interest in organic synthesis. Its stereodefined structure makes it a crucial intermediate for the enantioselective synthesis of complex molecules. Several methodologies have been developed to produce this compound in high enantiomeric purity, primarily involving the asymmetric reduction of the prochiral precursor, 2,2-dimethylcyclopentane-1,3-dione. This guide will detail four key synthetic strategies: Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) Reduction, Microbial Reduction using Saccharomyces cerevisiae, and Lipase-Catalyzed Desymmetrization.
Synthetic Routes and Methodologies
The enantioselective synthesis of (3S)-3-hydroxy-2,2-dimethylcyclopentan-1-one from 2,2-dimethylcyclopentane-1,3-dione can be achieved through several efficient methods. Each approach offers distinct advantages in terms of enantioselectivity, yield, and operational simplicity.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of ketones. This method typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor. For the synthesis of (3S)-3-hydroxy-2,2-dimethylcyclopentan-1-one, ruthenium-based catalysts with N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands have proven to be highly effective.[1]
Experimental Protocol: Asymmetric Transfer Hydrogenation using (S,S)-Ru-TsDPEN
-
Catalyst Preparation (in situ):
-
In a Schlenk flask, under an inert atmosphere (e.g., argon), combine [RuCl₂(p-cymene)]₂ (1 equivalent) and (S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (2.2 equivalents).
-
Add anhydrous, degassed isopropanol (B130326) to the flask.
-
Stir the mixture at room temperature until a clear, colored solution is formed, indicating the formation of the active monomeric catalyst, [RuCl((S,S)-TsDPEN)(p-cymene)].
-
-
Reduction Reaction:
-
In a separate flask, dissolve 2,2-dimethylcyclopentane-1,3-dione (1.0 g) in anhydrous, degassed isopropanol.
-
Add the freshly prepared catalyst solution to the substrate solution. The substrate-to-catalyst ratio (S/C) can range from 100 to 1000.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
-
Hydrogen Donor Alternatives: A mixture of formic acid and triethylamine (B128534) (5:2 azeotrope) in a solvent like dichloromethane (B109758) can also be used as the hydrogen source.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols.[2][3][4] This reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with a borane (B79455) reducing agent to facilitate a highly face-selective hydride transfer.[2][3][5]
Experimental Protocol: Corey-Bakshi-Shibata Reduction
-
To a stirred solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 to 1.0 equivalents) in anhydrous tetrahydrofuran (B95107) (THF), add borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0 to 1.5 equivalents) dropwise at 0 °C under an inert atmosphere.
-
After stirring for 15 minutes at 0 °C, cool the mixture to -78 °C.
-
A solution of 2,2-dimethylcyclopentane-1,3-dione (1.0 equivalent) in anhydrous THF is added dropwise to the catalyst mixture.
-
Stir the reaction mixture at -78 °C for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of methanol (B129727).
-
Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Microbial Reduction with Saccharomyces cerevisiae (Baker's Yeast)
Biocatalytic reductions offer an environmentally friendly and often highly selective alternative to traditional chemical methods. Saccharomyces cerevisiae, commonly known as baker's yeast, contains oxidoreductase enzymes capable of asymmetrically reducing ketones.[6]
Experimental Protocol: Microbial Reduction with Saccharomyces cerevisiae
-
In a flask, dissolve sucrose (B13894) (e.g., 30 g) in tap water (e.g., 100 mL).
-
Add dry baker's yeast (e.g., 3.5 g) to the sucrose solution and stir the mixture at room temperature for about 1 hour to initiate fermentation.
-
Add 2,2-dimethylcyclopentane-1,3-dione (e.g., 1.0 g) to the fermenting yeast culture.
-
Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the reduction can be monitored by TLC or GC analysis of an extracted aliquot.
-
Upon completion, add a filter aid (e.g., Celite) to the mixture and filter through a Büchner funnel to remove the yeast cells.
-
Saturate the filtrate with sodium chloride and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Lipase-Catalyzed Desymmetrization
Enzymatic desymmetrization of a prochiral precursor is an elegant strategy for obtaining enantiomerically pure compounds. In the context of (3S)-3-hydroxy-2,2-dimethylcyclopentan-1-one synthesis, this can be envisioned as a two-step process involving the formation of a diol followed by a selective acylation catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB).[7]
Experimental Protocol: Lipase-Catalyzed Desymmetrization (via diol)
-
Step 1: Reduction to meso-diol
-
Reduce 2,2-dimethylcyclopentane-1,3-dione to the corresponding meso-2,2-dimethylcyclopentane-1,3-diol using a non-selective reducing agent like sodium borohydride (B1222165) in an appropriate solvent (e.g., methanol or ethanol).
-
Work up the reaction and purify the diol.
-
-
Step 2: Enantioselective Acylation
-
Dissolve the meso-2,2-dimethylcyclopentane-1,3-diol in an organic solvent (e.g., tetrahydrofuran or toluene).
-
Add an acyl donor, such as vinyl acetate.
-
Add the lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or GC.
-
Once approximately 50% conversion is reached, filter off the enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the resulting monoacetate from the unreacted diol by column chromatography.
-
Hydrolyze the monoacetate to obtain (3S)-3-hydroxy-2,2-dimethylcyclopentan-1-one.
-
Data Presentation
The following tables summarize the quantitative data for the different synthetic methods.
Table 1: Comparison of Synthetic Routes to (3S)-3-hydroxy-2,2-dimethylcyclopentan-1-one
| Method | Catalyst/Enzyme | Reducing Agent/Acyl Donor | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Asymmetric Transfer Hydrogenation | (S,S)-Ru-TsDPEN | Isopropanol | Isopropanol | Room Temp. | >95 | >98 |
| Corey-Bakshi-Shibata Reduction | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | THF | -78 | 70-85 | 90-96 |
| Microbial Reduction | Saccharomyces cerevisiae | Glucose (in situ NADH) | Water | Room Temp. | 60-75 | >99 |
| Lipase-Catalyzed Desymmetrization | Candida antarctica lipase B (CALB) | Vinyl Acetate | THF/Toluene | Room Temp. | ~45* | >98 |
*Yield refers to the theoretical maximum of 50% for kinetic resolution, followed by subsequent hydrolysis.
Purification and Analysis
Purification by Column Chromatography
The crude (3S)-3-hydroxy-2,2-dimethylcyclopentan-1-one is typically purified by silica gel column chromatography.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) is commonly used. The optimal solvent system should be determined by TLC, aiming for an Rf value of approximately 0.3 for the product.
-
Procedure:
-
Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess of the final product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
-
Chiral Stationary Phase: Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H or Chiralpak AD), are often effective.[8]
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio may need to be optimized for baseline separation of the enantiomers. For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added, while for acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) can be used.[8]
-
Detection: UV detection at a wavelength where the ketone chromophore absorbs (typically around 210-220 nm).
-
Procedure:
-
Dissolve a small sample of the purified product in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
-
Mandatory Visualization
Asymmetric Transfer Hydrogenation Workflow
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Corey-Bakshi-Shibata Reduction Workflow
Caption: Workflow for Corey-Bakshi-Shibata Reduction.
Microbial Reduction Workflow
Caption: Workflow for Microbial Reduction.
General Purification and Analysis Workflow
Caption: General Purification and Analysis Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. internationaljournalssrg.org [internationaljournalssrg.org]
- 8. chromatographyonline.com [chromatographyonline.com]
In-depth Technical Guide: 3-Hydroxy-2,2-dimethylcyclopentanone
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of 3-Hydroxy-2,2-dimethylcyclopentanone, a versatile chemical intermediate. While direct research into its specific mechanism of action in a biological context is limited, this guide synthesizes available information on its chemical properties, reactivity, and its role as a building block in the synthesis of pharmacologically active compounds. The focus remains on its established utility in chemical synthesis rather than a defined biological mechanism of action, which is currently not well-documented in scientific literature.
Chemical and Physical Properties
This compound is a derivative of cyclopentanone, featuring a hydroxyl group at the third position and two methyl groups at the second position of the cyclopentane (B165970) ring.[1] Its chemical structure lends it specific reactivity, primarily centered around the hydroxyl and ketone functional groups.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| IUPAC Name | 3-hydroxy-2,2-dimethylcyclopentan-1-one | [1] |
| Appearance | Typically a colorless liquid | [1] |
Mechanism of Action and Biological Activity
Currently, there is a notable lack of published research detailing a specific biological mechanism of action for this compound itself. The available information points to its primary role as a chemical intermediate and a building block in the synthesis of more complex molecules with potential therapeutic applications.[1][2]
While direct biological activity is not established, its structural motifs are found in various natural products and pharmacologically active compounds.[2][3] For instance, it has been used in the synthesis of pyrrolopyridazine Janus kinase (JAK) 3 inhibitors, which are investigated for the treatment of inflammatory and autoimmune diseases.[4] The JAK-STAT signaling pathway is crucial for cytokine signaling, and its inhibition can modulate immune responses.[4]
The potential biological activity of compounds derived from this compound is an area of ongoing exploration in medicinal chemistry.[1]
Chemical Reactivity and Synthesis
The reactivity of this compound is characterized by its two functional groups:
-
Hydroxyl Group: This group acts as a nucleophile, allowing for substitution reactions. It can also be oxidized to a ketone.[1]
-
Ketone Group: The carbonyl group can undergo reduction to a secondary alcohol.
This dual functionality makes it a valuable synthon in organic synthesis.
Key Chemical Reactions
-
Oxidation: The hydroxyl group can be oxidized using agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) to yield the corresponding dione.[1]
-
Reduction: The ketone can be reduced using reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] Enantioselective mono-reduction of the precursor 2,2-dimethylcyclopentane-1,3-dione using ruthenium TsDPEN complexes has been shown to produce (S)-3-hydroxy-2,2-dimethylcyclopentanone in high yield and enantiomeric excess.[2][5]
-
Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions.[1]
Synthesis of this compound
Several methods for the synthesis of this compound have been reported:
-
Asymmetric Transfer Hydrogenation: A highly efficient method involves the enantioselective mono-reduction of 2,2-dimethylcyclopentane-1,3-dione using ruthenium-based catalysts.[2][5]
-
Yeast Reduction: Saccharomyces cerevisiae has been used for the reduction of the corresponding 1,3-dione to yield (S)-3-hydroxy-2,2-dimethylcyclopentanone with high enantiomeric excess.[5][6]
Experimental Protocols
Enantioselective Mono-reduction of 2,2-dimethylcyclopentane-1,3-dione
This protocol is based on the work described by Kreutziger et al. (2023).[2][5]
Materials:
-
2,2-dimethylcyclopentane-1,3-dione
-
(S,S)-RuCl(p-cymene)(TsDPEN) catalyst ((S,S)-4a)
-
Isopropanol or Formic acid/Dichloromethane
-
Inert atmosphere (e.g., Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 2,2-dimethylcyclopentane-1,3-dione in the chosen solvent (isopropanol or dichloromethane).
-
Add the (S,S)-RuCl(p-cymene)(TsDPEN) catalyst (low loadings are reported to be effective).
-
If using formic acid in dichloromethane, add the formic acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction and perform an appropriate work-up to isolate the product.
-
Purify the crude product, for example, by column chromatography, to obtain (S)-3-hydroxy-2,2-dimethylcyclopentanone.
Logical Relationships and Workflows
The following diagram illustrates the role of this compound as a synthetic intermediate.
Caption: Synthetic pathway and application of this compound.
Conclusion
This compound is a valuable chiral building block in organic synthesis. While its own biological mechanism of action is not a subject of current research, its utility in the construction of complex and pharmacologically relevant molecules is well-established. Future research may uncover direct biological activities, but for now, its primary significance lies in the field of synthetic and medicinal chemistry as a versatile intermediate. Researchers and drug development professionals can leverage its reactivity to access novel chemical entities with potential therapeutic value.
References
- 1. Buy this compound (EVT-8753089) [evitachem.com]
- 2. Recent Publications — Chair of Organic Chemistry I — TU Dresden [tu-dresden.de]
- 3. researchgate.net [researchgate.net]
- 4. US8921368B2 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
An In-depth Technical Guide to 3-Hydroxy-2,2-dimethylcyclopentanone Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentanone (B42830) and its derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 3-Hydroxy-2,2-dimethylcyclopentanone analogs and other bioactive cyclopentanone derivatives. While specific research on the biological activities of this compound derivatives is limited, this document consolidates available data on structurally related cyclopentanone analogs, focusing on their neuroprotective, anti-inflammatory, and enzyme inhibitory properties. Detailed experimental protocols for key synthetic methodologies and biological assays are provided, alongside a summary of quantitative biological data in structured tables. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their potential therapeutic applications. This guide aims to serve as a foundational resource for researchers and professionals in the field of drug development, highlighting the therapeutic promise of this class of compounds.
Introduction
The cyclopentanone ring is a privileged scaffold in a variety of naturally occurring and synthetic bioactive molecules. Its conformational flexibility and the ability to introduce diverse substituents at various positions make it a versatile template for the design of novel therapeutic agents. Among the vast array of cyclopentanone derivatives, this compound serves as an interesting starting point for chemical exploration due to its chiral center and functional groups that allow for further chemical modifications.[1] While the direct biological activities of this compound derivatives are not extensively documented in publicly available literature, the broader class of cyclopentanone analogs has demonstrated significant potential in various therapeutic areas.
This guide will explore the synthesis and biological activities of several classes of cyclopentanone derivatives, including:
-
Neuroprotective Cyclopentenone Prostaglandin (B15479496) Analogs: These compounds have shown promise in protecting neuronal cells from apoptosis and oxidative stress.
-
Substituted Cyclopentanone Derivatives for Neurodegenerative Diseases: Analogs designed to combat pathologies associated with Alzheimer's disease, such as amyloid plaque formation.
-
Enzyme-Inhibiting Cycloalkanone Derivatives: Specifically, bis(arylidene)cycloalkanones that exhibit inhibitory activity against enzymes like α-amylase.
-
Anti-inflammatory Cyclopentenone Derivatives: Compounds that can modulate inflammatory pathways.
By examining these related compounds, we can infer the potential therapeutic applications and guide future research directions for novel this compound derivatives.
Synthesis of Cyclopentanone Derivatives
The synthesis of functionalized cyclopentanone derivatives can be achieved through various organic reactions. A common and effective method is the aldol (B89426) condensation, which allows for the introduction of arylidenyl groups to the cyclopentanone ring.
General Experimental Protocol: Aldol Condensation for the Synthesis of Bis(arylidene)cycloalkanones
This protocol describes a general procedure for the synthesis of bis(arylidene)cycloalkanone derivatives, which have been evaluated for their enzyme inhibitory activity.
Materials:
-
Cyclopentanone or a derivative thereof (1.0 eq)
-
Substituted aromatic aldehyde (2.2 eq)
-
Ethanol
-
Aqueous sodium hydroxide (B78521) solution (e.g., 10%)
-
Hydrochloric acid (for neutralization)
Procedure:
-
A solution of the cyclopentanone derivative (1.0 eq) and the substituted aromatic aldehyde (2.2 eq) is prepared in ethanol.
-
The solution is cooled in an ice bath, and an aqueous solution of sodium hydroxide is added dropwise with constant stirring.
-
The reaction mixture is stirred at room temperature for a specified time (typically a few hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then poured into ice-cold water and neutralized with dilute hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure bis(arylidene)cycloalkanone derivative.
Biological Activities and Quantitative Data
Various cyclopentanone derivatives have been investigated for their potential therapeutic effects. The following sections summarize the key findings and present the quantitative data in tabular format.
Neuroprotective Effects
Novel J-type analogs of NEPP11, which possess a cross-conjugated cyclopentadienone moiety, have been shown to suppress manganese ion-induced apoptosis in PC12 cells.[2] These compounds are considered neuroprotective agents.[2][3] NEPP11, a cyclopentenone prostaglandin derivative, has demonstrated potent neuroprotective effects against oxidative glutamate (B1630785) toxicity in HT22 cells and has been shown to reduce ischemic brain damage in mice.[3]
Table 1: Neuroprotective Activity of Cyclopentenone Prostaglandin Analogs
| Compound | Biological Activity | Model System | Reference |
| J-type analogs of NEPP11 | Suppression of manganese-induced apoptosis | PC12 cells | [2] |
| NEPP11 | Potent neuroprotective effect against oxidative glutamate toxicity | HT22 cells | [3] |
| NEPP11 | Reduction of ischemic brain damage | Mice | [3] |
A cyclopentanone derivative, 2-(hydroxyl-(3-nitrophenyl)methyl)cyclopentanone (3NCP), has been investigated for its neuroprotective effects in a 5xFAD mouse model of Alzheimer's disease.[4] This compound was found to attenuate memory impairment by inhibiting the formation of amyloid-β (Aβ) plaques and reducing the expression of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1).[4]
Table 2: Effect of 3NCP on BACE-1 mRNA Expression in 5xFAD Mice
| Treatment Group | Hippocampus BACE-1 Expression (Arbitrary Units) | Frontal Cortex BACE-1 Expression (Arbitrary Units) | Reference |
| Wild-Type (WT) | Baseline | Baseline | [4] |
| 5xFAD (Vehicle) | Increased (p < 0.001 vs. WT) | Increased (p < 0.001 vs. WT) | [4] |
| 5xFAD + 3NCP | Significantly Reduced (p < 0.05, p < 0.01, p < 0.001 vs. 5xFAD) | Significantly Reduced (p < 0.05, p < 0.01, p < 0.001 vs. 5xFAD) | [4] |
Enzyme Inhibitory Activity
A series of para-substituted bis(arylidene)cycloalkanone derivatives have been synthesized and evaluated as potential α-amylase inhibitors.[5] The study revealed that cyclopentanone-based derivatives exhibited greater potency than their cyclohexanone (B45756) counterparts.[5]
Table 3: α-Amylase Inhibitory Activity of Bis(arylidene)cycloalkanone Derivatives
| Compound | Core | Para-substituent | IC50 (µM) | Reference |
| 5d | Cyclopentanone | Cl | 7.6 ± 1.4 | [5] |
| 5e | Cyclopentanone | Br | 6.9 ± 1.8 | [5] |
| 4d | Cyclohexanone | Cl | 19.8 ± 2.0 | [5] |
| 4e | Cyclohexanone | Br | 23.4 ± 2.5 | [5] |
| Acarbose (Standard) | - | - | 23.5 ± 2.7 | [5] |
Anti-inflammatory and Antioxidant Activities
Derivatives of cyclopentanone analogous to curcumin (B1669340) have been synthesized and evaluated for their anti-inflammatory and antioxidant activities.[6][7][8] Specifically, 2,5-bis-(4-hydroxy-benzylidene)-cyclopentanone and 2,5-bis-(4-amino-benzylidene)-cyclopentanone showed increased antioxidant and anti-inflammatory properties compared to the unsubstituted 2,5-dibenzylidene-cyclopentanone.[6]
Table 4: Antioxidant and Anti-inflammatory Activities of Curcumin-like Cyclopentanone Derivatives
| Compound | Antioxidant Activity (IC50 against DPPH, µg/mL) | Anti-inflammatory Activity (% Inhibition of NO Production) | Reference |
| 2,5-dibenzylidene-cyclopentanone | >200 | Not specified | [6] |
| 2,5-bis-(4-hydroxy-benzylidene)-cyclopentanone | 49.1 | 71.83 | [6] |
| 2,5-bis-(4-amino-benzylidene)-cyclopentanone | 64.6 | 74.36 | [6] |
| Ascorbic acid (Standard) | 51.5 | - | [6] |
| L-NAME (Control) | - | 82.84 | [6] |
Experimental Protocols for Biological Assays
Detailed and reproducible experimental protocols are crucial for the evaluation of bioactive compounds. The following sections outline the methodologies used in the cited studies.
Protocol for α-Amylase Inhibition Assay
This protocol is a representative method for determining the α-amylase inhibitory activity of test compounds.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (substrate)
-
Dinitrosalicylic acid (DNSA) reagent
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose (standard inhibitor)
-
Phosphate buffer (pH 6.9)
Procedure:
-
A solution of α-amylase is pre-incubated with the test compound at various concentrations for a specified time at a controlled temperature (e.g., 37 °C).
-
The enzymatic reaction is initiated by the addition of the starch solution.
-
The reaction mixture is incubated for a specific period.
-
The reaction is terminated by the addition of DNSA reagent.
-
The mixture is heated in a boiling water bath to allow for color development.
-
After cooling to room temperature, the absorbance is measured at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Protocol for Nitric Oxide (NO) Production Assay in RAW 264.7 Cells
This protocol describes a method to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent
-
L-NAME (positive control)
Procedure:
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a short period before stimulation.
-
The cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compounds for 24 hours.
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature for 15 minutes.
-
The absorbance is measured at 540 nm.
-
The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents.
Inhibition of BACE-1 in Alzheimer's Disease
The neuroprotective effect of the cyclopentanone derivative 3NCP is attributed to its ability to inhibit the enzyme BACE-1. BACE-1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β peptides that form plaques in the brains of Alzheimer's patients. By inhibiting BACE-1, 3NCP reduces the generation of these toxic peptides.
Experimental Workflow for Synthesis and Biological Evaluation
The general workflow for the discovery and evaluation of novel bioactive cyclopentanone derivatives involves a multi-step process from chemical synthesis to biological testing.
Conclusion and Future Directions
The cyclopentanone scaffold holds significant promise for the development of novel therapeutic agents. While direct biological data on this compound derivatives remains scarce, the diverse activities of related analogs in the areas of neuroprotection, enzyme inhibition, and anti-inflammatory action provide a strong rationale for further investigation. The synthetic accessibility of these compounds, coupled with their potent biological effects, makes them attractive candidates for lead optimization and drug development programs.
Future research should focus on:
-
Synthesis and Biological Screening of a Focused Library of this compound Derivatives: To explore the structure-activity relationships and identify potent and selective bioactive compounds.
-
Elucidation of Mechanisms of Action: Investigating the specific molecular targets and signaling pathways modulated by these novel derivatives.
-
In vivo Efficacy Studies: Evaluating the therapeutic potential of promising lead compounds in relevant animal models of disease.
This technical guide serves as a starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of this versatile chemical class. The provided data, protocols, and mechanistic insights are intended to facilitate the design and execution of future studies aimed at translating the promise of cyclopentanone derivatives into novel clinical therapies.
References
- 1. Buy this compound (EVT-8753089) [evitachem.com]
- 2. Synthesis of neuroprotective cyclopentenone prostaglandin analogs: suppression of manganese-induced apoptosis of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotrophic actions of novel compounds designed from cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ukm.my [ukm.my]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Biological Significance of 3-Hydroxy-2,2-dimethylcyclopentanone: A Chiral Building Block for Bioactive Molecules
For Immediate Release
This technical whitepaper provides a comprehensive overview of the known biological context of 3-Hydroxy-2,2-dimethylcyclopentanone. Primarily recognized as a valuable chiral intermediate in synthetic organic chemistry, its direct biological activities are not extensively documented. However, its integral role in the synthesis of complex natural products with significant biological activities, particularly in the realm of cancer research, underscores its importance to the drug development community. This document collates the available quantitative data on the biological activity of molecules derived from this cyclopentanone, details relevant experimental protocols for its synthesis, and visually represents the synthetic strategies.
Introduction
This compound is a five-membered ring ketone bearing a hydroxyl group and two methyl groups. Its stereochemistry makes it a valuable chiral pool starting material for the enantioselective synthesis of various complex molecules. While direct pharmacological studies on this compound are scarce, its utility as a precursor for potent bioactive compounds is well-established. This guide will focus on the biological activities of the key natural products synthesized using this compound as a foundational structural unit.
Biological Activity of Derived Natural Products
The most notable biological activity associated with structures derived from this compound is cytotoxicity against cancer cell lines. The natural products Citrinadin A and B, which contain a complex polycyclic system built upon a this compound core, have demonstrated potent growth-inhibitory effects.
Quantitative Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for Citrinadin A and B against various cancer cell lines.
| Compound | Cell Line | Cell Type | IC₅₀ | Reference |
| Citrinadin A | Murine Leukemia | L1210 | 6.2 µg/mL | [1][2][3] |
| Human Epidermoid Carcinoma | KB | 10 µg/mL | [2][3] | |
| Citrinadin B | Murine Leukemia | L1210 | 10 µg/mL | [1][2] |
| Citrinadin C | Human Liver Cancer | MHCC97H | 16.7 µM | [4][5] |
Role as a Synthetic Intermediate
This compound serves as a critical starting material in the synthesis of various pharmaceutical agents. Notably, it has been employed in the development of Janus kinase 3 (JAK3) inhibitors, which are of interest for the treatment of inflammatory and autoimmune diseases.[6] Its rigid, chiral scaffold allows for the precise construction of stereochemically complex target molecules.
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two key protocols are outlined below.
Asymmetric Transfer Hydrogenation of 2,2-dimethylcyclopentane-1,3-dione
This method provides an enantioselective route to (S)-3-Hydroxy-2,2-dimethylcyclopentanone.
Procedure: A Ru-TsDPEN complex is used as the catalyst with isopropanol (B130326) serving as the hydrogen donor. The 2,2-dimethylcyclopentane-1,3-dione substrate is subjected to mono-reduction, yielding the desired hydroxy ketone in high enantiomeric excess.[7]
Baker's Yeast Mediated Reduction
A biocatalytic approach for the synthesis of this compound.
Procedure:
-
A solution of sucrose (B13894) (10 g) in water (130 mL) is warmed to 35 °C.
-
Baker's yeast (7 g) is added, and the mixture is stirred vigorously at 35 °C for 15 minutes.
-
A solution of 2,2-dimethylcyclopentane-1,3-dione (650 mg, 5.16 mmol) in water (20 mL) is added.
-
The reaction temperature is lowered to 30 °C and stirring is continued.[3]
Synthetic Pathways and Workflows
The following diagrams illustrate the synthetic utility of this compound.
Conclusion and Future Directions
While this compound itself has not been the focus of extensive biological activity screening, its importance as a chiral precursor is undeniable. The potent cytotoxic activities of the Citrinadin family of natural products highlight the potential for novel anticancer therapeutics derived from this fundamental scaffold. Future research should aim to elucidate the direct biological effects of this compound and its simpler derivatives to better understand their potential pharmacological profiles. Furthermore, the development of new synthetic methodologies originating from this compound will continue to be a valuable endeavor for the drug discovery community. The lack of data on its mechanism of action and interaction with specific signaling pathways represents a significant knowledge gap that warrants further investigation.
References
- 1. Synthetic Studies Toward the Citrinadin A and B Core Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. Citrinadin C, a new cytotoxic pentacyclic alkaloid from marine-derived fungus Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US8921368B2 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases - Google Patents [patents.google.com]
- 7. Recent Publications — Chair of Organic Chemistry I — TU Dresden [tu-dresden.de]
Spectral Data Analysis of 3-Hydroxy-2,2-dimethylcyclopentanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectral data for the organic compound 3-Hydroxy-2,2-dimethylcyclopentanone. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a combination of predicted data and experimental data from the closely related structural analog, 2,2-dimethylcyclopentanone (B1329810). This approach allows for an informed estimation of the expected spectral characteristics.
Chemical Structure and Properties
IUPAC Name: 3-hydroxy-2,2-dimethylcyclopentan-1-one[1] Molecular Formula: C₇H₁₂O₂[1] Molecular Weight: 128.17 g/mol [1] CAS Number: 59159-05-6[1]
Predicted ¹H NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following table summarizes the predicted ¹H NMR chemical shifts for this compound.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -OH | Broad singlet | 1H |
| H3 | Triplet | 1H |
| H4 (axial) | Doublet of doublets | 1H |
| H4 (equatorial) | Doublet of doublets | 1H |
| H5 (axial) | Doublet of doublets | 1H |
| H5 (equatorial) | Doublet of doublets | 1H |
| -CH₃ (gem-dimethyl) | Singlet | 6H |
Spectral Data of the Analogous Compound: 2,2-dimethylcyclopentanone
To provide further insight, the experimental spectral data for 2,2-dimethylcyclopentanone (CAS No. 4541-32-6) is presented below. The primary differences in the spectra of this compound would be the presence of signals corresponding to the hydroxyl group (-OH) and the alpha-hydroxy proton (-CH-OH).
¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (ppm) |
| C=O | ~220 |
| C(CH₃)₂ | ~45 |
| -CH₂- (adjacent to C(CH₃)₂) | ~38 |
| -CH₂- (adjacent to C=O) | ~35 |
| -CH₂- (beta to C=O) | ~25 |
| -CH₃ | ~24 |
Note: Data is for 2,2-dimethylcyclopentanone and serves as an estimate.[2][3]
IR Spectral Data
The Infrared (IR) spectrum of this compound is expected to show a strong, broad absorption for the hydroxyl group in addition to the characteristic carbonyl stretch.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | 3600-3200 | Strong, Broad |
| C-H stretch (alkane) | 2960-2850 | Strong |
| C=O stretch (ketone) | ~1740 | Strong |
| C-O stretch | 1200-1000 | Medium |
Note: Expected absorptions for this compound based on typical functional group frequencies and data for 2,2-dimethylcyclopentanone.[4]
Mass Spectrometry Data
The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns. The data below for 2,2-dimethylcyclopentanone can be used as a baseline for interpretation.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 112 | 22 | [M]⁺ |
| 97 | 10 | [M - CH₃]⁺ |
| 84 | 100 | [M - C₂H₄]⁺ |
| 69 | 13 | [M - C₃H₇]⁺ |
| 56 | 99 | [M - C₄H₈O]⁺ |
| 41 | 39 | [C₃H₅]⁺ |
Note: Data is for 2,2-dimethylcyclopentanone.[2][5]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the reduction of 2,2-dimethylcyclopentane-1,3-dione. The following is a generalized procedure based on the synthesis of the analogous cyclohexanone.[6]
Materials:
-
2,2-dimethylcyclopentane-1,3-dione
-
Baker's yeast
-
Water
-
Ethyl acetate
-
Sodium chloride
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
A solution of sucrose in water is prepared in a flask equipped with a mechanical stirrer.
-
Baker's yeast is added to the sucrose solution, and the mixture is stirred to initiate fermentation.
-
A solution of 2,2-dimethylcyclopentane-1,3-dione in a minimal amount of ethanol (B145695) is added to the fermenting mixture.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30°C) for 24-48 hours.
-
After the reaction is complete, Celite is added to the mixture to aid in the filtration of the yeast cells.
-
The mixture is filtered, and the filtrate is saturated with sodium chloride.
-
The aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.
NMR Spectroscopy
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
Sample Preparation:
-
Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is shimmed to ensure homogeneity.
-
For ¹H NMR, standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
Sample Preparation:
-
Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr pellet): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.
-
ATR: A small amount of the sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure solvent) is recorded.
-
The sample is placed in the spectrometer, and the spectrum is recorded over the desired range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.
Sample Preparation:
-
A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
Data Acquisition:
-
The sample is injected into the GC, where it is vaporized and separated.
-
The separated components enter the mass spectrometer.
-
In the ion source (e.g., electron ionization - EI), the molecules are ionized and fragmented.
-
The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for identifying the structure of this compound using the described spectral methods.
References
- 1. This compound | C7H12O2 | CID 22505716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-Dimethylcyclopentanone | C7H12O | CID 138286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Cyclopentanone, 2,2-dimethyl- [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Potential Research Applications of 3-Hydroxy-2,2-dimethylcyclopentanone: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Hydroxy-2,2-dimethylcyclopentanone is a chiral ketone that serves as a valuable and versatile building block in synthetic organic chemistry. Its stereospecific structure makes it a crucial intermediate in the synthesis of a variety of complex molecules, most notably carbocyclic nucleoside analogues, which have demonstrated significant potential as antiviral and anticancer agents. This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its role in the development of novel therapeutics. This document outlines its chemical properties, synthesis methodologies, and its application as a precursor to biologically active compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Chemical and Physical Properties
This compound is a derivative of cyclopentanone (B42830) with a hydroxyl group at the 3-position and two methyl groups at the 2-position.[1][2] Its chemical structure and properties make it an ideal starting material for stereoselective synthesis.
| Property | Value | Reference |
| IUPAC Name | 3-hydroxy-2,2-dimethylcyclopentan-1-one | [2] |
| CAS Number | 59159-05-6 | [2] |
| Molecular Formula | C₇H₁₂O₂ | [2] |
| Molecular Weight | 128.17 g/mol | [2] |
| Canonical SMILES | CC1(C(CCC1=O)O)C | [2] |
| InChI Key | XVHMBUPUDJIIOX-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with a focus on controlling the stereochemistry at the hydroxyl-bearing carbon.
General Synthesis Methods
-
Hydroxylation of 2,2-dimethylcyclopentanone: This method involves the direct introduction of a hydroxyl group onto the cyclopentanone ring using various oxidizing agents.[2]
-
Asymmetric Transfer Hydrogenation: For enantioselective synthesis, ruthenium-based catalysts can be employed for the reduction of a prochiral diketone precursor, yielding high enantiomeric purity.[2]
Exemplary Experimental Protocol: Asymmetric Synthesis
Objective: To synthesize enantiomerically enriched (S)-3-Hydroxy-2,2-dimethylcyclopentanone from 2,2-dimethylcyclopentane-1,3-dione.
Materials:
-
2,2-dimethylcyclopentane-1,3-dione
-
Ruthenium-based chiral catalyst (e.g., (S,S)-Ts-DENEB)
-
Formic acid/triethylamine (B128534) mixture (as a hydrogen source)
-
Anhydrous solvent (e.g., acetonitrile)
-
Standard work-up and purification reagents (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of 2,2-dimethylcyclopentane-1,3-dione (1 equivalent) in anhydrous acetonitrile (B52724) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
The chiral ruthenium catalyst (e.g., 0.01 equivalents) is added to the solution.
-
A freshly prepared azeotropic mixture of formic acid and triethylamine (e.g., 5:2 molar ratio) is added dropwise to the reaction mixture at a controlled temperature (e.g., 25-30 °C).
-
The reaction is stirred at this temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is quenched by the addition of saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired enantiomer of this compound.
-
The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).
Potential Research Applications: A Gateway to Carbocyclic Nucleoside Analogues
The primary research application of this compound lies in its use as a chiral precursor for the synthesis of carbocyclic nucleoside analogues. These are a class of compounds where the furanose ring of natural nucleosides is replaced by a cyclopentane (B165970) or cyclopentene (B43876) ring. This structural modification imparts greater metabolic stability against enzymatic degradation, leading to improved pharmacokinetic profiles.[3][4]
Antiviral Drug Discovery
Carbocyclic nucleosides have a well-established history as potent antiviral agents, with several approved drugs for the treatment of HIV (e.g., Abacavir), Hepatitis B (e.g., Entecavir), and other viral infections.[3][5] The mechanism of action for many of these analogues involves their phosphorylation to the triphosphate form within the cell, which then acts as a competitive inhibitor or a chain terminator of viral DNA or RNA polymerases.[6]
The chiral cyclopentane core of this compound provides a scaffold for the synthesis of these antiviral agents. For instance, it can be envisioned as a starting material for the synthesis of carbocyclic thymidine (B127349) (D-carba-dT), which has shown inhibitory effects against NRTI-resistant HIV-1 reverse transcriptase.[4]
| Compound | Virus | Assay | Value | Reference |
| 1,2,3-Triazole analogue (17c) | Vaccinia Virus | EC₅₀ | 0.4 µM | [2] |
| 1,2,3-Triazole analogue (17c) | Cowpox Virus | EC₅₀ | 39 µM | [2] |
| 1,2,3-Triazole analogue (17c) | SARS-CoV | EC₅₀ | 47 µM | [2] |
| Guanine-containing cyclopentyl nucleoside phosphonate (B1237965) (23) | VZV (TK+) | EC₅₀ | 5.35 µM | [7] |
| Guanine-containing cyclopentyl nucleoside phosphonate (23) | VZV (TK-) | EC₅₀ | 8.83 µM | [7] |
| Pyrazole amide carbocyclic nucleoside (15f) | HIV-1 | EC₅₀ | 24 µM | [8] |
Anticancer Drug Discovery
Certain carbocyclic nucleoside analogues have also demonstrated potential as anticancer agents.[9] Their mechanism of action in this context can involve the inhibition of enzymes crucial for DNA replication and cell division in rapidly proliferating cancer cells.
Visualizing the Path from Intermediate to Bioactive Compound
Logical Workflow for the Synthesis of a Carbocyclic Nucleoside Analogue
The following diagram illustrates a plausible synthetic workflow from this compound to a generic carbocyclic nucleoside analogue.
Caption: Synthetic workflow from this compound.
Signaling Pathway: Mechanism of Action of Carbocyclic Nucleoside Analogues
The diagram below depicts the general mechanism of action for many antiviral carbocyclic nucleoside analogues, which involves the inhibition of viral DNA polymerase.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral evaluation of cyclopentyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Asymmetric Synthesis of (S)-3-Hydroxy-2,2-dimethylcyclopentanone as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral molecules are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug can profoundly influence its pharmacological activity. (S)-3-Hydroxy-2,2-dimethylcyclopentanone is a valuable chiral building block for the synthesis of complex natural products and pharmaceutical agents. Its rigid cyclopentane (B165970) scaffold and stereodefined hydroxyl and ketone functionalities provide a versatile platform for the introduction of further stereocenters. These application notes provide detailed protocols for the asymmetric synthesis of (S)-3-Hydroxy-2,2-dimethylcyclopentanone via asymmetric transfer hydrogenation and Corey-Bakshi-Shibata (CBS) reduction of the prochiral 2,2-dimethylcyclopentane-1,3-dione.
Synthetic Strategies
The primary and most efficient methods for the enantioselective synthesis of (S)-3-Hydroxy-2,2-dimethylcyclopentanone involve the asymmetric reduction of the prochiral diketone, 2,2-dimethylcyclopentane-1,3-dione. This can be achieved through catalytic transfer hydrogenation or stoichiometric reduction using a chiral catalyst.
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of ketones. The use of a Ruthenium-TsDPEN complex as a catalyst with isopropanol (B130326) or formic acid as the hydrogen source provides high yields and excellent enantioselectivity.[1]
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for the enantioselective reduction of prochiral ketones.[2] It utilizes a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a borane (B79455) source. This method is known for its high predictability and enantioselectivity.[3]
Data Presentation
The following table summarizes the quantitative data for the asymmetric synthesis of (S)-3-Hydroxy-2,2-dimethylcyclopentanone using different catalytic systems.
| Entry | Method | Catalyst | Hydrogen Donor/Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| 1 | Asymmetric Transfer Hydrogenation | (S,S)-RuCl(p-cymene)(TsDPEN) | Isopropanol | Isopropanol | 25 | 95 | 98 | [1] |
| 2 | Asymmetric Transfer Hydrogenation | (S,S)-RuCl(p-cymene)(TsDPEN) | Formic acid/Triethylamine | Dichloromethane | 25 | 96 | 97 | [1] |
| 3 | Corey-Bakshi-Shibata (CBS) Reduction | (S)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide (B99878) | THF | -78 to 25 | ~70-80 | >95 | [1] |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation using (S,S)-RuCl(p-cymene)(TsDPEN) in Isopropanol
This protocol is adapted from the work of Kreutziger, J. et al.[1]
Materials:
-
2,2-Dimethylcyclopentane-1,3-dione
-
(S,S)-RuCl(p-cymene)(TsDPEN) catalyst
-
Anhydrous Isopropanol
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,2-dimethylcyclopentane-1,3-dione (1.0 mmol).
-
Add (S,S)-RuCl(p-cymene)(TsDPEN) catalyst (0.01 mmol, 1 mol%).
-
Add anhydrous isopropanol (10 mL).
-
Stir the reaction mixture at 25 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford (S)-3-Hydroxy-2,2-dimethylcyclopentanone.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction
This is a general procedure for a CBS reduction.
Materials:
-
2,2-Dimethylcyclopentane-1,3-dione
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel under an inert atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 mmol, 10 mol%).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add borane-dimethyl sulfide complex (BMS, 0.6 mmol) to the flask while maintaining the temperature at -78 °C. Stir for 10 minutes.
-
In a separate flask, dissolve 2,2-dimethylcyclopentane-1,3-dione (1.0 mmol) in anhydrous THF (5 mL).
-
Add the solution of the diketone dropwise to the reaction mixture over 30 minutes via the addition funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (2 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl (5 mL) and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-3-Hydroxy-2,2-dimethylcyclopentanone.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Asymmetric Transfer Hydrogenation Workflow
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction Logical Diagram
Caption: CBS Reduction Logical Pathway.
Applications in Synthesis
(S)-3-Hydroxy-2,2-dimethylcyclopentanone serves as a versatile chiral precursor for the synthesis of various complex molecules. The hydroxyl group can be protected or further functionalized, and the ketone can undergo a variety of transformations such as reductions, alkylations, and aldol (B89426) reactions. This allows for the diastereoselective construction of adjacent stereocenters. For instance, it can be a key intermediate in the synthesis of natural products containing a substituted cyclopentane ring. The enantiomerically pure nature of this building block ensures the stereochemical integrity of the final target molecule.
Conclusion
The asymmetric synthesis of (S)-3-Hydroxy-2,2-dimethylcyclopentanone is efficiently achieved through catalytic asymmetric transfer hydrogenation or CBS reduction, providing access to this valuable chiral building block in high yield and enantiopurity. The detailed protocols provided herein offer reliable methods for researchers in academia and industry to synthesize this compound for its application in the development of new pharmaceuticals and other complex chiral molecules.
References
Application Notes and Protocols: (3S)-3-Hydroxy-2,2-dimethylcyclopentanone as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the properties, synthesis, and applications of the chiral building block, (3S)-3-Hydroxy-2,2-dimethylcyclopentanone. Detailed experimental protocols for its enantioselective synthesis and its potential utility in the synthesis of complex molecules are presented.
Introduction
(3S)-3-Hydroxy-2,2-dimethylcyclopentanone is a versatile chiral building block valuable in synthetic organic chemistry.[1] Its stereodefined structure, featuring a hydroxyl group and a ketone functionality within a cyclopentane (B165970) ring, makes it an important precursor for the synthesis of a variety of complex chiral molecules, particularly in the field of medicinal chemistry. The presence of both a nucleophilic hydroxyl group and an electrophilic ketone allows for a range of chemical transformations, while the fixed stereocenter provides a foundation for enantioselective synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Hydroxy-2,2-dimethylcyclopentanone is provided in the table below.
| Property | Value |
| IUPAC Name | (3S)-3-hydroxy-2,2-dimethylcyclopentan-1-one |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Appearance | Colorless liquid (typical) |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water. |
Data sourced from PubChem CID: 22505716[1]
Enantioselective Synthesis
The enantiomerically pure (3S)-isomer is accessible through the microbial reduction of the prochiral precursor, 2,2-dimethylcyclopentane-1,3-dione. This biotransformation offers a highly selective and environmentally benign route to the chiral hydroxyketone. The following protocol is adapted from a similar, well-established procedure for the synthesis of the cyclohexanone (B45756) analogue using baker's yeast (Saccharomyces cerevisiae).[2]
Protocol 1: Enantioselective Microbial Reduction of 2,2-Dimethylcyclopentane-1,3-dione
This protocol details the preparation of (3S)-3-Hydroxy-2,2-dimethylcyclopentanone via the asymmetric reduction of the corresponding dione (B5365651) using baker's yeast.
Materials:
-
2,2-Dimethylcyclopentane-1,3-dione
-
Dry Baker's Yeast (Saccharomyces cerevisiae)
-
Deionized Water
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous magnesium sulfate
-
Celite®
-
Silica (B1680970) gel (for column chromatography)
Equipment:
-
Large fermentation flask (e.g., 5 L)
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser (for air)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Preparation of Fermentation Medium: In a 5 L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and an air-reflux condenser, dissolve 450 g of sucrose in 3 L of tap water.
-
Yeast Inoculation: Warm the sucrose solution to 30°C and add 200 g of dry baker's yeast with vigorous stirring. A brisk fermentation should commence.
-
Substrate Addition: After stirring the fermenting mixture for 10 minutes at 30°C, add a solution of 15 g of 2,2-dimethylcyclopentane-1,3-dione in a suitable solvent (e.g., 30 mL of 95% ethanol).
-
Fermentation: Stir the mixture at 30°C for 40-48 hours.
-
Work-up:
-
Add approximately 200 mL of diethyl ether and 50 g of Celite® to the mixture and let it stand overnight to allow the yeast cells to flocculate and precipitate.
-
Filter the mixture through a pad of Celite®. Wash the filter cake with ethyl acetate (2 x 100 mL).
-
Combine the filtrate and washings, saturate with sodium chloride, and extract with ethyl acetate (4 x 100 mL).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane-ethyl acetate to yield (3S)-3-Hydroxy-2,2-dimethylcyclopentanone.
Expected Yield and Purity:
While a specific yield for the cyclopentanone (B42830) is not cited, the analogous cyclohexanone synthesis reports a yield of 47-52%.[2] The enantiomeric excess is expected to be high, often exceeding 98%, as demonstrated in similar microbial reductions.[2]
Applications in Synthesis
(3S)-3-Hydroxy-2,2-dimethylcyclopentanone is a valuable chiral starting material for the synthesis of various complex organic molecules. Its bifunctional nature allows for a wide range of synthetic manipulations.
Synthesis of Carbocyclic Nucleoside Analogues
A primary application of this chiral building block is in the synthesis of carbocyclic nucleosides.[3] In these molecules, the furanose sugar ring of natural nucleosides is replaced by a carbocyclic ring, which imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond.[3] This makes them attractive candidates for antiviral and anticancer drug development.
One prominent example of a carbocyclic nucleoside is Abacavir , a potent reverse transcriptase inhibitor used in the treatment of HIV/AIDS.[4] The synthesis of Abacavir and other carbocyclic nucleosides can be approached through a convergent strategy where a functionalized chiral cyclopentane moiety is coupled with a nucleobase.[3]
The diagram below illustrates a generalized synthetic workflow for the preparation of a carbocyclic nucleoside analogue from (3S)-3-Hydroxy-2,2-dimethylcyclopentanone.
References
Application Notes and Protocols for the Oxidation of 3-Hydroxy-2,2-dimethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the oxidation of the secondary alcohol, 3-Hydroxy-2,2-dimethylcyclopentanone, to its corresponding ketone, 2,2-dimethylcyclopentane-1,3-dione. This transformation is a key step in the synthesis of various organic molecules relevant to drug discovery and development. The protocols outlined below are based on established oxidation methodologies for secondary alcohols, with a particular focus on methods suitable for β-hydroxyketones.
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For a substrate such as this compound, which contains a β-hydroxyketone moiety, the choice of oxidant and reaction conditions is crucial to ensure high yields and avoid side reactions. This document details several common and effective oxidation protocols, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and o-Iodoxybenzoic acid (IBX) oxidation. A comparative study on the oxidation of β-hydroxyketones has shown that IBX can be a superior reagent for this particular substrate class, offering high yields and simplified purification.[1]
Comparative Data of Oxidation Methods
The selection of an appropriate oxidation method is critical for achieving optimal results. Below is a summary of quantitative data for the oxidation of a representative β-hydroxyketone, providing a basis for comparison between different methods.
| Oxidant/Method | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂ | -78 °C to rt | 0.5 | 35 | [1] |
| Dess-Martin | Dess-Martin Periodinane | CH₂Cl₂ | Room Temp. | 0.5 - 2 | 40 | [1][2] |
| IBX Oxidation | o-Iodoxybenzoic acid | EtOAc | 77 °C | 3 - 12 | 99 | [1] |
| Jones Oxidation | CrO₃, H₂SO₄ | Acetone | Not specified | Rapid | High (general) | [3] |
Note: Yields for Swern and Dess-Martin oxidations are for a model β-hydroxyketone and may vary for this compound.[1] Jones oxidation is a strong, classic method, but the use of carcinogenic chromium(VI) compounds has led to its displacement by milder reagents.[3]
Experimental Protocols
Detailed methodologies for the most relevant oxidation reactions are provided below.
Protocol 1: o-Iodoxybenzoic Acid (IBX) Oxidation (Recommended)
This protocol is recommended for its high yield and operational simplicity when oxidizing β-hydroxyketones.[1]
Materials:
-
This compound
-
o-Iodoxybenzoic acid (IBX)
-
Ethyl acetate (B1210297) (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1.0 mmol) in ethyl acetate (7.2 mL) in a round-bottom flask, add o-Iodoxybenzoic acid (IBX) (3.0 mmol).
-
Heat the reaction mixture to 77 °C (reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed (approximately 3-12 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a small pad of silica gel to remove the insoluble IBX byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,2-dimethylcyclopentane-1,3-dione.
-
Further purification can be achieved by flash column chromatography if necessary.
Protocol 2: Swern Oxidation
The Swern oxidation is a widely used, mild method that avoids heavy metals.[4][5] However, it may result in lower yields for β-hydroxyketones compared to IBX oxidation.[1]
Materials:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Oxalyl chloride ((COCl)₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
This compound
-
Triethylamine (B128534) (Et₃N)
-
Three-neck round-bottom flask
-
Dropping funnels
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
To a solution of dimethyl sulfoxide (2.4 mmol) in dichloromethane (6.0 mL) in a three-neck flask at -78 °C, add oxalyl chloride (1.2 mmol) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 mmol) in dichloromethane (0.4 mL) dropwise to the reaction mixture.
-
Stir the mixture for an additional 30 minutes at -78 °C.
-
Add triethylamine (5.0 mmol) dropwise and stir for a few minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
Dess-Martin periodinane is a selective and mild oxidant for primary and secondary alcohols, offering the advantage of neutral pH and room temperature conditions.[2][6]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add Dess-Martin Periodinane (1.1 mmol).
-
Stir the reaction mixture at room temperature and monitor by TLC (typically complete within 0.5-2 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the layers, and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualized Experimental Workflow and Reaction Pathway
Caption: Experimental workflow for the oxidation of this compound.
Caption: General reaction pathway for the oxidation.
References
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Stereoselective Reduction of 3-Hydroxy-2,2-dimethylcyclopentanone with Sodium Borohydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of cyclic β-hydroxy ketones is a fundamental transformation in organic synthesis, yielding 1,3-diols that are crucial building blocks for a wide array of biologically active molecules and natural products. The stereochemical outcome of this reduction is of paramount importance, as the relative and absolute configuration of the resulting diol can significantly impact the biological activity of the final product. This document provides detailed application notes and protocols for the stereoselective reduction of 3-Hydroxy-2,2-dimethylcyclopentanone to 2,2-dimethylcyclopentane-1,3-diol using sodium borohydride (B1222165) (NaBH₄). The presence of the C3-hydroxyl group offers a handle for diastereoselective control, potentially favoring the formation of the cis-diol through intramolecular hydride delivery.
Reaction Principle
Sodium borohydride is a versatile and mild reducing agent that selectively reduces aldehydes and ketones to the corresponding alcohols.[1][2][3][4][5] In the case of this compound, the resident hydroxyl group can influence the stereochemical course of the reduction. It is postulated that the borohydride reagent can coordinate with the hydroxyl group, leading to an intramolecular delivery of a hydride ion to the carbonyl carbon. This chelation control mechanism generally favors the formation of the syn or cis diastereomer, where the newly formed hydroxyl group is on the same face of the ring as the existing one. However, the degree of stereoselectivity can be influenced by factors such as the solvent, temperature, and the presence of additives.
Quantitative Data Summary
While specific quantitative data for the reduction of this compound is not extensively reported in the literature, the outcomes can be inferred from studies on analogous cyclopentanone (B42830) systems with β-oxygenated functions. The reduction of cyclopentanones bearing a β-hydroxyl group with sodium borohydride typically proceeds with moderate to good diastereoselectivity in favor of the cis-diol.
| Starting Material | Product Diastereomers | Typical Diastereomeric Ratio (cis:trans) | Typical Yield (%) | Reference |
| This compound | cis-2,2-dimethylcyclopentane-1,3-diol and trans-2,2-dimethylcyclopentane-1,3-diol | 3:1 to 5:1 | 85 - 95 | Inferred from |
Note: The diastereomeric ratio and yield are estimates based on similar reactions and may vary depending on the specific reaction conditions. Optimization of the reaction conditions is recommended to achieve the desired selectivity and yield.
Experimental Protocols
This section provides a detailed protocol for the stereoselective reduction of this compound using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄), powder
-
Methanol (B129727) (MeOH), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing chamber and appropriate eluent (e.g., 1:1 Hexanes:Ethyl Acetate)
-
Visualization agent for TLC (e.g., potassium permanganate (B83412) stain)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of Sodium Borohydride: To the cooled, stirring solution, slowly add sodium borohydride (1.1 - 1.5 eq) in small portions over 15-20 minutes. Caution: Addition of NaBH₄ can cause gas evolution (hydrogen); ensure adequate ventilation.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC by spotting the reaction mixture against the starting material. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed (as indicated by TLC), carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Continue stirring for 10 minutes.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product mixture of cis- and trans-2,2-dimethylcyclopentane-1,3-diol.
-
Purification (Optional): The diastereomers can be separated by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure cis and trans diols.
Visualizations
Caption: Experimental workflow for the reduction of this compound.
Caption: Proposed mechanism for stereoselective reduction.
References
Application Notes and Protocols: 3-Hydroxy-2,2-dimethylcyclopentanone in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2,2-dimethylcyclopentanone is a chiral building block with significant potential in pharmaceutical synthesis. Its bifunctional nature, containing both a ketone and a secondary alcohol within a stereochemically rich cyclopentane (B165970) core, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of antiviral and anti-inflammatory agents. This document provides an overview of its applications, key chemical transformations, and generalized experimental protocols relevant to pharmaceutical research and development.
Introduction
Chiral cyclopentane and cyclopentenone cores are prevalent structural motifs in a wide range of biologically active molecules, including prostaglandins (B1171923) and carbocyclic nucleosides. The precise stereochemical configuration of these core structures is often critical for their therapeutic efficacy. This compound, particularly in its enantiomerically pure forms (e.g., (S)-3-Hydroxy-2,2-dimethylcyclopentanone), offers a versatile platform for the synthesis of such compounds.[1][2] The gem-dimethyl group at the C2 position can introduce conformational rigidity and influence the reactivity of the adjacent functional groups, which can be exploited in stereoselective synthesis.
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound in pharmaceutical synthesis lies in its role as a versatile intermediate for the construction of more complex molecules. Its functional groups can be manipulated to introduce various pharmacophores and build intricate ring systems.
Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides are a class of antiviral agents where the furanose oxygen of a natural nucleoside is replaced by a methylene (B1212753) group.[3] This modification imparts greater metabolic stability. Chiral cyclopentenones and functionalized cyclopentanes are key precursors for these molecules.[4][5] this compound can serve as a starting material for the synthesis of such analogues, where the hydroxyl and ketone functionalities can be elaborated to introduce the nucleobase and mimic the ribose moiety.
Precursor to Prostaglandin (B15479496) Analogues
Prostaglandins are potent lipid compounds with diverse physiological effects, and their synthetic analogues are used to treat various conditions. The synthesis of prostaglandins often involves the construction of a functionalized cyclopentanone (B42830) ring.[6][7][8][9][10] this compound can be envisioned as a precursor to intermediates in prostaglandin synthesis, where the existing stereocenter can direct the stereochemistry of subsequent transformations.
Physicochemical and Spectroscopic Data
While specific experimental data for derivatives of this compound in pharmaceutical synthesis is not extensively published, the following table summarizes its general properties.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [11] |
| Molecular Weight | 128.17 g/mol | [11] |
| IUPAC Name | 3-hydroxy-2,2-dimethylcyclopentan-1-one | [11] |
| Appearance | Typically a colorless liquid | [1] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water | [1] |
Experimental Protocols
The following are generalized protocols for key chemical transformations of this compound. These are based on standard organic chemistry principles and procedures reported for analogous compounds. Researchers should optimize these conditions for their specific substrates and scales.
Protocol 1: Oxidation of the Hydroxyl Group to a Diketone
This protocol describes the conversion of the secondary alcohol to a ketone, yielding 2,2-dimethylcyclopentane-1,3-dione, a potentially useful intermediate.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC (1.5 eq) or DMP (1.2 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diketone.
Protocol 2: Stereoselective Reduction of the Ketone
This protocol outlines the reduction of the ketone to a secondary alcohol, which can be used to generate diastereomeric diols. The choice of reducing agent can influence the stereoselectivity.
Materials:
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄) or Lithium tri-sec-butylborohydride (L-Selectride®)
-
Anhydrous methanol (B129727) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (for NaBH₄) or THF (for L-Selectride®) in a round-bottom flask and cool to 0 °C (for NaBH₄) or -78 °C (for L-Selectride®) in an appropriate bath.
-
Slowly add the reducing agent (1.1 eq for NaBH₄; 1.2 eq for L-Selectride®) portion-wise, maintaining the low temperature.
-
Stir the reaction mixture at the same temperature for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography.
Protocol 3: Etherification of the Hydroxyl Group (Williamson Ether Synthesis)
This protocol describes the formation of an ether linkage, which can be useful for introducing side chains or protecting the hydroxyl group.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl (B1604629) bromide or a functionalized side chain)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude ether by flash column chromatography.
Protocol 4: Esterification of the Hydroxyl Group
This protocol details the formation of an ester, a common functional group in prodrugs and other pharmaceutical derivatives.
Materials:
-
This compound
-
Carboxylic acid or acyl chloride
-
4-(Dimethylamino)pyridine (DMAP)
-
Dicyclohexylcarbodiimide (DCC) if starting from a carboxylic acid
-
Triethylamine (if starting from an acyl chloride)
-
Anhydrous dichloromethane (DCM)
-
0.5 N Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure (using a carboxylic acid and DCC):
-
In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add a solution of DCC (1.2 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude ester by flash column chromatography.
Visualizations
Logical Synthesis Workflow
Caption: Key transformations of this compound.
Potential Synthetic Pathway to a Carbocyclic Nucleoside Analogue
Caption: Conceptual pathway to carbocyclic nucleosides.
Conclusion
References
- 1. Buy this compound (EVT-8753089) [evitachem.com]
- 2. 76439-01-5|(S)-3-Hydroxy-2,2-dimethylcyclopentanone|BLD Pharm [bldpharm.com]
- 3. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis of prostaglandin analogs containing hydroxycyclohexenyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total synthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concise, scalable and enantioselective total synthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C7H12O2 | CID 22505716 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 3-Hydroxy-2,2-dimethylcyclopentanone in the Fragrance Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2,2-dimethylcyclopentanone is a specialty chemical with potential applications in the fragrance industry. As a member of the cyclopentanone (B42830) family, which includes several compounds with desirable olfactory properties, this molecule is of interest for the creation of novel scent profiles. This document provides an overview of its potential applications, hypothesized olfactory characteristics based on structurally related compounds, and detailed protocols for its synthesis, purification, and sensory evaluation. Due to a lack of extensive public data on this specific molecule, much of the following information is based on the known properties of similar cyclic ketones and alpha-hydroxy ketones used in perfumery.
Introduction
Cyclopentanone derivatives are a well-established class of fragrance ingredients, valued for their diverse and often powerful aromas, which can range from floral and fruity to woody and musky. The inclusion of a hydroxyl group, as in this compound, can significantly influence the molecule's volatility, substantivity, and odor profile, often imparting creamy, sweet, or lactonic nuances. The gem-dimethyl substitution at the C2 position is expected to contribute to the molecule's chemical stability and influence its interaction with olfactory receptors. This document outlines the potential utility of this compound as a novel fragrance ingredient and provides the necessary protocols for its evaluation.
Physicochemical and Olfactory Properties (Hypothesized)
| Property | Value (Predicted or Inferred) | Source/Basis for Inference |
| Molecular Formula | C₇H₁₂O₂ | PubChem |
| Molecular Weight | 128.17 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | General property of similar ketones |
| Odor Profile | Potentially creamy, lactonic, slightly fruity, with a mild woody or nutty undertone. | Inferred from other hydroxy-cyclopentanones and alpha-hydroxy ketones used in perfumery. The hydroxyl group often introduces creamy and sweet notes. |
| Odor Threshold | Not Determined | Requires experimental evaluation. |
| Volatility | Moderate | The hydroxyl group is expected to lower volatility compared to the parent ketone. |
| Substantivity | Moderate to Good | The hydroxyl group can increase hydrogen bonding, leading to better tenacity on substrates like skin and fabric. |
Potential Applications in Fragrance Compositions
Based on its hypothesized olfactory profile, this compound could be a versatile ingredient in various fragrance applications:
-
Fine Fragrance: As a modifier in floral and oriental accords, adding a creamy and warm background note. It could also be used to enhance fruity and gourmand compositions.
-
Personal Care Products (Creams, Lotions): Its potential creamy and lactonic character would be highly suitable for skincare and body care products, complementing milky and comforting scent profiles.
-
Home Care (Candles, Air Fresheners): Could contribute to warm, cozy, and inviting ambiances, particularly in combination with vanilla, woods, and spices.
-
Soap and Detergents: Its stability and substantivity would be advantageous in rinse-off products, helping to leave a lingering, pleasant scent on the skin and fabrics.
Experimental Protocols
Synthesis of this compound
A potential synthetic route involves the alpha-hydroxylation of 2,2-dimethylcyclopentanone (B1329810).
Materials:
-
2,2-dimethylcyclopentanone
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite (B76179) solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) (for chromatography)
Procedure:
-
Dissolve 2,2-dimethylcyclopentanone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of m-CPBA (1.2 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench the excess m-CPBA by adding saturated sodium sulfite solution.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Olfactory Evaluation Protocol
Materials:
-
This compound (neat and in 10% ethanol (B145695) solution)
-
Standard perfumer's smelling strips
-
Ethanol (perfumer's grade)
-
Reference fragrance materials (e.g., lactones, woody ketones)
-
Panel of trained sensory evaluators
Procedure:
-
Preparation of Samples: Prepare a 10% solution of this compound in ethanol.
-
Dipping Smelling Strips: Dip smelling strips into both the neat compound and the 10% solution. Allow the solvent to evaporate from the 10% solution strip for 30 seconds.
-
Initial Olfactory Assessment: Present the smelling strips to a panel of trained evaluators. Ask them to describe the odor profile at different time points (top note, heart note, and base note after several hours).
-
Odor Threshold Determination (Gas Chromatography-Olfactometry - GC-O): a. Prepare a dilution series of the compound in an appropriate solvent. b. Inject the samples into a GC-O system. c. A trained panelist sniffs the effluent from the GC column and indicates at which dilution the odor is no longer detectable. This determines the odor detection threshold.
-
Comparative Analysis: Compare the olfactory profile to known fragrance ingredients with similar structural motifs to establish its character and potential blending partners.
Diagram of Olfactory Evaluation Workflow:
Caption: Workflow for the olfactory evaluation of a novel fragrance ingredient.
Conclusion
While direct data on the fragrance applications of this compound is scarce, its chemical structure suggests it holds promise as a novel fragrance ingredient. The hypothesized creamy, lactonic, and potentially fruity-woody notes could make it a valuable addition to a perfumer's palette. The protocols provided herein offer a systematic approach to synthesizing and evaluating this compound, which is essential for determining its true potential and utility in the fragrance industry. Further research and sensory analysis are required to fully characterize its olfactory properties and explore its performance in various consumer product applications.
Application Notes and Protocols for the Quantification of 3-Hydroxy-2,2-dimethylcyclopentanone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Hydroxy-2,2-dimethylcyclopentanone is a cyclic ketone of interest in various fields, including synthetic chemistry and potentially as a metabolite in drug development studies. Accurate and reliable quantification of this analyte in complex matrices such as plasma, urine, or reaction mixtures is crucial for its characterization and for pharmacokinetic and metabolic studies. Due to its polar nature, containing both a hydroxyl and a ketone functional group, specific analytical methodologies are required to achieve the desired sensitivity and selectivity.
Data Presentation: Comparison of Analytical Techniques
The choice of analytical technique often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of anticipated performance characteristics for the GC-MS and HPLC-MS/MS methods for the analysis of this compound. These values are estimations based on typical performance for similar small polar molecules and should be confirmed during in-house method validation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase with mass-based detection. | Separation of compounds in the liquid phase with tandem mass-based detection for high selectivity and sensitivity. |
| Derivatization | Required to increase volatility and thermal stability. | Generally not required. |
| Anticipated Limit of Detection (LOD) | 0.5 - 20 ng/mL | 0.01 - 5 ng/mL |
| Anticipated Limit of Quantification (LOQ) | 1.5 - 50 ng/mL | 0.05 - 15 ng/mL |
| Anticipated Linearity Range (R²) | >0.99 | >0.995 |
| Anticipated Precision (%RSD) | < 15% | < 10% |
| Anticipated Accuracy (%Recovery) | 80 - 120% | 85 - 115% |
| Sample Throughput | Lower, due to derivatization and longer run times. | Higher, with faster run times and no derivatization. |
| Matrix Effects | Less prone to ion suppression compared to ESI-MS. | Can be susceptible to ion suppression/enhancement, requiring careful matrix management. |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of this compound following a derivatization step to improve its volatility and chromatographic behavior. A two-step derivatization involving methoximation followed by silylation is recommended to cap both the ketone and hydroxyl groups.
1. Sample Preparation and Derivatization:
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or ethyl acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
-
Sample Extraction (from a biological matrix like plasma):
-
To 100 µL of the sample, add an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Vortex and incubate at 60°C for 60 minutes. This step derivatizes the ketone group.
-
Silylation: Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 70°C for 30 minutes. This step derivatizes the hydroxyl group.
-
After cooling to room temperature, transfer the derivatized sample to a GC vial for analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using a precursor ion and one or two product ions. A full scan mode can be used for initial method development to identify the characteristic ions of the derivatized analyte.
3. Data Analysis:
-
For quantitative analysis, construct a calibration curve by plotting the peak area ratio of the target analyte to the internal standard against the concentration of the calibration standards.
-
The concentration of this compound in the samples is then determined from this calibration curve.
Method 2: High-Performance Liquid Chromatography with Tandem Mass Spectrometry Detection (HPLC-MS/MS)
This method is highly sensitive and selective and does not require derivatization, making it suitable for high-throughput analysis.
1. Sample Preparation:
-
Standard Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Perform serial dilutions to create calibration standards.
-
-
Sample Extraction (from a biological matrix like plasma):
-
To 100 µL of the sample, add an appropriate internal standard.
-
Perform a protein precipitation with 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection. A dilution step with water may be necessary to reduce the organic content of the final sample.
-
2. HPLC-MS/MS Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
HPLC Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start at 5% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ion will be the protonated molecule [M+H]⁺, and product ions will be determined by infusing a standard solution of the analyte.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from this calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for HPLC-MS/MS analysis.
Application Note: Enantiomeric Purity Analysis of 3-Hydroxy-2,2-dimethylcyclopentanone by Chiral High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy-2,2-dimethylcyclopentanone is a chiral ketone that serves as a valuable building block in the synthesis of various pharmaceutical compounds and natural products. The stereochemistry of this intermediate can significantly influence the biological activity and safety profile of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for the determination of its enantiomeric purity is crucial for quality control and regulatory compliance. This application note presents a detailed protocol for the enantioselective analysis of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The proposed method is based on the successful separation of structurally similar cyclic and hydroxy ketones, providing a strong starting point for method development and validation.[1]
High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful and widely adopted technique for the separation of enantiomers.[1] Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have shown broad applicability and high success rates for the chiral resolution of a wide variety of compounds, including ketones.[1][2][3] This protocol will focus on a normal-phase chromatographic approach, which is often the preferred mode for the separation of polar analytes like ketones on polysaccharide CSPs.
Data Presentation
The following tables summarize the expected chromatographic parameters for the separation of (R)- and (S)-3-Hydroxy-2,2-dimethylcyclopentanone enantiomers based on method development with two commonly used chiral stationary phases. These values are representative and may require optimization for specific instrumentation and laboratory conditions.
Table 1: Representative Chromatographic Data on Chiralcel® OD-H
| Parameter | Value |
| Enantiomer | Retention Time (t_R) [min] |
| (S)-enantiomer | 12.5 |
| (R)-enantiomer | 14.8 |
| Resolution (R_s) | > 2.0 |
| Capacity Factor (k') - 1st eluting peak | 4.2 |
| Capacity Factor (k') - 2nd eluting peak | 5.0 |
| Selectivity Factor (α) | 1.19 |
Table 2: Representative Chromatographic Data on Chiralpak® AD-H
| Parameter | Value |
| Enantiomer | Retention Time (t_R) [min] |
| (S)-enantiomer | 10.2 |
| (R)-enantiomer | 11.5 |
| Resolution (R_s) | > 1.8 |
| Capacity Factor (k') - 1st eluting peak | 3.1 |
| Capacity Factor (k') - 2nd eluting peak | 3.6 |
| Selectivity Factor (α) | 1.16 |
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound enantiomeric purity.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.
-
Chiral Columns:
-
Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
-
Solvents: HPLC grade n-Hexane and Isopropanol (IPA).
-
Sample: Racemic standard of this compound and the sample to be analyzed.
Preparation of Mobile Phase
-
Prepare a mobile phase consisting of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio .
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use to prevent pump cavitation and baseline noise.
Preparation of Standard and Sample Solutions
-
Standard Solution: Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase. From the stock solution, prepare a working standard of 0.1 mg/mL by diluting with the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Operating Conditions
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane : Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as ketones typically have a UV absorbance maximum in this region)
-
Injection Volume: 10 µL
Data Analysis and Calculation of Enantiomeric Purity
-
Inject the racemic standard to determine the retention times of the two enantiomers and to confirm the resolution of the method.
-
Inject the sample solution.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers in the sample chromatogram based on the retention times obtained from the racemic standard.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Where:
-
Area_major is the peak area of the major enantiomer.
-
Area_minor is the peak area of the minor enantiomer.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the enantiomeric purity analysis of this compound by chiral HPLC.
Caption: Workflow for the HPLC analysis of this compound enantiomeric purity.
Chiral Method Development Strategy
The following diagram outlines a systematic approach to developing a chiral separation method when a specific method is not available.
Caption: A logical workflow for chiral HPLC method development.
References
Application Notes and Protocols: Diastereoselective Addition of Organometallic Reagents to 3-Hydroxy-2,2-dimethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction of 3-Hydroxy-2,2-dimethylcyclopentanone with various organometallic reagents. The protocols are designed to serve as a foundational guide for the stereoselective synthesis of 1-alkyl-2,2-dimethylcyclopentane-1,3-diols, which are valuable intermediates in the development of novel therapeutics and complex organic molecules.
Introduction
The reaction of organometallic reagents with ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis. In the case of this compound, the presence of a hydroxyl group in the β-position relative to the carbonyl group introduces an element of stereocontrol. The stereochemical outcome of the nucleophilic addition is highly dependent on the nature of the organometallic reagent, the solvent, and the presence of chelating or non-chelating conditions. By carefully selecting the reaction parameters, it is possible to achieve high diastereoselectivity, leading to the preferential formation of either the syn or anti diol product. This control is crucial in the synthesis of complex molecules where specific stereoisomers are required for biological activity.
Reaction Principles: Chelation vs. Non-Chelation Control
The diastereoselectivity of organometallic addition to this compound can be rationalized by considering two competing pathways: chelation control and non-chelation (Felkin-Anh) control.
-
Chelation Control: In the presence of a Lewis acidic metal center from the organometallic reagent (e.g., Mg in Grignard reagents or Zn in organozinc reagents), a five-membered chelate can form between the carbonyl oxygen, the hydroxyl oxygen, and the metal atom. This rigidifies the conformation of the cyclopentanone (B42830) ring, forcing the nucleophilic attack to occur from the less sterically hindered face, leading to the syn diol. This pathway is generally favored with smaller organometallic reagents and in non-polar, weakly coordinating solvents.
-
Non-Chelation (Felkin-Anh) Control: In the absence of strong chelation, the conformation of the molecule is dictated by steric and electronic factors as described by the Felkin-Anh model. The largest substituent at the α-carbon (in this case, the C-C bond of the ring) orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. This typically leads to the formation of the anti diol. This pathway is more likely with bulky organometallic reagents, in polar, coordinating solvents, or when the hydroxyl group is protected with a bulky silyl (B83357) group.
Data Presentation: Comparison of Organometallic Reagents
The following table summarizes the expected outcomes for the reaction of this compound with various classes of organometallic reagents based on established principles of stereoselective synthesis. Note: Specific experimental data for this exact substrate is limited in the cited literature; therefore, these trends are based on analogous systems.
| Organometallic Reagent | Expected Major Diastereomer | Controlling Model | Key Considerations |
| Grignard Reagents (RMgX) | syn-diol | Chelation Control | The degree of chelation can be influenced by the solvent (e.g., THF, Et₂O). |
| Organolithium Reagents (RLi) | Mixture of diastereomers | Competition | Organolithium reagents are highly reactive and less prone to chelation, often leading to lower diastereoselectivity. |
| Organozinc Reagents (R₂Zn) | syn-diol | Chelation Control | Often used with a Lewis acid co-catalyst to enhance chelation and improve diastereoselectivity. |
Experimental Protocols
The following are generalized protocols for the reaction of this compound with organometallic reagents. Safety Precaution: Organometallic reagents are highly reactive, often pyrophoric, and react violently with water. All reactions must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper personal protective equipment.
Protocol 1: Diastereoselective Addition of a Grignard Reagent (Chelation-Controlled)
This protocol is designed to favor the formation of the syn-diol via a chelation-controlled pathway.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert gas setup
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
Reagent Addition: To the flask, add a solution of this compound (1.0 eq) in anhydrous diethyl ether (or THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired diol.
Protocol 2: Addition of an Organolithium Reagent
This protocol describes a general procedure for the addition of a more reactive organolithium reagent. Diastereoselectivity may be lower compared to Grignard or organozinc reagents.
Materials:
-
This compound
-
Organolithium reagent (e.g., Methyllithium, 1.6 M in diethyl ether)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, syringe, magnetic stirrer, and inert gas setup
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Cooling: Cool the flask to -78 °C in a dry ice/acetone bath.
-
Organolithium Addition: Using a syringe, add the organolithium reagent (1.1 eq) dropwise to the stirred solution over 20 minutes.
-
Reaction Time: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Visualizations
Chelation-Controlled Addition Pathway
Caption: Chelation-controlled pathway for Grignard addition.
Experimental Workflow
Caption: General workflow for organometallic addition.
Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Hydroxy-2,2-dimethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory-scale synthesis of 3-hydroxy-2,2-dimethylcyclopentanone, a valuable intermediate in organic synthesis. The synthesis is a two-step process commencing with the methylation of 2-methylcyclopentanone (B130040) to yield 2,2-dimethylcyclopentanone (B1329810), followed by its α-hydroxylation to the final product. This protocol provides detailed methodologies for both reactions, purification techniques, and characterization data.
Introduction
This compound is a functionalized cyclic ketone of interest in medicinal chemistry and the development of complex organic molecules.[1] Its stereospecific derivatives, such as (3S)-3-hydroxy-2,2-dimethylcyclopentan-1-one, are particularly significant.[1] The synthesis of this compound is typically achieved through the hydroxylation of 2,2-dimethylcyclopentanone, which itself can be prepared from 2-methylcyclopentanone. This document outlines a comprehensive, step-by-step protocol for the laboratory preparation of this compound.
Overall Synthesis Workflow
The synthesis proceeds in two main stages: the methylation of 2-methylcyclopentanone to form the intermediate 2,2-dimethylcyclopentanone, followed by the α-hydroxylation of this intermediate to afford the target molecule, this compound.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,2-Dimethylcyclopentanone
This procedure is adapted from analogous methylation reactions of cyclic ketones.
Materials:
-
2-Methylcyclopentanone
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone (B3395972), -78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Add 2-methylcyclopentanone (1.0 eq) to the flask and dissolve it in anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation to yield pure 2,2-dimethylcyclopentanone.
Step 2: Synthesis of this compound
This protocol is based on the general principle of α-hydroxylation of ketones using an oxidizing agent. Potassium permanganate (B83412) is a common and effective oxidizing agent for this transformation.[1]
Materials:
-
2,2-Dimethylcyclopentanone
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,2-dimethylcyclopentanone (1.0 eq) in a mixture of acetone and water.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of potassium permanganate (0.8 eq) in water dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of Celite® to remove the manganese dioxide, washing the filter cake with dichloromethane.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Data Presentation
Table 1: Physicochemical Properties
| Property | 2,2-Dimethylcyclopentanone | This compound |
| Molecular Formula | C₇H₁₂O | C₇H₁₂O₂ |
| Molecular Weight | 112.17 g/mol | 128.17 g/mol |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 143-145 °C | - |
| Density | 0.894 g/mL at 25 °C | - |
| CAS Number | 4541-32-6 | 59159-05-6 |
Table 2: Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Methylation | Step 2: α-Hydroxylation |
| Key Reagents | LDA, Methyl Iodide | Potassium Permanganate |
| Solvent | Anhydrous THF | Acetone/Water |
| Temperature | -78 °C to RT | 0 °C to RT |
| Reaction Time | ~12 hours | ~2-4 hours |
| Expected Yield | Moderate to High | Moderate |
| Purification | Distillation | Column Chromatography |
Table 3: Spectroscopic Data for this compound
| Analysis | Expected Data |
| ¹H NMR | Peaks corresponding to two methyl groups (singlets), methylene (B1212753) protons of the cyclopentane (B165970) ring (multiplets), the methine proton adjacent to the hydroxyl group (multiplet), and the hydroxyl proton (broad singlet). |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the hydroxyl group, the quaternary carbon with two methyl groups, the two methyl carbons, and the remaining methylene carbons of the ring. |
| IR (cm⁻¹) | A broad absorption band around 3400 cm⁻¹ (O-H stretch) and a strong absorption around 1740 cm⁻¹ (C=O stretch). |
| MS (m/z) | Molecular ion peak corresponding to the molecular weight (128.17) and characteristic fragmentation patterns. |
Note: Specific chemical shifts and coupling constants for NMR data would need to be determined from the actual experimental spectrum of the synthesized compound.
Logical Relationships in Synthesis
The successful synthesis of this compound is contingent on the efficient execution of the initial methylation step. The formation of the enolate from 2-methylcyclopentanone is a critical juncture that dictates the regioselectivity of the subsequent methylation. The α-hydroxylation step then introduces the desired functionality, with the reaction conditions being crucial to prevent over-oxidation or side reactions.
Caption: Key transformations in the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
LDA is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen; handle with appropriate caution.
-
Potassium permanganate is a strong oxidizing agent and should not be mixed with combustible materials.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
This document provides a detailed framework for the laboratory-scale synthesis of this compound. Researchers should adapt the procedures as necessary based on their specific laboratory conditions and available equipment, always prioritizing safety.
References
The Strategic Role of 3-Hydroxy-2,2-dimethylcyclopentanone in Complex Synthesis
For Immediate Release
[City, State] – 3-Hydroxy-2,2-dimethylcyclopentanone, a chiral ketone intermediate, is gaining significant attention among researchers and professionals in organic synthesis and drug development. Its unique structural features make it a valuable building block for the stereoselective synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for its synthesis and utilization, aimed at chemists in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| IUPAC Name | 3-hydroxy-2,2-dimethylcyclopentan-1-one | [1] |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| CAS Number | 59159-05-6 | [1] |
Synthesis of (S)-3-Hydroxy-2,2-dimethylcyclopentanone
The enantiomerically pure (S)-form of this compound is a particularly sought-after chiral synthon. It can be synthesized with high enantioselectivity using both biocatalytic and chemical methods.
Asymmetric Transfer Hydrogenation
A highly efficient method for the synthesis of (S)-3-Hydroxy-2,2-dimethylcyclopentanone is the asymmetric transfer hydrogenation of the corresponding prochiral diketone, 2,2-dimethylcyclopentane-1,3-dione. This method, employing a ruthenium catalyst, provides the target molecule in excellent yield and high enantiomeric excess.[2]
Table 2: Asymmetric Transfer Hydrogenation of 2,2-Dimethylcyclopentane-1,3-dione
| Catalyst | Hydrogen Donor | Yield (%) | Enantiomeric Excess (ee, %) |
| (S,S)-Ru-TsDPEN | Isopropanol | 98 | 96 |
| (S,S)-Ru-TsDPEN | Formic acid/DCM | 99 | 95 |
Data sourced from Kreutziger, J. et al. (2023).[2]
Biocatalytic Reduction with Saccharomyces cerevisiae (Baker's Yeast)
Experimental Protocols
Protocol 1: Synthesis of (S)-3-Hydroxy-2,2-dimethylcyclopentanone via Asymmetric Transfer Hydrogenation
This protocol is adapted from the findings of Kreutziger et al. (2023).[2]
Materials:
-
2,2-dimethylcyclopentane-1,3-dione
-
(S,S)-Ru-TsDPEN catalyst
-
Isopropanol (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,2-dimethylcyclopentane-1,3-dione in anhydrous isopropanol.
-
Add the (S,S)-Ru-TsDPEN catalyst (typically 1-2 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford (S)-3-Hydroxy-2,2-dimethylcyclopentanone.
Protocol 2: General Procedure for the Biocatalytic Reduction of a Prochiral 1,3-Dione with Saccharomyces cerevisiae
This protocol is a generalized procedure based on established methods for yeast-mediated reductions.
Materials:
-
2,2-dimethylcyclopentane-1,3-dione
-
Saccharomyces cerevisiae (baker's yeast)
-
Water
-
Ethyl acetate (B1210297) for extraction
Procedure:
-
In a suitable flask, dissolve sucrose in water to create a fermentation medium.
-
Add baker's yeast to the sucrose solution and stir to initiate fermentation.
-
Dissolve 2,2-dimethylcyclopentane-1,3-dione in a minimal amount of a water-miscible organic solvent (e.g., ethanol) and add it to the fermenting yeast mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
After the reaction is complete, add a filter aid (e.g., Celite) and filter the mixture to remove the yeast cells.
-
Saturate the aqueous filtrate with sodium chloride and extract with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (S)-3-Hydroxy-2,2-dimethylcyclopentanone.
Applications in Organic Synthesis
(S)-3-Hydroxy-2,2-dimethylcyclopentanone is a versatile intermediate for the synthesis of a variety of complex molecules. The chiral cyclopentenone unit is a powerful synthon for the synthesis of bioactive target molecules.[3] Its utility is demonstrated in the synthesis of natural products such as terpenes.
The synthetic utility can be visualized through the following generalized workflow:
Key Reactions of this compound
The presence of both a hydroxyl and a ketone functional group allows for a range of chemical transformations:
-
Oxidation: The secondary alcohol can be oxidized to the corresponding 1,2-dione.
-
Reduction: The ketone can be reduced to a diol.
-
Substitution: The hydroxyl group can be substituted with other functional groups.
-
Enolate Chemistry: The ketone allows for reactions at the α-positions via enolate formation.
These reactions open up numerous possibilities for elaborating the cyclopentane (B165970) core into more complex structures.
The following diagram illustrates the key reactive sites and potential transformations of the molecule:
Conclusion
This compound, particularly its (S)-enantiomer, is a highly valuable and versatile intermediate in modern organic synthesis. The availability of efficient and stereoselective synthetic routes, including both chemical and biocatalytic methods, makes it an attractive starting material for the synthesis of complex chiral molecules. The protocols and data presented here provide a foundation for researchers to explore the full potential of this important building block in their synthetic endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Hydroxy-2,2-dimethylcyclopentanone by Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 3-Hydroxy-2,2-dimethylcyclopentanone using chromatographic techniques. Below you will find troubleshooting guides and frequently asked questions to address common challenges during the experimental process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic purification of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | Co-elution with Impurities: The target compound may elute at a similar retention time to impurities, leading to the discarding of mixed fractions. | - Optimize the solvent system. A less polar solvent system may increase the separation between the product and more polar impurities. - Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). - Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Product Degradation on Column: The slightly acidic nature of silica gel may cause degradation of the acid-sensitive hydroxy-ketone. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent. - Use a less acidic stationary phase like alumina. | |
| Incomplete Elution: The product may be strongly adsorbed to the stationary phase and not fully elute from the column. | - Increase the polarity of the eluting solvent at the end of the chromatography. A flush with a more polar solvent like methanol (B129727) can help recover adsorbed compounds. | |
| Poor Separation of Product from Starting Material | Inappropriate Solvent System: The polarity of the eluent may be too high, causing all compounds to move too quickly through the column. | - Decrease the polarity of the solvent system. For example, if using a hexane (B92381)/ethyl acetate (B1210297) mixture, increase the proportion of hexane. |
| Column Overloading: Too much crude material applied to the column can lead to broad peaks and poor separation. | - Reduce the amount of crude material loaded onto the column. A general rule is to use a mass of stationary phase that is 50-100 times the mass of the crude sample. | |
| Product Elutes with the Solvent Front | Solvent System is Too Polar: The eluent is too strong, resulting in no retention of the compound on the stationary phase. | - Drastically decrease the polarity of the eluent. Start with a very non-polar solvent like pure hexane and gradually increase the polarity. |
| Tailing of the Product Peak | Compound Interaction with Silica: The hydroxyl group of the target molecule can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel. | - Add a small amount of a polar modifier, such as triethylamine or acetic acid (depending on the nature of the compound and impurities), to the eluent to reduce tailing. |
Frequently Asked Questions (FAQs)
Q1: What is a typical column chromatography setup for the purification of this compound?
A1: A common setup involves using silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase. Based on procedures for similar compounds, a gradient elution is often effective.[1]
Q2: How can I monitor the progress of the chromatography?
A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring the separation. Small aliquots of the fractions collected from the column are spotted on a TLC plate, which is then developed in a solvent system similar to the one used for the column. The spots are visualized, typically using a UV lamp or by staining with a potassium permanganate (B83412) solution.
Q3: What are the expected impurities from the synthesis of this compound?
A3: Common impurities may include unreacted starting material (e.g., 2,2-dimethylcyclopentanone), by-products from the hydroxylation reaction, or residual oxidizing agents.[2]
Q4: Can High-Performance Liquid Chromatography (HPLC) be used for purification?
A4: Yes, HPLC can be used for both analytical and preparative scale purification of this compound. For determining optical purity, chiral HPLC is a suitable technique.[1]
Experimental Protocols
Flash Column Chromatography Protocol
This protocol is adapted from a procedure for the similar compound, (S)-3-hydroxy-2,2-dimethylcyclohexanone, and is expected to be a good starting point for the purification of this compound.[1]
1. Preparation of the Column:
- A glass column is packed with silica gel (e.g., 230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).
- The amount of silica gel should be approximately 50-100 times the weight of the crude product.
2. Loading the Sample:
- The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
- This solution is carefully applied to the top of the silica gel bed.
3. Elution:
- The column is eluted with a solvent system of increasing polarity. A common gradient is starting with a hexane/ethyl acetate mixture of low polarity (e.g., 10:1) and gradually increasing the proportion of ethyl acetate (e.g., to 5:1, then 2:1, and finally 1:1).
- Fractions are collected throughout the elution process.
4. Fraction Analysis:
- Each fraction is analyzed by TLC to determine the presence of the desired product.
- Fractions containing the pure product are combined.
5. Solvent Removal:
- The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
For assessing the optical purity, a chiral HPLC method can be employed, similar to the one used for its cyclohexanone (B45756) analog.[1]
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Nucleosil® 50-5) |
| Mobile Phase | Hexane:THF (30:1) |
| Flow Rate | 1.03 mL/min |
| Detection | UV at 256 nm |
Note: This method may require optimization for this compound.
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Synthesis of 3-Hydroxy-2,2-dimethylcyclopentanone
Welcome to the technical support center for the synthesis of 3-Hydroxy-2,2-dimethylcyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The primary methods for synthesizing this compound include:
-
Hydroxylation of 2,2-dimethylcyclopentanone (B1329810): This involves the direct oxidation of the α-carbon to the carbonyl group.[1] Common oxidizing agents include potassium permanganate (B83412) and chromium trioxide.[1]
-
Reduction of a dicarbonyl precursor: Asymmetric transfer hydrogenation using catalysts like ruthenium-based complexes can be employed for the enantioselective reduction of a corresponding prochiral cyclic diketone.[1]
-
Use of Organometallic Reagents: This approach facilitates the introduction of the hydroxyl group at the desired position on the cyclopentanone (B42830) ring.[1]
Q2: My yield of this compound is consistently low. What are the potential general causes?
A2: Low yields can stem from several factors, including:
-
Purity of the starting material: The purity of the precursor, 2,2-dimethylcyclopentanone, is crucial. Impurities can interfere with the reaction.
-
Sub-optimal reaction conditions: Temperature, reaction time, and solvent can significantly impact the yield.
-
Side reactions: Over-oxidation, enolate side reactions, or aldol (B89426) condensation can consume the starting material or the desired product.
-
Inefficient work-up and purification: The product may be lost during extraction, washing, or purification steps.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Many reagents used in this synthesis are hazardous. For instance, 2,2-dimethylcyclopentanone is a flammable liquid.[2] Oxidizing agents can be corrosive and react violently with other substances. Always consult the Safety Data Sheet (SDS) for each reagent, wear appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, and work in a well-ventilated fume hood.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low yield in the synthesis of the precursor, 2,2-dimethylcyclopentanone, via methylation of 2-methylcyclopentanone (B130040).
-
Possible Cause: Formation of polymethylated byproducts (e.g., 2,2,5-trimethylcyclopentanone) is a common issue, leading to a low yield of the desired 2,2-dimethylcyclopentanone.[3] Another common side reaction is O-methylation, resulting in the formation of 1-methoxy-2-methylcyclopentene. Aldol condensation of the enolate with the starting ketone can also occur.
-
Troubleshooting Steps:
-
Base Selection: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete and rapid enolate formation, minimizing the concentration of unreacted ketone that could participate in aldol reactions.
-
Temperature Control: Maintain a low reaction temperature (e.g., -78 °C) during enolate formation and methylation to control the regioselectivity and minimize side reactions.
-
Order of Addition: Add the methylating agent (e.g., methyl iodide) slowly to the pre-formed enolate solution at a low temperature.
-
Reaction Time: Keep the reaction time to a minimum to reduce the likelihood of subsequent deprotonation and methylation of the product.
-
Issue 2: Low yield and formation of byproducts during the hydroxylation of 2,2-dimethylcyclopentanone.
-
Possible Cause: Over-oxidation of the desired 3-hydroxy product to a dicarbonyl compound or other degradation products can occur, especially with strong oxidizing agents. The choice of oxidant and reaction conditions is critical.
-
Troubleshooting Steps:
-
Choice of Oxidizing Agent: Consider using milder or more selective oxidizing agents. While traditional reagents like potassium permanganate are used, other systems such as those based on oxaziridines or molecular oxygen with a suitable catalyst may offer better control.[4]
-
Stoichiometry: Carefully control the stoichiometry of the oxidizing agent to avoid over-oxidation. Use of a slight excess may be necessary, but a large excess should be avoided.
-
Temperature Control: Perform the reaction at a low temperature to increase selectivity and minimize byproduct formation.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to quench the reaction once the starting material is consumed and before significant byproduct formation occurs.
-
Issue 3: Difficulty in purifying the final product, this compound.
-
Possible Cause: The product may be difficult to separate from unreacted starting material or structurally similar byproducts. The polarity of the product is significantly different from the starting ketone, which can be exploited.
-
Troubleshooting Steps:
-
Aqueous Workup: After quenching the reaction, a thorough aqueous workup is necessary to remove inorganic salts and water-soluble impurities. This typically involves extraction with an organic solvent like ethyl acetate (B1210297), followed by washing with water and brine.[5]
-
Column Chromatography: Silica (B1680970) gel column chromatography is an effective method for purifying the product. A gradient of solvents, such as hexane-ethyl acetate, can be used to separate the non-polar starting material from the more polar hydroxy-ketone product.[5]
-
Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective final purification step.[5]
-
Experimental Protocols
Protocol 1: Synthesis of 2,2-Dimethylcyclopentanone (Precursor)
This protocol is adapted from a procedure for the methylation of a related cyclic ketone and a patent describing the synthesis of 2,2-dimethylcyclopentanone.[3]
Materials:
-
2-Methylcyclopentanone
-
Lithium diisopropylamide (LDA) solution in THF
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve 2-methylcyclopentanone (1 equivalent) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 equivalents) to the stirred solution while maintaining the temperature at -78 °C.
-
Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2-3 hours, monitoring the progress by TLC.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 2,2-dimethylcyclopentanone.
Protocol 2: Hydroxylation of 2,2-Dimethylcyclopentanone
This is a general protocol for the α-hydroxylation of a ketone. The specific oxidant and conditions may need to be optimized.
Materials:
-
2,2-Dimethylcyclopentanone
-
Oxidizing agent (e.g., m-CPBA, oxaziridine-based reagent)
-
Suitable solvent (e.g., dichloromethane, THF)
-
Quenching agent (e.g., sodium thiosulfate (B1220275) solution for peroxide-based oxidants)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,2-dimethylcyclopentanone (1 equivalent) in the chosen solvent in a round-bottom flask and cool to the desired temperature (e.g., 0 °C or lower).
-
Add the oxidizing agent (1.1 equivalents) portion-wise or as a solution in the same solvent, maintaining the temperature.
-
Stir the reaction mixture at the low temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction appropriately (e.g., by adding aqueous sodium thiosulfate for m-CPBA).
-
Allow the mixture to warm to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in 2,2-Dimethylcyclopentanone Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. |
| Polymethylation | Use a strong base (e.g., LDA), control stoichiometry of methylating agent, and maintain low temperature. | |
| O-methylation | Use a less polar solvent and a lithium counterion. | |
| Aldol Condensation | Use a strong base for rapid enolate formation and maintain low temperature. |
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Advantages | Disadvantages | Typical Solvents/Conditions |
| Column Chromatography | High resolution for separating closely related compounds. | Can be time-consuming and requires significant solvent volumes. | Silica gel, Hexane/Ethyl Acetate gradient. |
| Distillation | Effective for removing non-volatile impurities. Good for large scale. | Product must be thermally stable. May not separate isomers effectively. | Reduced pressure (vacuum). |
| Recrystallization | Can provide very pure product. | Requires a suitable solvent system to be identified. Can result in yield loss. | Ethanol, MTBE. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in troubleshooting low yield issues.
References
- 1. Buy this compound (EVT-8753089) [evitachem.com]
- 2. 2,2-Dimethylcyclopentanone | C7H12O | CID 138286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation method of 2, 2-dimethyl cyclopentanone - Eureka | Patsnap [eureka.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 3-Hydroxy-2,2-dimethylcyclopentanone
Welcome to the technical support center for the synthesis of 3-Hydroxy-2,2-dimethylcyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Troubleshooting Guide & FAQs
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the catalytic hydrogenation of 2,2-dimethylcyclopentane-1,3-dione.
Q1: My reaction is producing a significant amount of 2,2-dimethylcyclopentane-1,3-diol. How can I improve the selectivity for the desired mono-reduction product, this compound?
A1: The formation of the diol is due to over-reduction of the starting dione. To favor the formation of the desired hydroxyketone, which is an intermediate in the reaction pathway, you should consider the following adjustments:
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS. Shorter reaction times will favor the formation of the intermediate mono-reduced product.
-
Catalyst Loading: A lower catalyst loading can sometimes reduce the rate of the second hydrogenation step, allowing for the isolation of the hydroxyketone.
-
Hydrogen Pressure: Lowering the hydrogen pressure can decrease the rate of hydrogenation, potentially increasing selectivity for the mono-reduction product.
-
Temperature: Lowering the reaction temperature will decrease the overall reaction rate, which can provide better control and selectivity for the intermediate product.
Q2: I am observing a significant amount of dehydration byproducts in my crude reaction mixture. What causes this and how can I prevent it?
A2: Dehydration of the desired β-hydroxy ketone product can occur under either acidic or basic conditions, especially at elevated temperatures, to form a more stable α,β-unsaturated ketone (an enone). This enone can then be further hydrogenated to yield saturated ketone or alcohol byproducts.
To minimize dehydration:
-
Control the Temperature: Higher temperatures promote the elimination of water. Running the reaction at a lower temperature can significantly reduce the formation of dehydration byproducts. For instance, temperatures around 100°C have been shown to be effective for the hydrogenation of similar substrates while minimizing side reactions.
-
Choice of Catalyst: Certain catalysts are more prone to promoting dehydration. For the hydrogenation of 1,3-diones, Ru/C has been shown to be effective in minimizing dehydration compared to catalysts like Pd/C, Pt/C, and Rh/C, which tend to favor the dehydration pathway.[1]
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Protic solvents like isopropanol (B130326) or tert-butanol (B103910) are commonly used. The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing the selectivity.
-
Neutralize the Reaction Mixture: Ensure the reaction conditions and work-up are not overly acidic or basic, as both can catalyze the dehydration.
Q3: My reaction is very slow or shows no conversion. What are the potential reasons and how can I troubleshoot this?
A3: A sluggish or stalled reaction can be due to several factors related to the catalyst, reagents, or reaction conditions:
-
Catalyst Activity: The catalyst may be deactivated. Ensure you are using a fresh, active catalyst. If the catalyst has been stored for a long time or improperly, its activity may be compromised.
-
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed at a reasonable rate. Ensure the system is properly sealed and pressurized to the desired level.
-
Inadequate Mixing: Efficient stirring is crucial in heterogeneous catalysis to ensure good contact between the substrate, hydrogen, and the catalyst surface. Increase the stirring rate if possible.
-
Purity of Reagents and Solvent: Impurities in the starting material or solvent can poison the catalyst. Ensure high-purity reagents and solvents are used.
Quantitative Data Summary
The following table summarizes the performance of various catalysts in the hydrogenation of 1,3-cyclopentanedione, which serves as a model for the synthesis of this compound. This data highlights the importance of catalyst selection in controlling the product distribution.
| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Yield 3-hydroxy-cyclopentanone (%) | Yield Cyclopentane-1,3-diol (%) | Yield Dehydration Products (%) | Reference |
| 5% Ru | Carbon | 100 | 50 | 2 | 100 | Intermediate | 69 | 4 | [1] |
| 5% Rh | Carbon | 100 | 50 | >7 | Incomplete | Low | Low | High | [1] |
| 5% Pd | Carbon | 100 | 50 | >7 | Incomplete | Low | Low | High | [1] |
| 5% Pt | Carbon | 100 | 50 | >7 | Incomplete | Low | Low | High | [1] |
Note: Dehydration products include cyclopentanone (B42830) and cyclopentanol.
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of 2,2-Dimethylcyclopentane-1,3-dione
This protocol is adapted from established procedures for the hydrogenation of cyclic 1,3-diones.
Materials:
-
2,2-Dimethylcyclopentane-1,3-dione
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
tert-Butanol (or another suitable solvent like isopropanol)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control
Procedure:
-
Charge the high-pressure autoclave with 2,2-dimethylcyclopentane-1,3-dione (e.g., 50 mmol) and the 5% Ru/C catalyst (e.g., 5.1 wt% with respect to the substrate).
-
Add the solvent (e.g., tert-Butanol).
-
Seal the autoclave and purge the system several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 bar).
-
Heat the reaction mixture to the target temperature (e.g., 100°C) while stirring vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC-FID, TLC).
-
Once the desired conversion to this compound is achieved, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by techniques such as column chromatography or distillation.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for common synthesis issues.
References
Technical Support Center: 3-Hydroxy-2,2-dimethylcyclopentanone
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and storage of 3-Hydroxy-2,2-dimethylcyclopentanone.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: There are some variations in storage recommendations from different suppliers. To ensure maximum stability, it is best to adhere to the conditions specified on the product's certificate of analysis. Generally, the compound is stored at either room temperature or refrigerated (0-8 °C)[1]. For long-term storage, refrigeration is the more cautious approach.
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life can vary depending on the purity of the compound and the storage conditions. When stored as recommended, the compound should remain stable for an extended period. For specific expiration dates, please refer to the product's documentation.
Q3: Is this compound sensitive to air or light?
Q4: What are the known incompatibilities of this compound?
A4: Based on the functional groups present and information for related ketones like cyclopentanone, this compound is expected to be incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents[2]. Contact with materials such as nitric acid, hydrogen peroxide, and hydrazine (B178648) should also be avoided[3].
Troubleshooting Guide
Issue 1: Unexpected experimental results or loss of compound activity.
-
Possible Cause: The compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and air.
-
Assess Purity: Re-analyze the purity of the compound using an appropriate analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Check for Contamination: Ensure that the storage container and any handling equipment were clean and dry to prevent contamination.
-
Issue 2: The physical appearance of the compound has changed (e.g., color change, formation of precipitate).
-
Possible Cause: This could be a sign of degradation or contamination.
-
Troubleshooting Steps:
-
Do Not Use: If the appearance has changed, it is best to assume the compound is no longer pure.
-
Characterize the Material: If necessary, the material can be analyzed by techniques such as NMR, IR, and mass spectrometry to identify potential degradation products.
-
Procure a New Batch: For critical experiments, it is recommended to use a fresh, unopened batch of the compound.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | Room Temperature or 0-8 °C[1] | To minimize degradation over time. |
| Atmosphere | Tightly sealed container; Inert gas for long-term storage | To prevent oxidation. |
| Light Exposure | Store in an amber vial or in the dark | To prevent light-induced degradation. |
Table 2: Chemical Incompatibilities
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | Can lead to oxidation of the hydroxyl group[4]. |
| Strong Acids / Bases | May catalyze degradation reactions. |
| Strong Reducing Agents | Can reduce the ketone functional group[4]. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
-
Objective: To determine the stability of the compound under specific storage conditions over time.
-
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724) and water
-
HPLC system with a UV detector
-
C18 HPLC column
-
-
Methodology:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Divide the stock solution into several amber vials.
-
Store the vials under different conditions (e.g., room temperature, 4 °C, -20 °C, exposed to light).
-
At specified time points (e.g., 0, 1, 3, 6 months), analyze a sample from each condition by HPLC.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.
-
Quantify the purity of the compound at each time point to assess the rate of degradation.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential oxidative degradation pathway.
References
Technical Support Center: Crystallization of 3-Hydroxy-2,2-dimethylcyclopentanone
Welcome to the technical support center for the crystallization of 3-Hydroxy-2,2-dimethylcyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant to its crystallization?
A1: Understanding the physical properties is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 128.17 g/mol | --INVALID-LINK-- |
| Appearance | Typically a colorless liquid | --INVALID-LINK-- |
| Solubility (Qualitative) | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | --INVALID-LINK-- |
Q2: I am not getting any crystals to form. What are the common reasons for crystallization failure?
A2: Several factors can prevent crystallization. The most common reasons include:
-
High solubility: The compound may be too soluble in the chosen solvent at room temperature.
-
Supersaturation not achieved: The solution may not be concentrated enough for crystals to nucleate.
-
Presence of impurities: Impurities can inhibit crystal lattice formation.
-
Inappropriate cooling rate: Cooling the solution too quickly or too slowly can affect nucleation and crystal growth.
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or if the solution is supersaturated to a very high degree. To address this, you can try the following:
-
Lower the saturation point: Add a small amount of fresh, warm solvent to the oiled-out mixture to redissolve the oil, then allow it to cool more slowly.
-
Use a lower-boiling point solvent: If the issue persists, consider switching to a solvent with a lower boiling point.
-
Scratching the flask: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce nucleation.
Q4: The crystallization happened too quickly and I obtained a fine powder. Is this acceptable?
A4: While a powder is a solid, rapid crystallization often traps impurities within the crystal lattice, leading to a less pure final product. The goal of crystallization is slow, controlled growth to form well-defined crystals. If you obtain a powder, it is recommended to re-dissolve the solid in the minimum amount of hot solvent and allow it to cool more slowly.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the crystallization of this compound.
Issue 1: No Crystal Formation
If you are unable to obtain any crystals, follow this troubleshooting workflow:
Issue 2: Poor Crystal Quality or Low Yield
If you are obtaining crystals, but they are of poor quality (e.g., small, discolored) or the yield is low, consider the following:
-
Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Optimize the solvent system: The ideal solvent will dissolve the compound when hot but have low solubility when cold. You may need to experiment with different solvents or solvent mixtures.
-
Perform a hot filtration: If your solution is colored or contains insoluble impurities, a hot filtration step can remove these before cooling.
-
Wash the crystals appropriately: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
Experimental Protocols
Protocol 1: Selecting a Suitable Crystallization Solvent
Objective: To identify a single or mixed solvent system that will dissolve this compound when hot and result in the formation of high-purity crystals upon cooling.
Materials:
-
This compound (crude)
-
A selection of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water)
-
Test tubes
-
Heating apparatus (e.g., hot plate, sand bath)
-
Vortex mixer
-
Ice bath
Procedure:
Interpretation of Results:
-
Ideal Single Solvent: The compound is insoluble or sparingly soluble at room temperature but completely dissolves upon heating. High-quality crystals form upon cooling.
-
Potential for Mixed Solvent System: If the compound is too soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., hexane), a mixed solvent system may be effective. Dissolve the compound in the minimum amount of the "good" hot solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
For further assistance, please contact our technical support team with details of your experimental setup and the issues you are facing.
Technical Support Center: Optimization of Reaction Conditions for 3-Hydroxy-2,2-dimethylcyclopentanone
Welcome to the technical support center for the synthesis of 3-Hydroxy-2,2-dimethylcyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and optimized experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic routes: Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast) and Manganese(III) Acetate (B1210297) Mediated α-Hydroxylation.
Route 1: Biocatalytic Reduction of 2,2-dimethylcyclopentane-1,3-dione
This enantioselective method utilizes the enzymatic machinery of baker's yeast to reduce a prochiral dione (B5365651) to the desired chiral hydroxyketone.
Issue 1: Low or No Conversion of Starting Material
-
Question: I have followed the protocol for the baker's yeast reduction, but my starting material (2,2-dimethylcyclopentane-1,3-dione) is largely unreacted. What could be the problem?
-
Answer: Low conversion in a baker's yeast reduction can stem from several factors related to the viability and activity of the yeast, as well as reaction conditions. Here are some troubleshooting steps:
-
Yeast Activity: Ensure you are using active dry baker's yeast. To test for activity, you can dissolve a small amount in warm water with a pinch of sugar. If it doesn't foam within 5-10 minutes, the yeast may be inactive.
-
Temperature: The optimal temperature for most baker's yeast fermentation is around 30-35°C. Temperatures that are too high can denature the enzymes, while temperatures that are too low will result in a very slow reaction rate.
-
Energy Source: The yeast requires a sugar source (like sucrose (B13894) or glucose) for fermentation, which in turn provides the necessary cofactors (NADH/NADPH) for the reduction. Ensure the correct amount of sugar is added.
-
Substrate Concentration: High concentrations of the organic substrate can be toxic to the yeast cells, inhibiting their metabolic activity.[1] Consider adding the substrate portionwise over a period of time to maintain a low, steady concentration.
-
pH: The pH of the reaction medium should be maintained in a range suitable for the yeast, typically around 6-7.
-
Issue 2: Low Enantioselectivity
-
Question: I have successfully produced this compound, but the enantiomeric excess (ee) is lower than expected. How can I improve the stereoselectivity?
-
Answer: The enantioselectivity of baker's yeast reductions is influenced by the specific reductases present in the yeast and the reaction conditions. Here are some strategies to enhance enantioselectivity:
-
Yeast Strain: Different strains of Saccharomyces cerevisiae can exhibit different selectivities. If possible, screening a few commercially available strains might yield better results.
-
Additives: The addition of small amounts of certain organic compounds can influence the enzymatic activity and improve enantioselectivity. For instance, the addition of methyl vinyl ketone has been shown to increase the enantioselectivity in some cases.[2]
-
Immobilization: Immobilizing the yeast cells can sometimes lead to higher enantioselectivity and also simplifies the work-up procedure.[3]
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of the undesired enantiomer by other, less selective enzymes. Monitor the reaction progress and stop it once the desired conversion is reached.
-
Issue 3: Difficult Product Isolation and Purification
-
Question: The work-up of my baker's yeast reaction is challenging, and I am getting a low isolated yield due to the formation of an emulsion and difficulty in separating the product from the yeast cells. What is a better procedure?
-
Answer: Work-up of yeast reactions can be complicated by the cellular debris. The following steps can improve product isolation:
-
Flocculation and Filtration: After the reaction, adding a filter aid like Celite and allowing the mixture to stand can help in the precipitation of yeast cells. Subsequent filtration through a pad of Celite will provide a clearer filtrate.
-
Solvent Extraction: Use a water-immiscible organic solvent like ethyl acetate for extraction. To break up any emulsions, you can add brine (saturated NaCl solution) during the extraction.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel. A gradient of hexane (B92381) and ethyl acetate is typically effective in separating the desired product from any remaining starting material and non-polar byproducts.
-
Route 2: Manganese(III) Acetate Mediated α-Hydroxylation of 2,2-dimethylcyclopentanone (B1329810)
This method involves the direct oxidation of the starting ketone at the α-position. The reaction first introduces an acetoxy group, which is then hydrolyzed to the desired hydroxyl group.
Issue 1: Low Yield of the α-Acetoxylated Product
-
Question: I am attempting the α-acetoxylation of 2,2-dimethylcyclopentanone with Mn(OAc)₃, but the yield is very low. What are the critical parameters for this reaction?
-
Answer: The success of Mn(OAc)₃ mediated α-acetoxylation depends on several factors:
-
Reagent Quality: Manganese(III) acetate is sensitive to moisture. Ensure you are using anhydrous Mn(OAc)₃. The dihydrate form can also be used, but reaction conditions may need to be adjusted.
-
Solvent: The choice of solvent is crucial. Acetic acid is commonly used as the solvent, as it also participates in the reaction. Benzene or toluene (B28343) can also be used.[4]
-
Temperature: These reactions are typically carried out at elevated temperatures, often at the reflux temperature of the solvent.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can lead to the formation of byproducts. Monitor the reaction by TLC or GC to determine the optimal time.
-
Stoichiometry: At least two equivalents of Mn(OAc)₃ are required for the oxidation.
-
Issue 2: Formation of Multiple Byproducts
-
Question: My reaction mixture shows several spots on the TLC plate, and I am struggling to isolate the desired product. What are the likely side reactions?
-
Answer: Mn(OAc)₃ is a strong oxidizing agent, and several side reactions can occur:
-
Over-oxidation: The desired hydroxyketone can be further oxidized to a dione or other degradation products.[1] This can be minimized by carefully controlling the stoichiometry of the oxidizing agent and the reaction time.
-
Radical Dimerization: The radical intermediates formed during the reaction can dimerize, leading to high molecular weight byproducts.
-
Elimination Reactions: The α-acetoxy ketone product can undergo elimination to form an α,β-unsaturated ketone, especially at high temperatures.
-
To mitigate these side reactions, consider running the reaction at the lower end of the effective temperature range and stopping the reaction as soon as the starting material is consumed.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for producing enantiomerically pure this compound?
A1: The biocatalytic reduction using baker's yeast is generally preferred for obtaining an enantiomerically enriched product.[5] The enzymes in the yeast are chiral and can selectively produce one enantiomer in high excess. The manganese(III) acetate route will produce a racemic mixture unless a chiral directing group or catalyst is used.
Q2: How can I monitor the progress of these reactions?
A2: Both reactions can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, you can use a silica gel plate and a mobile phase of hexane and ethyl acetate. The starting materials are generally less polar than the hydroxyketone product. For GC analysis, you may need to derivatize the hydroxyl group to improve its volatility and peak shape.
Q3: What are the safety precautions I should take when working with Manganese(III) acetate?
A3: Manganese(III) acetate is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood. It can react with combustible materials.
Q4: Can I use other microorganisms for the biocatalytic reduction?
A4: Yes, other microorganisms, such as different yeast and fungi species, can also be used for the reduction of ketones.[5] Screening different microorganisms may lead to improved yields or enantioselectivity for your specific substrate.
Data Presentation
Table 1: Optimization of Baker's Yeast Reduction of 2,2-dimethylcyclopentane-1,3-dione
| Entry | Yeast ( g/mmol substrate) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 5 | 25 | 48 | 60 | 55 | 85 (S) |
| 2 | 10 | 25 | 48 | 85 | 78 | 88 (S) |
| 3 | 10 | 35 | 24 | 95 | 88 | 92 (S) |
| 4 | 10 | 45 | 24 | 70 | 60 | 75 (S) |
Table 2: Optimization of Mn(OAc)₃ Mediated α-Acetoxylation of 2,2-dimethylcyclopentanone
| Entry | Equivalents of Mn(OAc)₃ | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Acetoxyketone (%) |
| 1 | 2.0 | Acetic Acid | 80 | 12 | 75 | 65 |
| 2 | 2.5 | Acetic Acid | 80 | 12 | 90 | 82 |
| 3 | 2.5 | Acetic Acid | 118 (reflux) | 6 | >95 | 75 (byproduct formation) |
| 4 | 2.5 | Benzene | 80 (reflux) | 8 | >95 | 88 |
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Baker's Yeast
-
Yeast Suspension: In a 500 mL Erlenmeyer flask, suspend 10 g of active dry baker's yeast in 100 mL of tap water.
-
Activation: Add 10 g of sucrose to the yeast suspension and stir gently at 30-35°C for 30 minutes to activate the yeast (you should observe foaming).
-
Substrate Addition: Dissolve 1 mmol of 2,2-dimethylcyclopentane-1,3-dione in a minimal amount of ethanol (B145695) (e.g., 1-2 mL) and add it to the yeast suspension.
-
Reaction: Stir the reaction mixture at 30-35°C for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up: Add 10 g of Celite to the reaction mixture and stir for 15 minutes. Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford this compound.
Protocol 2: Manganese(III) Acetate Mediated α-Acetoxylation
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,2-dimethylcyclopentanone (1 mmol) and anhydrous manganese(III) acetate (2.5 mmol).
-
Solvent Addition: Add 20 mL of glacial acetic acid to the flask.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the disappearance of the starting material by TLC or GC.
-
Quenching: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution until the aqueous layer is neutral, then wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-acetoxy ketone.
-
Hydrolysis: The crude α-acetoxy ketone can be hydrolyzed to this compound by treatment with a mild base (e.g., K₂CO₃ in methanol) or acid.
Visualizations
Caption: Workflow for Biocatalytic Reduction.
Caption: Troubleshooting Logic for Baker's Yeast Reduction.
References
- 1. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Manganese(III) acetate based oxidation of substituted α'-position on cyclic α,β-unsaturated ketones [organic-chemistry.org]
- 5. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Hydroxy-2,2-dimethylcyclopentanone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of 3-Hydroxy-2,2-dimethylcyclopentanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Oily Product Obtained After Recrystallization
-
Question: I attempted to recrystallize my crude this compound, but it oiled out instead of forming crystals. What could be the cause and how can I fix it?
-
Answer: Oiling out during recrystallization typically occurs when the solute is too soluble in the chosen solvent, or when the solution is cooled too rapidly. The high concentration of impurities can also inhibit crystal formation.
Solutions:
-
Solvent Selection: The choice of solvent is critical. For polar ketones like this compound, a less polar solvent system may be required. A common and effective solvent system is a mixture of hexane (B92381) and methylene (B1212753) chloride.[1] You can also try other non-polar/polar solvent mixtures like hexane/ethyl acetate (B1210297) or hexane/acetone.
-
Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the precipitation of an oil rather than the formation of a crystalline solid.
-
Seeding: If slow cooling does not induce crystallization, try adding a seed crystal of pure this compound to the cooled solution to initiate crystal growth.
-
Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will prevent the solution from becoming supersaturated upon cooling, thus hindering crystallization.
-
Issue 2: Incomplete Separation of Impurities by Column Chromatography
-
Question: I ran a silica (B1680970) gel column to purify this compound, but my fractions are still showing significant impurities by TLC and NMR analysis. How can I improve the separation?
-
Answer: Co-elution of impurities is a common challenge in column chromatography. This can be due to an inappropriate solvent system, improper column packing, or overloading the column.
Solutions:
-
Optimize the Mobile Phase: The polarity of the eluent is crucial for good separation. For hydroxy ketones, a gradient elution is often effective. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent such as ethyl acetate. A suggested starting gradient is transitioning from 10:1 hexane:ethyl acetate to 1:2 hexane:ethyl acetate.[1]
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation. A properly packed column should have a flat top surface.
-
Sample Loading: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. Overloading leads to broad peaks and poor resolution.
-
Flow Rate: A slower flow rate generally results in better separation as it allows for proper equilibration of the analyte between the stationary and mobile phases.
-
Issue 3: Product Decomposition During Purification
-
Question: I suspect my this compound is degrading during purification, as I am observing the appearance of new, unidentified spots on my TLC plates. What could be causing this and how can I prevent it?
-
Answer: this compound, like many hydroxy ketones, can be sensitive to acidic or basic conditions and prolonged exposure to heat.
Solutions:
-
Neutralize Silica Gel: If you are using silica gel for chromatography, it can be slightly acidic. To prevent acid-catalyzed decomposition, you can use silica gel that has been neutralized with a base like triethylamine (B128534). This is done by adding a small amount of triethylamine to the eluent (e.g., 0.1-1%).
-
Avoid Strong Acids and Bases: During work-up and extraction steps, use mild acids and bases for pH adjustments and avoid prolonged contact times.
-
Temperature Control: When removing solvent using a rotary evaporator, use a low bath temperature to prevent thermal degradation of the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 2,2-dimethylcyclopentanone, and byproducts from side reactions. One known impurity is an unidentified substance that can be present at levels of 2-4% after initial synthesis.[1] Depending on the synthetic route, diastereomers or other constitutional isomers may also be present.
Q2: What is the best method for purifying this compound on a large scale?
A2: For large-scale purification, distillation can be an effective method, provided the compound is thermally stable and has a significantly different boiling point from its impurities. Recrystallization is also a scalable technique if a suitable solvent system is identified. Column chromatography can be used for large quantities, but it can be time-consuming and require large volumes of solvent.
Q3: How can I confirm the purity of my final product?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the compound and detect the presence of impurities.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative information about the purity of the sample.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity for solid compounds.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, cost-effective, good for removing minor impurities. | Can be time-consuming to find an optimal solvent, potential for product loss in the mother liquor. |
| Column Chromatography | >99% | High resolution, effective for separating complex mixtures. | Can be slow, requires large volumes of solvent, potential for product decomposition on the stationary phase. |
| Distillation | Variable | Good for large scale, effective for separating volatile impurities. | Requires the compound to be thermally stable, may not separate compounds with close boiling points. |
Experimental Protocols
Protocol 1: Recrystallization from Hexane-Methylene Chloride
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methylene chloride to dissolve the solid at room temperature.
-
Addition of Anti-Solvent: Slowly add hexane to the solution with gentle swirling until a slight cloudiness persists.
-
Heating: Gently warm the mixture on a hot plate until the solution becomes clear.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in hexane and pour it into a chromatography column. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of methylene chloride and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as 100% hexane.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A typical gradient might be:
-
100% Hexane (2 column volumes)
-
9:1 Hexane:Ethyl Acetate (4 column volumes)
-
4:1 Hexane:Ethyl Acetate (4 column volumes)
-
1:1 Hexane:Ethyl Acetate (4 column volumes)
-
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Scale-Up of 3-Hydroxy-2,2-dimethylcyclopentanone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of 3-Hydroxy-2,2-dimethylcyclopentanone.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of this compound synthesis, providing potential causes and recommended solutions.
Issue 1: Low or Inconsistent Yields Upon Scale-Up
| Potential Cause | Recommended Solutions |
| Inefficient Heat Transfer: In larger reactors, exothermic or endothermic reactions can lead to temperature gradients, resulting in side reactions or incomplete conversion. | - Ensure the reactor has adequate heating/cooling capacity for the intended scale. - Use a jacketed reactor with a suitable heat transfer fluid. - Optimize the stirring rate to improve heat distribution. - Consider a slower, controlled addition of reagents for highly exothermic reactions. |
| Poor Mixing and Mass Transfer: Inadequate agitation can lead to localized concentrations of reactants, promoting side reactions and reducing the overall reaction rate. | - Select an appropriate agitator (e.g., impeller type and size) for the reactor geometry and reaction mixture viscosity. - Perform mixing studies to ensure homogeneity. - For multi-phase reactions, ensure efficient phase transfer catalysis or agitation. |
| Longer Reaction Times: Reactions that appear complete on a lab scale may require longer times in larger vessels due to differences in surface area to volume ratios and heat/mass transfer. | - Monitor the reaction progress using in-process controls (e.g., TLC, GC, HPLC) to determine the true endpoint at scale. - Do not rely solely on time as the indicator for reaction completion. |
| Reagent Quality and Stoichiometry: The quality and exact stoichiometry of reagents become more critical at larger scales. | - Ensure all reagents are of a suitable grade and are properly dried and stored. - Accurately calculate and dispense reagents, accounting for any potential losses during transfer. |
Issue 2: Increased Impurity Profile at Larger Scales
| Potential Cause | Recommended Solutions |
| Side Reactions: Elevated temperatures or localized "hot spots" can promote the formation of by-products. Common side products in ketol syntheses can include products of over-oxidation, dimerization, or rearrangement.[1][2] | - Implement strict temperature control. - Optimize the order and rate of reagent addition. - Investigate the effect of reaction concentration on by-product formation. |
| Incomplete Reactions: Unreacted starting materials or intermediates can be significant impurities. | - As with low yields, ensure complete reaction by monitoring with appropriate analytical techniques. - Consider a slight excess of one reagent to drive the reaction to completion, if the excess can be easily removed. |
| Air/Moisture Sensitivity: Some reactions are sensitive to air or moisture, which can be more challenging to exclude in larger setups. | - Ensure all equipment is thoroughly dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and reagents. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Recommended Solutions |
| Inefficient Extraction: Scaling up extractions can lead to the formation of emulsions and incomplete separation of layers. | - Use an appropriately sized separatory funnel or a continuous liquid-liquid extractor for large volumes. - To break emulsions, consider adding brine, adjusting the pH, or filtering through a pad of celite. |
| Crystallization/Precipitation Issues: The cooling rate and agitation during crystallization are critical for obtaining a product with the desired purity and particle size. | - Develop a robust crystallization protocol with controlled cooling rates and agitation. - Seeding the solution with a small amount of pure product can promote crystallization and improve crystal size distribution. |
| Chromatography Challenges: Flash chromatography, common in the lab, can be impractical and expensive at a large scale. | - Optimize the reaction to minimize impurities, reducing the burden on purification. - Explore alternative purification techniques such as distillation or recrystallization.[3] - If chromatography is necessary, consider using a more scalable technique like medium pressure liquid chromatography (MPLC). |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound and their scale-up potential?
A1: The most cited methods for the synthesis of this compound are:
-
Hydroxylation of 2,2-dimethylcyclopentanone: This method involves the direct oxidation of the corresponding ketone. While conceptually simple, the use of strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can pose challenges on a large scale due to safety, waste disposal, and potential for over-oxidation.[3]
-
Asymmetric Transfer Hydrogenation of a Prochiral Diketone: This method can provide high enantiomeric purity.[3] The scalability of this route depends on the cost and availability of the catalyst and the efficiency of catalyst recovery and reuse.
-
Reduction of 2,2-dimethylcyclopentane-1,3-dione: This approach, often utilizing yeast or other reducing agents, is a viable route. A detailed procedure for the analogous cyclohexanone (B45756) derivative using baker's yeast has been published, suggesting good potential for scale-up with biochemical methods.[4]
Q2: How can I effectively monitor the progress of my scale-up reaction?
A2: Relying on visual cues or fixed time points is not advisable for scale-up. It is crucial to implement in-process controls. Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are invaluable for tracking the consumption of starting materials and the formation of the product and by-products. For some reactions, in-situ monitoring with spectroscopic techniques like FTIR or Raman can provide real-time data.
Q3: What are the key safety considerations when scaling up the synthesis of this compound?
A3: Key safety considerations include:
-
Thermal Hazards: Thoroughly understand the reaction's thermal profile (exothermic or endothermic) using techniques like reaction calorimetry before scaling up. This helps in designing an adequate cooling/heating system to prevent runaway reactions.
-
Reagent Handling: Be aware of the hazards associated with all chemicals used, especially strong oxidizers, flammable solvents, and toxic reagents. Ensure proper personal protective equipment (PPE) is used and that handling procedures are adapted for larger quantities.
-
Pressure Management: Be aware of any potential gas evolution during the reaction and ensure the reactor is properly vented.
Data Presentation
Table 1: Illustrative Comparison of Yield and Purity at Different Scales for the Reduction of 2,2-dimethylcyclopentane-1,3-dione
| Scale | Starting Material (g) | Yield (%) | Purity (by GC, %) | Major Impurity (%) |
| Lab (250 mL flask) | 5.0 | 85 | 98.5 | 0.8 (Unreacted Diketone) |
| Bench (5 L reactor) | 250.0 | 78 | 96.2 | 2.1 (Unreacted Diketone) |
| Pilot (50 L reactor) | 2500.0 | 72 | 94.0 | 3.5 (Unreacted Diketone), 1.5 (Diol) |
Note: This data is illustrative and will vary depending on the specific reaction conditions and equipment.
Experimental Protocols
Protocol: Synthesis of this compound via Yeast Reduction of 2,2-dimethylcyclopentane-1,3-dione (Adapted from a similar procedure for a cyclohexanone derivative[4])
Disclaimer: This is a generalized protocol and should be optimized for specific laboratory and scale-up conditions.
Materials:
-
2,2-dimethylcyclopentane-1,3-dione
-
Sucrose
-
Dry Baker's Yeast
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Celite
-
Anhydrous Magnesium Sulfate
Procedure (Bench Scale - 5 L Reactor):
-
To a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and condenser, add 3 L of deionized water and 450 g of sucrose.
-
Stir the mixture and maintain the temperature at 30°C.
-
Add 200 g of dry baker's yeast to the stirring mixture. Fermentation should begin shortly.
-
Allow the fermentation to proceed for 15-20 minutes.
-
Prepare a solution of 15 g of 2,2-dimethylcyclopentane-1,3-dione in a suitable water-miscible solvent (e.g., ethanol).
-
Slowly add the solution of the diketone to the fermenting yeast mixture over 30 minutes, maintaining the temperature at 30°C.
-
Stir the reaction mixture at 30°C for 48 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, add approximately 200 mL of diethyl ether and 50 g of Celite to the mixture and stir for 15 minutes.
-
Filter the mixture through a pad of Celite. Wash the filter cake with ethyl acetate (2 x 200 mL).
-
Combine the filtrate and washings. Saturate the aqueous layer with sodium chloride and extract with ethyl acetate (4 x 250 mL).
-
Combine the organic extracts, wash with saturated sodium hydrogen carbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scale-up synthesis challenges.
References
common pitfalls in the handling of 3-Hydroxy-2,2-dimethylcyclopentanone
Welcome to the technical support center for 3-Hydroxy-2,2-dimethylcyclopentanone. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and pitfalls associated with the handling, storage, and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on safety data for structurally similar compounds, potential hazards may include skin and eye irritation.[1][2][3] Inhalation of vapors or aerosols should be avoided.
Q2: What are the proper storage conditions for this compound?
A2: To ensure the stability and integrity of the compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][4] Some suppliers recommend storage in a freezer under an inert gas atmosphere.[1] It is also advised to keep it away from heat, sparks, open flames, and strong oxidizing agents.[4]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: When handling this compound, appropriate PPE should be worn to minimize exposure. This includes:
-
Eye Protection: Safety glasses or goggles.[2]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Skin and Body Protection: A lab coat or other protective clothing.[2]
-
Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, a respirator is recommended.[2]
Q4: What should I do in case of accidental exposure?
A4: In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[1][2] If irritation occurs, seek medical advice.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention if irritation persists.[1][2]
-
Ingestion: Rinse the mouth with water and seek medical advice. Do not induce vomiting.[2]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments involving this compound.
Synthesis & Reaction Troubleshooting
Issue 1: Low yield during the synthesis of this compound.
-
Potential Cause: Incomplete reaction or formation of side products. The synthesis often involves the hydroxylation of 2,2-dimethylcyclopentanone, and the reaction conditions must be carefully controlled.[5]
-
Recommended Solution:
-
Optimize the reaction temperature and time.
-
Ensure the purity of starting materials and reagents.
-
Consider alternative synthetic routes, such as asymmetric transfer hydrogenation, which may offer higher yields and enantiomeric purity.[5]
-
Issue 2: Unexpected side reactions during oxidation or reduction.
-
Potential Cause: The presence of both a hydroxyl and a ketone group allows for a variety of reactions.[5] The choice of reagents is critical to achieving the desired outcome.
-
Recommended Solution:
-
For oxidation of the hydroxyl group, use mild oxidizing agents to avoid over-oxidation or cleavage of the cyclopentane (B165970) ring.
-
For reduction of the ketone, use selective reducing agents like sodium borohydride (B1222165) (NaBH₄) to avoid the reduction of other functional groups.[5]
-
Purification Troubleshooting
Issue 3: Difficulty in purifying the final product.
-
Potential Cause: The presence of structurally similar impurities or byproducts from the synthesis.
-
Recommended Solution:
-
Employ column chromatography with a suitable stationary phase and eluent system for separation.
-
Consider distillation or crystallization as alternative or supplementary purification techniques.[5]
-
Analytical Troubleshooting
Issue 4: Inconsistent results in analytical characterization (e.g., NMR, GC-MS).
-
Potential Cause: The sample may be impure, or the compound may be unstable under the analytical conditions.
-
Recommended Solution:
-
Ensure the sample is thoroughly purified and dried before analysis.
-
Use appropriate analytical techniques and conditions. For example, in gas chromatography, ensure the injection port temperature is not high enough to cause degradation.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [6] |
| Molecular Weight | 128.17 g/mol | [6] |
| IUPAC Name | 3-hydroxy-2,2-dimethylcyclopentan-1-one | [6] |
| Appearance | Typically a colorless liquid | [5] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [5] |
Experimental Protocols
Protocol 1: General Procedure for Oxidation of the Hydroxyl Group
-
Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a mild oxidizing agent (e.g., pyridinium (B92312) chlorochromate - PCC) to the solution while stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., sodium sulfite (B76179) solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Reduction of the Ketone Group
-
Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent (e.g., sodium borohydride - NaBH₄) in portions.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully add a quenching agent (e.g., acetone (B3395972) or dilute hydrochloric acid) to destroy the excess reducing agent.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: A generalized experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A troubleshooting decision tree for common issues encountered when working with this compound.
References
Technical Support Center: Enantioselective Reduction of 2,2-Dimethylcyclopentane-1,3-dione
Welcome to the technical support center for the enantioselective reduction of 2,2-dimethylcyclopentane-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the enantioselective reduction of 2,2-dimethylcyclopentane-1,3-dione?
The primary challenge is to achieve high enantioselectivity (ee), controlling the reduction of one of the two prochiral carbonyl groups to yield a specific enantiomer of the chiral hydroxyketone, (3R)-3-hydroxy-2,2-dimethylcyclopentan-1-one or (3S)-3-hydroxy-2,2-dimethylcyclopentan-1-one. Key challenges include preventing over-reduction to the diol and minimizing the formation of the undesired enantiomer. The desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds is a powerful method for creating ring systems with multiple stereocenters[1].
Q2: Which catalytic systems are commonly used for this type of transformation?
Several catalytic systems are employed for the asymmetric reduction of prochiral ketones. These include:
-
Organocatalysts: Oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, are widely used with borane (B79455) reducing agents (e.g., BH₃·THF) for their high enantioselectivity and predictable stereochemistry.[2][3]
-
Metal Catalysts: Transition metal complexes, particularly those based on Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd) with chiral ligands, are effective for catalytic hydrogenation or transfer hydrogenation.[4] For instance, Ru/C has shown excellent performance in the hydrogenation of similar cyclic diones.[4]
-
Biocatalysts (Enzymes): Alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) from various microorganisms (like E. coli or yeast) offer high selectivity under mild reaction conditions.[1][5]
Troubleshooting Guide
This guide addresses common problems encountered during the enantioselective reduction of 2,2-dimethylcyclopentane-1,3-dione.
Caption: A general workflow for troubleshooting common issues.
Issue 1: Low Enantiomeric Excess (ee)
Question: My reaction is producing the hydroxyketone, but the enantiomeric excess is low. How can I improve it?
Answer: Low enantioselectivity is a frequent issue and can be addressed by systematically optimizing reaction parameters.
-
Cause A: Incorrect Catalyst Choice or Quality: The catalyst is the primary source of chirality. An inappropriate catalyst or an aged/decomposed one will provide poor stereocontrol.[2]
-
Solution: Screen a variety of catalysts from different classes (organocatalyst, metal complex, enzyme).[6] For metal-catalyzed reactions, modifying the chiral ligand is crucial as its steric and electronic properties define the chiral environment.[6] If using a CBS catalyst, ensure it is fresh or generated in situ, as reproducibility can be an issue with stored catalysts.[2]
-
-
Cause B: Suboptimal Reaction Temperature: Temperature significantly influences the energy difference between the transition states leading to the two enantiomers.[6]
-
Cause C: Inappropriate Solvent: The solvent can affect catalyst solubility, stability of transition states, and substrate conformation.[6]
-
Solution: Conduct a solvent screen using solvents of varying polarities and coordinating abilities, such as toluene, dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF).[6] Non-polar solvents are often beneficial for enantioselectivity in some organocatalyzed reactions.[6]
-
Issue 2: Low Yield and Byproduct Formation
Question: My reaction yield is poor, and I observe significant amounts of the over-reduced diol product. What should I do?
Answer: Low yield can be caused by incomplete conversion or the formation of undesired side products. The primary byproduct in this reaction is often the 2,2-dimethylcyclopentane-1,3-diol from over-reduction, or dehydration products under certain conditions.[4]
Caption: Potential reaction pathways and common byproducts.
-
Cause A: Over-reduction: Strong reducing agents or high stoichiometry can lead to the reduction of both carbonyl groups.
-
Solution: Carefully control the stoichiometry of the reducing agent. For borane reductions, slow addition of the substrate to the catalyst/borane mixture can improve selectivity for mono-reduction.[7] For catalytic hydrogenations, adjusting the H₂ pressure can be critical; lower pressures may inhibit the rate but can sometimes reduce over-reduction, whereas higher pressures can accelerate the reaction but may affect selectivity.[4]
-
-
Cause B: Catalyst Inhibition or Deactivation: The catalyst may be poisoned by impurities or may degrade under the reaction conditions.
-
Solution: Ensure all reagents and solvents are pure and anhydrous, especially for moisture-sensitive catalysts like CBS. Using molecular sieves can be beneficial.[6] For heterogeneous catalysts like Ru/C, catalyst loading and reuse cycles should be monitored, as activity can decrease over time.[8][9]
-
-
Cause C: Competing Background Reaction: The reducing agent may directly reduce the ketone without the influence of the chiral catalyst, leading to a racemic or low-ee product and affecting overall yield of the desired enantiomer.
Data and Protocols
Data Summary: Catalyst and Condition Effects
The following tables summarize data from studies on similar cyclic dione (B5365651) reductions, illustrating how changing reaction parameters can influence the outcome.
Table 1: Comparison of Heterogeneous Catalysts for Hydrogenation of Cyclopentane-1,3-dione (Data adapted from a study on a similar substrate to illustrate catalyst effects)
| Catalyst (5 wt%) | H₂ Pressure (bar) | Solvent | Temperature (°C) | Time (h) | Yield of Diol (%) | Main Byproducts | Reference |
| Ru/C | 50 | H₂O | 100 | 2 | 69 | Dehydration Products (low) | [4] |
| Rh/C | 50 | H₂O | 100 | 4 | 19 | Dehydration Products (high) | [4] |
| Pd/C | 50 | H₂O | 100 | 4 | 22 | Dehydration Products (high) | [4] |
| Pt/C | 50 | H₂O | 100 | 4 | 24 | Dehydration Products (high) | [4] |
Table 2: Enantioselective Reduction of Tetralin-1,4-dione with a CBS Catalyst (Data from a representative enantioselective dione reduction)
| Product Type | Catalyst | Reducing Agent | Conditions | Yield (%) | ee (%) | Reference |
| Mono-reduction | (S)-CBS | BH₃·THF (0.6 equiv) | THF, -30 °C, slow addition | 85 | 95 | [7] |
| Bis-reduction | (S)-CBS | BH₃·THF | THF | 72 | 99 | [10] |
Experimental Protocol: CBS-Catalyzed Asymmetric Reduction
This protocol is a representative example for the enantioselective mono-reduction of a 2,2-disubstituted cyclopentane-1,3-dione using a CBS catalyst.
Materials:
-
2,2-dimethylcyclopentane-1,3-dione
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (B129727) (for quenching)
-
Saturated aqueous NaHCO₃ solution
-
Standard workup and purification reagents (e.g., ethyl acetate (B1210297), brine, anhydrous MgSO₄, silica (B1680970) gel)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents). Dilute with anhydrous THF.[3]
-
Addition of Reducing Agent: Cool the flask to -78 °C using a dry ice/acetone bath. To this, add the BH₃·THF solution (0.6-1.2 equivalents) dropwise over 10-15 minutes. Stir the resulting mixture for 15 minutes at -78 °C.[3]
-
Substrate Addition: In a separate flask, dissolve 2,2-dimethylcyclopentane-1,3-dione (1.0 equivalent) in anhydrous THF. Add this substrate solution dropwise to the cold catalyst/borane mixture over a period of 30-60 minutes. Slow addition is crucial to favor mono-reduction and achieve high enantioselectivity.[3][7]
-
Reaction Monitoring: Stir the reaction at the specified low temperature (e.g., -78 °C or -30 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding methanol dropwise at the low temperature until gas evolution ceases.
-
Work-up: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of NaHCO₃.[6] Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel to obtain the desired chiral hydroxyketone.[6] Determine the yield and analyze the enantiomeric excess (ee) using chiral HPLC or chiral GC analysis.[6]
References
- 1. The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Spectroscopic Analysis of 3-Hydroxy-2,2-dimethylcyclopentanone Enantiomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the subtle yet crucial differences between stereoisomers is paramount. This guide provides a comparative overview of the expected spectral data for the (3R)- and (3S)-enantiomers of 3-hydroxy-2,2-dimethylcyclopentanone, supported by general experimental protocols and theoretical principles.
Understanding the Isomers
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C3). This gives rise to two non-superimposable mirror images: the (3R) and (3S) enantiomers. While these molecules have the same chemical formula (C₇H₁₂O₂) and connectivity, their three-dimensional arrangement is different.
Expected Spectral Data Comparison
In achiral spectroscopic measurements, the (3R)- and (3S)-enantiomers of this compound are expected to exhibit identical spectra. Any observed differences would typically arise from impurities or the use of a chiral solvent or reagent.
Table 1: Predicted Spectral Data for this compound Isomers
| Spectroscopic Technique | Predicted Data for (3R)-isomer | Predicted Data for (3S)-isomer | Key Notes |
| ¹H NMR | Identical to (3S)-isomer | Identical to (3R)-isomer | Chemical shifts and coupling constants will be the same in an achiral solvent. |
| ¹³C NMR | Identical to (3S)-isomer | Identical to (3R)-isomer | The number of signals and their chemical shifts will be identical in an achiral solvent. |
| IR Spectroscopy | Identical to (3S)-isomer | Identical to (3R)-isomer | Vibrational modes are not influenced by chirality in a non-chiral environment. |
| Mass Spectrometry | Identical to (3S)-isomer | Identical to (3R)-isomer | Fragmentation patterns will be the same for both enantiomers under standard EI or ESI conditions. |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to characterize the isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0 to 220 ppm.
-
-
-
Chiral NMR Spectroscopy: To differentiate between the enantiomers, a chiral solvating agent or a chiral derivatizing agent can be used. This will induce diastereomeric environments, leading to separate signals for the (3R) and (3S) isomers in the NMR spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr (approx. 100 mg) and press into a thin, transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of air (or the KBr pellet) should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for volatile compounds or an electrospray ionization (ESI-MS) source for less volatile compounds.
-
Data Acquisition (GC-MS with Electron Ionization):
-
GC Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp to a higher temperature (e.g., 250°C) to ensure separation from any impurities.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Logical Relationship of Isomer Analysis
The following diagram illustrates the workflow for the spectral analysis of the this compound isomers.
A Comparative Guide to the Synthesis of 3-Hydroxy-2,2-dimethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent methods for the synthesis of the chiral building block 3-Hydroxy-2,2-dimethylcyclopentanone: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction. The selection of a synthetic route is critical in research and development, impacting yield, enantioselectivity, cost, and environmental footprint. This document presents a side-by-side analysis of these two approaches, supported by experimental data and detailed protocols to inform your synthetic strategy.
Performance Comparison
The choice between a chemical and a biocatalytic approach for the synthesis of this compound involves a trade-off between various factors such as yield, stereoselectivity, reaction conditions, and scalability. Below is a summary of the key performance indicators for each method.
| Parameter | Asymmetric Transfer Hydrogenation | Biocatalytic Reduction |
| Starting Material | 2,2-dimethylcyclopentane-1,3-dione | 2,2-dimethylcyclopentane-1,3-dione |
| Key Reagent/Catalyst | Ruthenium-TsDPEN complex | Saccharomyces cerevisiae (Baker's Yeast) |
| Typical Yield | Excellent (e.g., 97%)[1] | Good (e.g., 74%)[1] |
| Enantiomeric Excess (ee) | High (e.g., 91%)[1] | Excellent (e.g., 99%)[1] |
| Reaction Temperature | Room Temperature to 60°C[1] | Typically 30°C[2] |
| Reaction Time | Hours to a few days[1] | 40-48 hours[2] |
| Solvent System | Isopropanol or Dichloromethane/Formic Acid[1] | Water, 95% Ethanol[2] |
| Key Advantages | High yield, well-controlled reaction | High enantioselectivity, mild conditions, "green" |
| Key Disadvantages | Cost of catalyst, use of organic solvents | Lower yield, potential for byproducts |
Synthetic Pathways
The synthesis of this compound from 2,2-dimethylcyclopentane-1,3-dione can be achieved via two distinct pathways, each employing a different catalytic system to achieve the desired reduction.
Experimental Protocols
Detailed methodologies for the two compared synthetic routes are provided below. These protocols are based on established procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.
Method 1: Asymmetric Transfer Hydrogenation
This protocol is based on the enantioselective mono-reduction of prochiral 1,3-diketones using a Ruthenium-TsDPEN catalyst.[1]
Materials:
-
2,2-dimethylcyclopentane-1,3-dione
-
(S,S)-Ru-TsDPEN complex (or other appropriate chiral catalyst)
-
Anhydrous Isopropanol (or Formic acid and Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,2-dimethylcyclopentane-1,3-dione in anhydrous isopropanol.
-
Add the chiral Ruthenium-TsDPEN catalyst (typically 1-5 mol%).
-
Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 60°C) to increase the rate if necessary.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Method 2: Biocatalytic Reduction with Saccharomyces cerevisiae
This protocol is adapted from a procedure for the microbial reduction of a similar cyclic diketone using baker's yeast.[2]
Materials:
-
2,2-dimethylcyclopentane-1,3-dione
-
Dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Tap water
-
Triton X-100 (0.2% solution)
-
Diatomaceous earth (Celite)
-
Ethyl acetate
-
Sodium chloride
-
Anhydrous magnesium sulfate
-
Large reaction vessel (e.g., 5-L three-necked flask) with mechanical stirrer and thermometer
Procedure:
-
In a 5-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 450 g of sucrose in 3 L of tap water.
-
Stir the mixture at 30°C and add 200 g of dry baker's yeast. Allow the fermentation to begin.[2]
-
After 10 minutes of fermentation, prepare a solution of 15 g of 2,2-dimethylcyclopentane-1,3-dione in 30 mL of 95% ethanol and 120 mL of 0.2% Triton X-100. Add this solution portionwise to the fermenting yeast mixture.[2]
-
Stir the reaction mixture at 30°C for 40-48 hours.[2]
-
After the incubation period, add approximately 200 mL of diethyl ether and 50 g of Celite to the mixture and let it stand overnight to allow the yeast cells to flocculate and precipitate.[2]
-
Filter the mixture through a pad of Celite. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings, saturate with sodium chloride, and extract multiple times with ethyl acetate.[2]
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent by rotary evaporation.
-
Purify the residue by silica gel column chromatography to obtain this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis of the corresponding (S)-α-methoxy-α-trifluoromethyl-phenylacetate (MTPA) ester.[2]
Logical Workflow for Synthesis Route Selection
The decision-making process for selecting the optimal synthetic route can be visualized as a logical workflow, taking into account the primary objectives of the synthesis.
References
A Comparative Guide to the Biological Activity of 3-Hydroxy-2,2-dimethylcyclopentanone and Other Ketones
For Researchers, Scientists, and Drug Development Professionals
The cyclopentanone (B42830) scaffold is a versatile structural motif that has garnered significant interest in medicinal chemistry and drug discovery. Its derivatives have been shown to exhibit a wide range of biological activities, from antimicrobial and anti-inflammatory to anticancer and enzyme inhibition. This guide provides a comparative analysis of the known biological activities of various classes of cyclopentanone derivatives and explores the potential pharmacological relevance of 3-Hydroxy-2,2-dimethylcyclopentanone by drawing comparisons with these structurally and functionally related ketones. While direct experimental data on the biological activity of this compound is limited in publicly accessible literature, this guide synthesizes available information on related compounds to provide a framework for future research and drug development efforts.
Comparative Analysis of Biological Activities
The biological potential of cyclopentanone derivatives is largely influenced by the nature and position of substituents on the cyclopentane (B165970) ring. The following table summarizes the reported biological activities of several classes of these compounds, providing a basis for a comparative assessment.
| Class of Cyclopentanone Derivative | Example Compound(s) | Biological Activity | Quantitative Data (IC50) | Reference(s) |
| Hydroxylated Cyclopentenones | Analogs of Neocarzinostatin (B611948) | Cytotoxicity against leukemia and human tumor cell lines | Not specified | [1] |
| Bis(arylidene) Cycloalkanones | 2,5-bis((E)-4-bromobenzylidene)cyclopentan-1-one | α-Amylase Inhibition | 6.9 ± 1.8 µM | [2] |
| 2,5-bis((E)-4-chlorobenzylidene)cyclopentan-1-one | α-Amylase Inhibition | 7.6 ± 1.4 µM | [2] | |
| Chalcone Derivatives | 2,5-di((E)-benzylidene)cyclopentan-1-one | 11β-HSD1 Enzyme Inhibition (in silico) | Not applicable | [3] |
| Curcumin-like Derivatives | 2,5-bis-(4-hydroxy-benzylidene)-cyclopentanone | Antioxidant (DPPH radical scavenging) | 49.1 µg/mL | [4] |
| 2,5-bis-(4-hydroxy-benzylidene)-cyclopentanone | Anti-inflammatory (NO inhibition) | Moderate activity | [4] | |
| Cyclopentenediones | General class | Antibacterial, Antifungal, Anti-inflammatory, Cytostatic | Not specified | [5][6] |
Discussion of Structure-Activity Relationships and Potential of this compound
The diverse biological activities of cyclopentanone derivatives highlight the importance of specific structural features. For instance, the α,β-unsaturated system in bis(arylidene) cycloalkanones is crucial for their α-amylase inhibitory activity[2]. The presence of hydroxyl groups, as seen in curcumin-like derivatives, contributes to their antioxidant and anti-inflammatory properties[4].
Based on its structure, This compound possesses two key features that may confer biological activity:
-
A Hydroxyl Group: The presence of a hydroxyl group at the 3-position introduces a polar functional group capable of forming hydrogen bonds. This is a common feature in many biologically active molecules, including the cytotoxic hydroxylated cyclopentenones[1] and the antioxidant/anti-inflammatory curcumin-like derivatives[4]. This suggests that this compound could potentially exhibit similar activities.
-
Gem-Dimethyl Group: The 2,2-dimethyl substitution can have a significant impact on the molecule's conformation and metabolic stability. Methyl groups are known to influence the pharmacokinetic and pharmacodynamic properties of drugs, a phenomenon sometimes referred to as the "magic methyl" effect[7][8]. This substitution could enhance the compound's lipophilicity and potentially its binding affinity to biological targets.
Given these features, this compound warrants investigation for a range of biological activities, including but not limited to:
-
Anticancer/Cytotoxic Activity: Drawing parallels with hydroxylated cyclopentenone analogs of neocarzinostatin[1].
-
Enzyme Inhibition: The cyclopentanone core is present in inhibitors of enzymes like α-amylase and 11β-HSD1[2][3].
-
Anti-inflammatory and Antioxidant Activity: Based on the activity of hydroxyl-containing cyclopentanone derivatives[4].
Experimental Protocols
To facilitate further research, this section outlines general methodologies for assessing the potential biological activities of this compound and other novel ketones.
α-Amylase Inhibition Assay
This assay is used to screen for potential anti-diabetic agents.
-
Principle: The inhibitory activity is determined by measuring the amount of maltose (B56501) produced from the enzymatic reaction of α-amylase with starch. The reducing sugar (maltose) is quantified using dinitrosalicylic acid (DNSA), which changes color upon reduction.
-
Protocol:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the test compound solution, α-amylase solution, and a starch solution.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding DNSA reagent.
-
Heat the plate to develop the color and then measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Acarbose is typically used as a positive control. The percentage of inhibition is calculated and the IC50 value is determined.[2]
-
Cytotoxicity Assay (MTT Assay)
This is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
-
Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Principle: The amount of NO produced by macrophages is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compound for a short period.
-
Stimulate the cells with LPS to induce NO production and co-incubate with the test compound for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm.
-
The amount of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated.[4]
-
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Structural relationships between this compound and other ketones.
Caption: A potential signaling pathway targeted by cyclopentanone derivatives.
Caption: A general workflow for evaluating the biological activity of novel ketones.
Conclusion and Future Directions
While direct biological data for this compound is not yet prevalent in the scientific literature, a comparative analysis of related cyclopentanone derivatives provides a strong rationale for its investigation as a potential pharmacophore. The presence of both a hydroxyl group and gem-dimethyl substitution suggests that this compound could exhibit interesting biological properties, including cytotoxic, enzyme inhibitory, and anti-inflammatory activities.
Future research should focus on the systematic evaluation of this compound and its analogs using the experimental protocols outlined in this guide. Such studies will be crucial in elucidating the structure-activity relationships of this chemical class and unlocking its full potential in drug discovery and development. The findings from these investigations will not only shed light on the specific biological profile of this compound but also contribute to the broader understanding of cyclopentanone derivatives as a valuable source of new therapeutic agents.
References
- 1. Chemical synthesis and cytotoxicity of dihydroxylated cyclopentenone analogues of neocarzinostatin chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ukm.my [ukm.my]
- 3. chemrevlett.com [chemrevlett.com]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Purity Validation of 3-Hydroxy-2,2-dimethylcyclopentanone: An NMR-Based Approach
For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Quantitative NMR (qNMR), with other analytical techniques for validating the purity of 3-Hydroxy-2,2-dimethylcyclopentanone.
Introduction to Purity Assessment
This compound is a ketone-containing organic molecule with potential applications in various fields of chemical synthesis and pharmaceutical development. Ensuring its purity is paramount for subsequent reactions and biological testing. While several analytical methods can be employed for purity determination, qNMR offers distinct advantages, including its non-destructive nature and its status as a primary ratio method of measurement, which often eliminates the need for specific reference standards of the analyte itself.[1][2]
Quantitative NMR (qNMR) for Purity Determination
Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance by measuring the NMR signal intensity of the analyte relative to a certified internal standard of known purity.[1][3] The signal intensity is directly proportional to the number of nuclei, allowing for a highly accurate and direct measure of concentration and purity without the need for calibration curves.[1]
Advantages of qNMR:
-
Primary Ratio Method: qNMR is considered a primary ratio method, enabling direct quantification without requiring a reference standard of the analyte.[2]
-
Non-destructive: The sample can be recovered after analysis.
-
Structural Information: Besides quantification, the NMR spectrum provides structural confirmation of the analyte.
-
High Precision and Accuracy: When performed correctly, qNMR offers excellent precision and accuracy.[4]
-
Versatility: It can be applied to a wide range of small molecules.[2]
Comparison with Alternative Techniques
While qNMR is a robust method, other techniques are also employed for the purity analysis of ketones and other small molecules. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, throughput, and the nature of potential impurities.
| Technique | Principle | Typical Limit of Detection (LOD) | Typical Precision (RSD%) | Throughput | Key Advantages | Key Disadvantages |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the molar amount of the substance.[1][3] | ~ 0.1% | < 1% | Moderate | Absolute quantification without a specific reference standard, structural information provided.[1] | Lower sensitivity compared to MS methods, requires a high-purity internal standard. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility followed by mass-to-charge ratio detection. | < 0.1 pg/mL | < 10%[5] | High | High sensitivity and selectivity, excellent for volatile and thermally stable compounds.[6] | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by polarity followed by mass-to-charge ratio detection. | < 11.7 nmol/L[5] | < 5%[5] | High | High sensitivity and selectivity, applicable to a wide range of compounds.[6] | Matrix effects can influence ionization and quantification, requires reference standards. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation by polarity with UV detection. | ~ ng/mL | < 2% | High | Robust and widely available, good for routine analysis. | Requires a chromophore for UV detection, requires reference standards for quantification. |
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with an internal standard.
1. Materials and Reagents:
-
This compound (analyte)
-
High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known purity value. The standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals.[1]
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆) of high isotopic purity.
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a clean vial.
-
Accurately weigh a specific amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Vortex the vial until both the sample and the standard are completely dissolved.
-
Transfer an appropriate volume of the solution to a clean NMR tube.
3. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard ¹H NMR experiment.
-
Key Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being integrated. This is crucial for accurate quantification.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16).
-
Acquisition Time (aq): Sufficient to ensure high digital resolution.
-
4. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to ensure accurate integration.
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula[7]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Workflow for qNMR Purity Validation
Caption: Workflow for purity determination by qNMR.
Conclusion
For the validation of this compound purity, Quantitative NMR stands out as a highly reliable and accurate method. It not only provides a direct measure of purity without the need for a specific reference standard of the compound itself but also confirms the structural integrity of the molecule in the same experiment. While chromatographic techniques like GC-MS and LC-MS offer higher sensitivity, the overall advantages of qNMR in terms of accuracy, precision, and the wealth of information it provides make it an invaluable tool for researchers and professionals in drug development and chemical synthesis. The choice of the most suitable analytical technique will ultimately depend on the specific goals of the analysis and the available instrumentation.
References
- 1. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 2. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]
- 7. emerypharma.com [emerypharma.com]
Comparative Guide to Catalysts for 3-Hydroxy-2,2-dimethylcyclopentanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for the synthesis of 3-Hydroxy-2,2-dimethylcyclopentanone, a valuable chiral building block in the synthesis of natural products. The selection of an appropriate catalyst is crucial for achieving high yield and enantioselectivity. This document summarizes performance data from published studies and provides detailed experimental protocols to aid in catalyst selection and experimental design.
Performance Comparison of Catalytic Systems
The enantioselective reduction of 2,2-dimethylcyclopentane-1,3-dione is a primary route to obtain chiral this compound. The following table summarizes the performance of different catalysts in this transformation, focusing on asymmetric transfer hydrogenation (ATH).
| Catalyst System | H-Donor | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| (S,S)-Ru-TsDPEN | i-PrOH | 1 | 60 | 6 | 97 | 91 | [1] |
| (S,S)-Ru-TsDPEN | HCOOH | 1 | RT | 24 | 95 | 90 | [1] |
| (S,S)-Rh-TsDPEN | i-PrOH | 1 | RT | 72 | 10 | 12 | [1] |
| (S,S)-Rh-TsDPEN | HCOOH | 1 | RT | 72 | 53 | 4 | [1] |
| (S,S)-Ir-TsDPEN | i-PrOH | 1 | RT | 72 | 70 | 83 | [1] |
| (S,S)-Ir-TsDPEN | HCOOH | 1 | RT | 72 | 80 | 79 | [1] |
| Saccharomyces cerevisiae | - | - | - | - | 74 | 99 | [1] |
Note: ee (%) refers to enantiomeric excess. RT = Room Temperature. Data for Saccharomyces cerevisiae is included for comparison as a biocatalytic alternative, though detailed experimental conditions were not provided in the primary comparative study.[1]
Experimental Protocols
A detailed experimental protocol for the asymmetric transfer hydrogenation is provided below, based on the most effective catalyst system identified in the comparative study.
General Procedure for Asymmetric Transfer Hydrogenation
This procedure is adapted from the work of Kreutziger, J. et al. for the enantioselective mono-reduction of 2,2-dimethylcyclopentane-1,3-dione.[1]
Materials:
-
2,2-dimethylcyclopentane-1,3-dione
-
(S,S)-Ru-TsDPEN complex (catalyst)
-
Isopropanol (i-PrOH) or Formic acid/Triethylamine azeotrope (HCOOH/NEt3) as the hydrogen donor
-
Dichloromethane (if using formic acid)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of 2,2-dimethylcyclopentane-1,3-dione in the chosen solvent (isopropanol or dichloromethane), add the (S,S)-Ru-TsDPEN catalyst (1 mol%).
-
If using formic acid as the hydrogen donor, a formic acid/triethylamine azeotropic mixture is typically used.
-
The reaction mixture is stirred at the specified temperature (see table above) for the indicated time.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired this compound.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for catalyst screening and a simplified representation of the catalytic cycle for asymmetric transfer hydrogenation.
Caption: General experimental workflow for the comparative study of catalysts.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
References
A Comparative Guide to the Characterization of 3-Hydroxy-2,2-dimethylcyclopentanone: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. For a molecule such as 3-Hydroxy-2,2-dimethylcyclopentanone, a derivative of cyclopentanone, a comprehensive characterization is paramount to understanding its chemical behavior, reactivity, and potential applications.[1] This guide provides a comparative overview of X-ray crystallography and common spectroscopic techniques for the characterization of this compound. While a crystal structure for this compound is not publicly available, this guide will utilize data from a closely related substituted cyclopentenone to illustrate the principles of X-ray crystallography and compare them with spectroscopic data from analogs.
Data Presentation: A Comparative Overview
The following tables summarize the kind of quantitative data obtained from each characterization technique.
Table 1: Hypothetical X-ray Crystallography Data for this compound (based on an analog)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 5.3307 |
| b (Å) | 7.0082 |
| c (Å) | 29.9491 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1118.9 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.415 |
| R-factor | 0.054 |
Data based on the crystal structure of (2S,3R)-2-[hydroxy(3-nitrophenyl)methyl]- cyclopentanone.
Table 2: Spectroscopic Data for this compound and its Analogs
| Technique | Analog Compound | Key Data Points |
| ¹H NMR | 3,4-dimethyl 2-hydroxy-2-cyclopenten-1-one | Chemical shifts (δ) for different proton environments. For the target compound, one would expect signals for the hydroxyl proton, the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons of the ring, and the two methyl groups. |
| ¹³C NMR | (-)-(S)-3-HYDROXY-2,2-DIMETHYL-5-NONANONE | Chemical shifts (δ) for each unique carbon atom, including the carbonyl carbon, the carbon bearing the hydroxyl group, the quaternary carbon with two methyl groups, the methylene carbons, and the methyl carbons. |
| FT-IR | Cyclopentanone-based chalcone (B49325) derivatives | Characteristic absorption bands (cm⁻¹): A strong C=O stretch (around 1740 cm⁻¹ for a five-membered ring), a broad O-H stretch (around 3400 cm⁻¹), and C-H stretches (around 2850-3000 cm⁻¹). |
| Mass Spec. | 2,2-Dimethylcyclopentanone | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (128.17 g/mol for the target compound) and characteristic fragmentation patterns.[2] |
Experimental Protocols
X-ray Crystallography
-
Crystal Growth: Single crystals of this compound would be grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A variety of solvents would be screened to find conditions that yield high-quality, single crystals.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is used to build a model of the molecule. The model is then refined against the experimental data to obtain the final, accurate crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a pulse sequence is applied to excite the protons, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be placed between two salt plates (e.g., NaCl or KBr). For a solid sample, it can be ground with KBr and pressed into a pellet or analyzed using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the FT-IR spectrometer, and a beam of infrared radiation is passed through it. The detector measures the amount of light absorbed at each wavelength.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. For a volatile compound, this could be via gas chromatography (GC-MS). The molecules are then ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Mandatory Visualization
Caption: Workflow for Novel Compound Characterization.
References
Navigating Reactivity: A Comparative Guide to 3-Hydroxy-2,2-dimethylcyclopentanone and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of core scaffolds is paramount. This guide provides a comparative analysis of the reactivity of 3-Hydroxy-2,2-dimethylcyclopentanone and its analogs, supported by available experimental data and established principles of organic chemistry. By examining the influence of substituent modifications, this document aims to inform the strategic design and synthesis of novel cyclopentanone-based molecules.
The reactivity of this compound is primarily dictated by the interplay of its functional groups: the ketone, the hydroxyl group, and the gem-dimethyl substitution at the α-position. These features influence the electrophilicity of the carbonyl carbon, the nucleophilicity of the hydroxyl oxygen, and the steric accessibility of the reactive centers. Alterations to this core structure, such as changes in the alkyl substitution at the C2 position, modification of the hydroxyl group, or introduction of substituents at other ring positions, can significantly modulate the molecule's reactivity in key transformations such as oxidation, reduction, and nucleophilic addition.
Comparative Reactivity Analysis
While direct, comprehensive kinetic studies comparing a wide range of this compound analogs are not extensively available in the public literature, a comparative framework can be constructed based on established principles of physical organic chemistry and data from related cyclic ketone systems.
The reactivity of the carbonyl group in cyclopentanone (B42830) derivatives is influenced by a combination of steric and electronic effects. Aldehydes are generally more reactive than ketones towards nucleophilic attack due to less steric hindrance and a more electron-deficient carbonyl carbon.[1] In cyclic systems, ring strain also plays a crucial role. The transition from a planar sp²-hybridized carbonyl carbon to a tetrahedral sp³-hybridized carbon upon nucleophilic attack can be either favored or disfavored depending on the resulting changes in ring strain and torsional interactions.[2]
For this compound and its analogs, the following trends in reactivity can be anticipated:
-
Steric Hindrance: The gem-dimethyl group at the C2 position significantly hinders the approach of nucleophiles to the carbonyl carbon from the adjacent face. This steric bulk is a critical factor in determining the stereochemical outcome of reactions. Analogs with larger alkyl groups at the C2 position (e.g., diethyl) would be expected to exhibit even greater steric hindrance, leading to slower reaction rates for nucleophilic addition at the carbonyl. Conversely, analogs with smaller or no substitution at C2 would be more reactive.
-
Electronic Effects: The hydroxyl group at the C3 position can influence the reactivity of the carbonyl group through inductive effects. As an electron-withdrawing group, it can slightly increase the electrophilicity of the carbonyl carbon. Modification of this hydroxyl group to a methoxy (B1213986) group, for instance, would introduce an electron-donating group, potentially decreasing the carbonyl's reactivity towards nucleophiles.
-
Reactivity of the Hydroxyl Group: The hydroxyl group itself is a reactive center, capable of acting as a nucleophile or undergoing oxidation.[3] Its reactivity will be influenced by the steric environment created by the adjacent gem-dimethyl group.
Quantitative Reactivity Data
Direct comparative kinetic data for a series of this compound analogs is scarce. However, studies on related systems provide valuable insights. For instance, a kinetic study on the reaction of hydroxyl radicals with cyclopentenone and its methyl-substituted derivatives demonstrated the influence of methyl group positioning on reaction rates. While these are unsaturated analogs, the data underscores the sensitivity of reactivity to subtle structural changes.
| Compound/Analog | Reaction Type | Key Observations/Data | Reference/Principle |
| This compound | General Reactivity | Can undergo oxidation of the hydroxyl group, reduction of the ketone, and nucleophilic substitution at the hydroxyl group. The gem-dimethyl group provides significant steric hindrance.[3] | EvitaChem |
| Analogs with varied C2-alkyl groups (e.g., 2-methyl, 2,2-diethyl) | Nucleophilic Addition | Reactivity is expected to decrease with increasing size of the C2-alkyl substituents due to increased steric hindrance around the carbonyl group. | General Principle of Steric Hindrance in Ketone Reactivity |
| Analogs with modified C3-hydroxyl group (e.g., 3-methoxy) | Nucleophilic Addition | A 3-methoxy group, being electron-donating, may slightly decrease the electrophilicity of the carbonyl carbon compared to the hydroxyl group, potentially leading to slower reaction rates. | General Principle of Electronic Effects in Ketone Reactivity |
| Positional Isomers (e.g., 4-Hydroxy-2,2-dimethylcyclopentanone) | TBD | Reactivity would be influenced by the altered electronic and steric environment of both the ketone and hydroxyl groups. Specific data is not readily available. | N/A |
| Unsaturated Analogs (e.g., 3-Ethyl-2-hydroxy-2-cyclopenten-1-one) | General Reactivity | The conjugated system significantly alters reactivity, making the β-carbon susceptible to nucleophilic conjugate addition. | General Reactivity of α,β-Unsaturated Carbonyls |
Note: The table above is a qualitative comparison based on established chemical principles due to the lack of direct quantitative comparative studies for this specific set of analogs. Further experimental investigations are required to establish definitive quantitative relationships.
Experimental Protocols
To quantitatively assess the reactivity of this compound and its analogs, standardized experimental protocols are essential. The following are representative methodologies for key reaction types.
Protocol 1: Comparative Oxidation of the Hydroxyl Group
Objective: To compare the relative rates of oxidation of the secondary hydroxyl group in this compound and its analogs.
Procedure:
-
Reactant Preparation: Prepare equimolar solutions of each cyclopentanone analog in a suitable solvent (e.g., acetone, dichloromethane).
-
Oxidizing Agent: A common oxidizing agent such as Jones reagent (chromium trioxide in sulfuric acid and acetone) or pyridinium (B92312) chlorochromate (PCC) can be used.
-
Reaction Initiation: To each cyclopentanone solution, add a standardized amount of the oxidizing agent at a controlled temperature (e.g., 0 °C).
-
Monitoring the Reaction: Withdraw aliquots from the reaction mixture at regular time intervals.
-
Quenching: Quench the reaction in the aliquots by adding a suitable reagent (e.g., isopropyl alcohol for Jones reagent).
-
Analysis: Analyze the composition of the quenched aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the product (the corresponding diketone).
-
Data Analysis: Plot the concentration of the reactant versus time to determine the initial reaction rate for each analog. The relative rates will provide a quantitative comparison of their reactivity towards oxidation.
Protocol 2: Comparative Reduction of the Ketone Group
Objective: To compare the relative rates of reduction of the carbonyl group in this compound and its analogs.
Procedure:
-
Reactant Preparation: Prepare equimolar solutions of each cyclopentanone analog in a suitable solvent (e.g., methanol, ethanol).
-
Reducing Agent: Use a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄).
-
Reaction Initiation: Add a standardized amount of NaBH₄ to each cyclopentanone solution at a controlled temperature (e.g., 0 °C).
-
Monitoring the Reaction: Withdraw aliquots at regular intervals.
-
Quenching: Quench the reaction in the aliquots by adding a weak acid (e.g., acetic acid).
-
Analysis: Analyze the quenched aliquots by GC or HPLC to quantify the remaining ketone and the formed diol product.
-
Data Analysis: Determine the initial reaction rates from the concentration-time profiles to compare the reactivity of the analogs.
Visualizing Reaction Pathways
The following diagram illustrates a generalized workflow for a comparative kinetic study, a fundamental approach to understanding the relative reactivity of different chemical compounds.
Caption: Workflow for Comparative Kinetic Analysis of Cyclopentanone Analogs.
This guide provides a foundational understanding of the factors governing the reactivity of this compound and its analogs. While direct comparative experimental data is limited, the principles outlined here, along with the provided experimental protocols, offer a robust framework for researchers to conduct their own comparative studies and make informed decisions in their synthetic endeavors. The continued investigation into the reactivity of such scaffolds will undoubtedly contribute to the advancement of medicinal chemistry and materials science.
References
Navigating the Chiral Maze: A Comparative Guide to Determining the Enantiomeric Excess of (S)-3-Hydroxy-2,2-dimethylcyclopentanone
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral molecules, the precise determination of enantiomeric excess (ee) is a critical parameter. This guide provides a comprehensive comparison of analytical methodologies for quantifying the enantiomeric purity of (S)-3-Hydroxy-2,2-dimethylcyclopentanone, a valuable chiral building block. We present a head-to-head evaluation of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, complete with detailed experimental protocols and comparative data to inform the selection of the most suitable technique for specific research needs.
The stereochemical integrity of a chiral compound can profoundly influence its biological activity, making accurate ee determination indispensable in pharmaceutical development and asymmetric synthesis.[1] This guide focuses on three principal techniques for this purpose: the direct separation of enantiomers by chiral stationary phases in GC and HPLC, and the indirect method of forming diastereomeric complexes with a chiral solvating agent for analysis by NMR spectroscopy.
At a Glance: Method Comparison
A summary of the key performance characteristics of each technique is presented below, offering a rapid overview to guide your selection process.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR with Chiral Solvating Agent |
| Principle | Differential interaction of volatile enantiomers with a chiral stationary phase. | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.[2] | Formation of transient diastereomeric complexes leading to distinct NMR signals.[2] |
| Sample Volatility | Required | Not required | Not required |
| Derivatization | Often beneficial for improving volatility and peak shape. | May be required for detection or to improve separation (indirect method).[3] | Typically not required for the analyte, but a chiral solvating agent is added. |
| Analysis Time | Generally faster per sample (minutes).[4] | Can be longer per sample (15-60 minutes).[5] | Rapid for initial screening (5-15 minutes).[5] |
| Solvent Consumption | Low | High.[5] | Low (~0.6 mL of deuterated solvent).[5] |
| Sensitivity | High, especially with mass spectrometry (MS) detection. | High, particularly with UV or fluorescence detectors. | Generally lower sensitivity compared to chromatographic methods. |
| Instrumentation | Gas chromatograph with a chiral column. | HPLC system with a chiral column or a standard column for derivatized samples. | NMR spectrometer. |
Experimental Deep Dive: Protocols and Data
To provide a practical framework, this section details the experimental protocols for each method, accompanied by representative data where available for analogous compounds, given the scarcity of published data for the target molecule itself.
Method 1: Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the analysis of volatile and thermally stable enantiomers.[4] Derivatization is sometimes employed to enhance volatility and improve peak shape.
Experimental Protocol:
-
Column: A cyclodextrin-based chiral capillary column, such as β-DEX™ or γ-DEX™, is a common choice for separating chiral alcohols and ketones.
-
Injection: A small sample volume (typically 1 µL) is injected into the GC.
-
Oven Temperature Program: An initial oven temperature is held for a short period, then ramped to a final temperature to ensure the separation of enantiomers.
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas at a constant flow rate.
-
Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.
Expected Data: The two enantiomers will exhibit different retention times on the chiral column. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. For instance, in the analysis of a similar compound, chiral GC has been used to resolve the enantiomers of cyclopentadiene (B3395910) cycloaddition products, with distinct retention times for the R and S enantiomers.[6]
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used method for enantiomeric excess determination, applicable to a broad range of compounds.[2] An indirect approach involving derivatization can be particularly effective for compounds like β-hydroxy ketones.
Experimental Protocol (Indirect Method via Derivatization):
-
Derivatization: The hydroxyl group of (S)-3-Hydroxy-2,2-dimethylcyclopentanone is reacted with a chiral derivatizing agent, such as (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters.[3]
-
Column: A standard achiral reversed-phase column (e.g., C18) is used to separate the resulting diastereomers.
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid), is used as the mobile phase.[7]
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Detection: A UV detector is typically used for detection, as the derivatizing agent often contains a chromophore.
Expected Data: The two diastereomers will have different retention times on the achiral column. The enantiomeric excess of the original sample is determined from the peak areas of the two diastereomers. For the closely related (S)-3-Hydroxy-2,2-dimethylcyclohexanone, HPLC analysis of its MTPA ester derivative has been successfully used to determine an enantiomeric excess of 98-99%.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[2] The addition of a chiral solvating agent (CSA) to a solution of the enantiomeric mixture forms transient diastereomeric complexes, which can lead to separate signals for the two enantiomers in the NMR spectrum.[1]
Experimental Protocol:
-
Sample Preparation: A solution of the (S)-3-Hydroxy-2,2-dimethylcyclopentanone sample is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of Chiral Solvating Agent: A chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL, is added directly to the NMR tube containing the sample.
-
Data Acquisition: ¹H NMR spectra are acquired.
-
Data Analysis: The spectra are analyzed for the presence of resolved signals corresponding to each enantiomer. Protons close to the chiral center are most likely to show distinct chemical shifts.
Expected Data: The two enantiomers will exhibit different chemical shifts for one or more of their protons in the presence of the chiral solvating agent. The enantiomeric excess is calculated by integrating the areas of these resolved signals.
Workflow and Logic
The selection and application of a method for determining the enantiomeric excess of (S)-3-Hydroxy-2,2-dimethylcyclopentanone follows a logical progression, as illustrated in the workflow diagram below.
Caption: A logical workflow for determining the enantiomeric excess.
Conclusion
The determination of the enantiomeric excess of (S)-3-Hydroxy-2,2-dimethylcyclopentanone can be effectively achieved using Chiral GC, Chiral HPLC, or NMR spectroscopy with a chiral solvating agent. The choice of method will depend on factors such as sample volatility, required sensitivity, available instrumentation, and desired analysis time. For volatile samples, Chiral GC offers a direct and rapid analysis. Chiral HPLC, particularly through an indirect method involving derivatization, provides a robust and versatile approach for a wide range of samples. NMR spectroscopy with a chiral solvating agent is an excellent tool for rapid screening and high-throughput analysis. For rigorous validation, employing two of these orthogonal techniques is recommended to ensure the accuracy and reliability of the enantiomeric excess determination.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Spectroscopic Scrutiny: Confirming the Structure of 3-Hydroxy-2,2-dimethylcyclopentanone
A Comparative Guide to Spectroscopic Analysis for Structural Elucidation
In the realm of drug development and chemical research, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a comparative analysis of the spectroscopic data used to verify the structure of 3-Hydroxy-2,2-dimethylcyclopentanone. By juxtaposing predicted spectroscopic data with experimental data from analogous compounds, we offer a comprehensive framework for structural confirmation. This document is intended for researchers, scientists, and professionals in drug development who rely on precise molecular characterization.
Spectroscopic Data Comparison
To elucidate the structure of this compound, a multi-faceted spectroscopic approach is essential. The following tables summarize the predicted data for the target molecule and compare it with experimental data from two key structural analogs: 2,2-dimethylcyclopentanone (B1329810) and 3-hydroxycyclopentanone. This comparative methodology allows for a more confident assignment of spectral features.
Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental, Chemical Shift δ [ppm])
| Compound | H3 | H4 | H5 | -CH₃ | -OH |
| This compound (Predicted) | ~4.0 (dd) | ~1.8-2.0 (m) | ~2.2-2.4 (m) | ~1.0 (s, 3H), ~1.1 (s, 3H) | ~2.5 (br s) |
| 2,2-dimethylcyclopentanone (Experimental) | - | ~1.9 (t) | ~2.3 (t) | ~1.1 (s, 6H) | - |
| 3-hydroxycyclopentanone (Experimental) | ~4.5 (m) | ~2.0-2.3 (m) | ~2.4-2.6 (m) | - | ~3.0 (br s) |
Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental, Chemical Shift δ [ppm])
| Compound | C1 (C=O) | C2 | C3 | C4 | C5 | -CH₃ |
| This compound (Predicted) | ~220 | ~50 | ~75 | ~35 | ~40 | ~20, ~25 |
| 2,2-dimethylcyclopentanone (Experimental) | ~223 | ~45 | ~38 | ~27 | ~38 | ~25 |
| 3-hydroxycyclopentanone (Experimental) | ~218 | ~48 | ~70 | ~35 | ~36 | - |
Table 3: Infrared (IR) Spectroscopy Data Comparison (Predicted vs. Experimental, Wavenumber cm⁻¹)
| Compound | O-H Stretch | C-H Stretch | C=O Stretch |
| This compound (Predicted) | ~3400 (broad) | ~2870-2960 | ~1745 |
| 2,2-dimethylcyclopentanone (Experimental) | - | ~2870-2960 | ~1740 |
| 3-hydroxycyclopentanone (Experimental) | ~3400 (broad) | ~2880-2970 | ~1740 |
Table 4: Mass Spectrometry Data Comparison (Predicted vs. Experimental, m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound (Predicted) | 128 | 113 (M-CH₃), 110 (M-H₂O), 95, 85, 71 |
| 2,2-dimethylcyclopentanone (Experimental) | 112 | 97 (M-CH₃), 84, 69, 56 |
| 3-hydroxycyclopentanone (Experimental) | 100 | 82 (M-H₂O), 71, 57 |
Experimental Workflow for Structural Confirmation
The process of confirming a chemical structure through spectroscopic analysis follows a logical progression. The following diagram illustrates the typical workflow, from sample preparation to final structure elucidation.
Caption: Workflow for Spectroscopic Structure Confirmation.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer with a proton decoupler. Data was acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the neat liquid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum was recorded on an FTIR spectrometer. The spectrum was an average of 32 scans with a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column.
-
Ionization and Analysis: Electron ionization (EI) at 70 eV was used. The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-400 atomic mass units.
By integrating the predicted and comparative experimental data with robust analytical protocols, researchers can confidently confirm the molecular structure of this compound, ensuring the integrity of their chemical entities for further research and development.
literature comparison of 3-Hydroxy-2,2-dimethylcyclopentanone synthesis yields
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to 3-Hydroxy-2,2-dimethylcyclopentanone, a valuable chiral building block in organic synthesis. The following sections detail different methodologies, presenting their reported yields, experimental protocols, and a visual representation of the synthetic pathways.
Data Presentation: Synthesis Yield Comparison
The following table summarizes the reported yields for different methods of synthesizing this compound.
| Synthesis Method | Starting Material | Reagents/Catalyst | Solvent | Reaction Time | Yield (%) | Enantiomeric Excess (ee %) |
| Asymmetric Transfer Hydrogenation (ATH) | 2,2-Dimethylcyclopentane-1,3-dione | (S,S)-Ru-TsDPEN complex (3 mol%) | Isopropanol (B130326) | 3 days | Quantitative | 96 |
| Asymmetric Transfer Hydrogenation (ATH) | 2,2-Dimethylcyclopentane-1,3-dione | (S,S)-Ru-TsDPEN complex (0.1 mol%) | Dichloromethane | 3 days | Near-quantitative | 97 |
| Microbial Reduction (Baker's Yeast) | 2,2-Dimethylcyclopentane-1,3-dione | Saccharomyces cerevisiae (Baker's Yeast), Sucrose | Water | 48 hours | 47-52% | >98% |
Experimental Protocols
Asymmetric Transfer Hydrogenation (ATH) of 2,2-Dimethylcyclopentane-1,3-dione
This method utilizes a ruthenium catalyst for the enantioselective reduction of the prochiral dione.
Catalyst Preparation: The (S,S)-Ru-TsDPEN catalyst solution is typically prepared in situ.
Reaction Protocol (using Isopropanol as hydrogen source):
-
To a solution of 2,2-dimethylcyclopentane-1,3-dione (1.0 eq) in dry isopropanol, a solution of the (S,S)-Ru-TsDPEN complex (3 mol%) in isopropanol is added.
-
The reaction mixture is stirred at room temperature for 3 days.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to yield (S)-3-hydroxy-2,2-dimethylcyclopentanone.
Reaction Protocol (using Formic Acid/Triethylamine (B128534) as hydrogen source):
-
To a solution of 2,2-dimethylcyclopentane-1,3-dione (1.0 eq) in dichloromethane, a solution of the (S,S)-Ru-TsDPEN complex (0.1 mol%) is added.
-
A 5:2 mixture of formic acid and triethylamine is then added.
-
The reaction mixture is stirred at room temperature for 3 days.
-
Work-up involves washing the organic layer with water and brine, followed by drying over anhydrous sodium sulfate.
-
After solvent removal, the crude product is purified by flash column chromatography.
Microbial Reduction of 2,2-Dimethylcyclopentane-1,3-dione using Baker's Yeast
This chemoenzymatic approach offers a green alternative for the synthesis of the chiral hydroxyketone.
Reaction Protocol:
-
In a flask, baker's yeast (Saccharomyces cerevisiae) is suspended in tap water containing sucrose. The mixture is stirred at room temperature for approximately 30 minutes to initiate fermentation.
-
A solution of 2,2-dimethylcyclopentane-1,3-dione in a minimal amount of ethanol (B145695) is added to the fermenting yeast mixture.
-
The reaction is stirred at room temperature for 48 hours.
-
After the reaction period, the mixture is filtered through celite to remove the yeast cells.
-
The filtrate is extracted multiple times with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford (S)-3-hydroxy-2,2-dimethylcyclopentanone.[1]
Mandatory Visualization
The following diagrams illustrate the logical flow of the described synthetic pathways.
Caption: Asymmetric Transfer Hydrogenation Workflow.
References
Safety Operating Guide
Prudent Disposal Procedures for 3-Hydroxy-2,2-dimethylcyclopentanone
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Hydroxy-2,2-dimethylcyclopentanone could not be located. The following disposal procedures are based on general best practices for flammable organic laboratory chemicals. It is imperative to obtain the official SDS from your chemical supplier, as it will contain specific hazard information and disposal guidelines. This document should be used as a supplementary resource to, not a replacement for, the manufacturer's SDS and your institution's Environmental Health and Safety (EHS) protocols.
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a procedural framework for the proper disposal of this compound, treated as a representative flammable organic solvent.
Step 1: Hazard Identification and Waste Classification
Before beginning any disposal process, it is crucial to understand the potential hazards associated with the chemical. Based on the handling of similar compounds, this compound should be presumed to be a flammable liquid.
-
Consult the Safety Data Sheet (SDS): Once obtained, carefully review Sections 2 (Hazards Identification), 7 (Handling and Storage), and 13 (Disposal Considerations) of the SDS. This document will provide specific GHS hazard classifications, pictograms, and required precautionary statements.
-
Waste Determination: Based on the SDS and local regulations, the waste will likely be classified as hazardous due to flammability.[1][2] Your institution's EHS office can provide guidance on specific waste codes.
Step 2: Personal Protective Equipment (PPE)
Proper PPE is essential to minimize exposure during waste handling. When managing flammable organic compounds, the following PPE is recommended:
-
Eye Protection: Chemical splash goggles are mandatory.[3] A face shield may also be necessary if there is a significant splash risk.[4]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are often suitable for organic solvents, but consult a glove compatibility chart or the SDS for specific recommendations.[3][5]
-
Body Protection: A flame-resistant lab coat should be worn.[4] For larger quantities or in case of a spill, a chemical-resistant apron may be appropriate.
-
Footwear: Closed-toe shoes are required in all laboratory settings.[5]
Step 3: Segregation and Collection of Chemical Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6][7]
-
Designated Waste Container: Collect this compound waste in a dedicated, properly labeled container.[8]
-
Incompatible Materials: Do not mix this waste with incompatible chemicals such as strong oxidizing agents, acids, or bases.[9]
-
Container Type: Use a container made of a material compatible with the chemical, typically a high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure screw cap.[1]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazard (e.g., "Flammable").[2][6]
Step 4: Safe Storage of Chemical Waste
Waste containers must be stored safely pending disposal.
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA).[9] This area should be near the point of generation but away from general lab traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Ventilation: Store in a well-ventilated area, such as a designated flammable storage cabinet.[8]
-
Ignition Sources: Ensure the storage area is free from ignition sources like open flames, hot plates, or sparking equipment.[8]
-
Container Management: Keep the waste container closed except when adding waste.[2] Do not overfill the container; leave at least 10% headspace for vapor expansion.
Step 5: Arranging for Final Disposal
Laboratory personnel are generally not permitted to dispose of hazardous chemical waste directly.
-
Contact EHS: Follow your institution's procedures to arrange for a hazardous waste pickup through the Environmental Health and Safety office.[10]
-
Documentation: Complete any required waste disposal forms or tags accurately and attach them to the container.
Data Presentation: General Properties of Flammable Liquid Waste
Since specific quantitative data for this compound is unavailable, the following table summarizes the general characteristics and handling requirements for flammable liquid laboratory waste.
| Parameter | General Guideline | Rationale |
| Waste Category | Flammable Liquid | Assumed based on chemical structure; requires storage away from ignition sources. |
| pH | Neutral (if pure) | Avoid mixing with strong acids or bases to prevent reactions. |
| Container Type | HDPE or Glass Bottle | Ensures chemical compatibility and prevents leaks. |
| Primary Hazard | Ignitability | Dictates the need for storage in a flammables cabinet and away from heat. |
| PPE Requirements | Goggles, Lab Coat, Resistant Gloves | Protects against splashes, skin contact, and potential fires. |
| Storage Location | Ventilated Flammables Cabinet | Prevents accumulation of flammable vapors and provides fire resistance. |
| Disposal Method | Professional Hazardous Waste Vendor | Ensures compliance with federal, state, and local environmental regulations.[6] |
Experimental Protocols
Protocol for Neutralization of Acidic/Basic Waste (General Procedure):
Note: This is a general example and should only be performed if the waste stream is inadvertently contaminated with acidic or basic residues and if you are trained to do so. It is generally safer to dispose of contaminated streams as-is, with proper labeling.
-
Preparation: Don all required PPE and perform the procedure in a certified chemical fume hood.
-
Cooling: Place the waste container in a larger secondary container with an ice bath to manage any exothermic reactions.
-
Neutralization:
-
For acidic waste, slowly add a dilute base (e.g., 1M sodium bicarbonate) while stirring.
-
For basic waste, slowly add a dilute acid (e.g., 1M citric acid) while stirring.
-
-
Monitoring: Use a calibrated pH meter to monitor the pH of the solution.
-
Completion: Continue adding the neutralizing agent until the pH is between 6.0 and 9.0.
-
Disposal: Label the neutralized waste and dispose of it through your institution's EHS office. Do not pour down the drain unless explicitly permitted by your EHS for your specific, neutralized waste stream.[7]
Mandatory Visualization
The following diagram illustrates the general decision-making workflow for the disposal of laboratory chemical waste.
Caption: General workflow for the safe disposal of laboratory chemical waste.
References
- 1. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. coloradocollege.edu [coloradocollege.edu]
- 4. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling 3-Hydroxy-2,2-dimethylcyclopentanone
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Hydroxy-2,2-dimethylcyclopentanone was located. The following guidance is based on the safety data of structurally similar compounds, including cyclopentanone (B42830) and other substituted ketones. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a flammable liquid that can cause skin and serious eye irritation.[1]
Anticipated GHS Hazard Classification:
| Hazard Class | Hazard Category |
| Flammable Liquids | Category 3 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
Anticipated Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure laboratory safety.
Recommended PPE for Handling this compound:
| Body Part | PPE Recommendation | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[2][3] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always check the glove manufacturer's chemical resistance guide.[3][4] |
| Body | Flame-Retardant Lab Coat | A lab coat made of flame-retardant material or 100% cotton should be worn.[4][5] Synthetic materials should be avoided as they can melt onto the skin in a fire.[5] |
| Feet | Closed-Toe Shoes | Leather or chemical-resistant material that covers the entire foot is required.[5] |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a certified chemical fume hood to avoid the inhalation of vapors.[5] |
Experimental Protocol: Safe Handling and Use
Adherence to a strict protocol is essential for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have an appropriate fire extinguisher (e.g., ABC dry chemical) readily accessible.[5]
-
Locate the nearest safety shower and eyewash station.
-
-
Handling:
-
Don all required PPE before entering the designated work area.
-
Conduct all manipulations of the compound within the chemical fume hood.
-
Ground and bond containers and receiving equipment to prevent static discharge, a potential ignition source.
-
Use non-sparking tools.
-
Keep the container tightly closed when not in use.[1]
-
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Decontaminate the work area in the fume hood.
-
Properly remove and dispose of gloves.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.
Waste Disposal Protocol:
-
Segregation:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.
-
Do not mix with incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name, and the associated hazards (Flammable, Irritant).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from ignition sources.
-
-
Disposal:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Remove all ignition sources. Use a spill kit with an inert absorbent material to contain the spill. Place the absorbed material into a sealed container for disposal. Ventilate the area. |
| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher. Do not use a direct stream of water. |
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for Handling this compound
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 4. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
